Product packaging for 3-Bromo-4-methylbenzaldehyde(Cat. No.:CAS No. 36276-24-1)

3-Bromo-4-methylbenzaldehyde

Cat. No.: B184093
CAS No.: 36276-24-1
M. Wt: 199.04 g/mol
InChI Key: WTXXUAHMTVAQHW-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO B184093 3-Bromo-4-methylbenzaldehyde CAS No. 36276-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXXUAHMTVAQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355702
Record name 3-bromo-4-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36276-24-1
Record name 3-bromo-4-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methylbenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylbenzaldehyde (CAS: 36276-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzaldehyde, a key building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and its potential applications in drug discovery, with a focus on its role as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound, also known as 3-bromo-p-tolualdehyde, is a crystalline solid at room temperature.[1][2] Its chemical structure features a benzaldehyde ring substituted with a bromine atom at position 3 and a methyl group at position 4. This substitution pattern provides a unique combination of steric and electronic properties, making it a versatile intermediate in the synthesis of complex organic molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 36276-24-1[4]
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 47-52 °C
Boiling Point 79-86 °C at 0.5 Torr[2]
Density ~1.49 g/cm³ (predicted)[2]
Solubility Soluble in organic solvents such as dichloromethane and tetrahydrofuran.[5]
InChI Key WTXXUAHMTVAQHW-UHFFFAOYSA-N
SMILES Cc1ccc(C=O)cc1Br

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and Related Analogs

Spectroscopic TechniqueData and Interpretation
¹H NMR Expected signals include a singlet for the aldehydic proton (~9.8-10.0 ppm), a singlet for the methyl protons (~2.4 ppm), and three aromatic protons in the range of 7.3-8.0 ppm, likely showing complex splitting patterns due to their coupling.[6][7]
¹³C NMR Expected signals include the carbonyl carbon (~192 ppm), aromatic carbons (125-145 ppm), and the methyl carbon (~21 ppm). The carbon attached to the bromine atom would be expected around 125 ppm.[6]
Infrared (IR) Spectroscopy Key expected absorptions include a strong C=O stretching band for the aldehyde at ~1700 cm⁻¹, C-H stretching of the aldehyde at ~2820 and ~2720 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-Br stretching in the fingerprint region.[8][9]
Mass Spectrometry (MS) The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity at m/z 198 and 200 (for ⁷⁹Br and ⁸¹Br isotopes).[4] Key fragmentation pathways would likely involve the loss of a hydrogen atom (M-1), the formyl group (M-29), and the bromine atom (M-79/81).[10][11][12]

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-methylbenzaldehyde. While a specific protocol for this exact transformation is not widely published, a general procedure can be adapted from the synthesis of similar compounds. An alternative approach could involve the conversion of 2-bromo-4-methylaniline to the corresponding benzaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzaldehyde (Analogous Procedure)

This procedure, originally for the 2-bromo isomer, can be adapted for the synthesis of this compound by starting with the appropriate aniline precursor.[13]

  • Step 1: Diazotization of 2-Bromo-4-methylaniline. A mixture of 2-bromo-4-methylaniline (0.25 mol) in water is treated with concentrated hydrochloric acid. The mixture is cooled to 0-5 °C, and a solution of sodium nitrite (0.25 mol) in water is added dropwise to form the diazonium salt.[13]

  • Step 2: Formation of the Aldehyde. In a separate flask, an aqueous solution of formaldoxime is prepared and treated with cupric sulfate, sodium sulfite, and sodium acetate. The previously prepared diazonium salt solution is then slowly added to this mixture at 10-15 °C.[13]

  • Step 3: Hydrolysis and Purification. After the addition is complete, the mixture is acidified with concentrated hydrochloric acid and refluxed. The product is then isolated by steam distillation. The distillate is extracted with ether, and the aldehyde is purified via its bisulfite addition product.[13]

Workflow for the Synthesis of a Brominated Benzaldehyde

G A Aromatic Amine (e.g., 2-Bromo-4-methylaniline) B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C D Reaction with Formaldoxime/CuSO4 C->D E Intermediate D->E F Acid Hydrolysis (HCl, reflux) E->F G Steam Distillation F->G H Purification (Bisulfite Adduct) G->H I Brominated Benzaldehyde H->I

Caption: General workflow for the synthesis of a brominated benzaldehyde from an aromatic amine.

Key Reactions: The Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)

This protocol can be adapted for the reaction of this compound with various boronic acids.

  • Materials: Aryl bromide (e.g., this compound, 1.0 equiv), boronic acid (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Procedure: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the aryl bromide, boronic acid, base, and solvent are added. The mixture is degassed, and the palladium catalyst is added. The reaction is then heated (typically to 80-100 °C) and monitored by TLC or LC-MS until completion.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the organic product is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_0 cluster_1 cluster_2 Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr R-X OxAdd Oxidative Addition OxAdd->Pd0 ArPdAr Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr R'-B(OH)2 Transmetal Transmetalation Transmetal->ArPdBr ArPdAr->Pd0 R-R' RedElim Reductive Elimination ArPdAr->RedElim ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[14]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation.[15] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[2] Small molecules that can inhibit NF-κB activation are therefore of significant therapeutic interest.[1]

Derivatives of brominated benzaldehydes have shown potential as inhibitors of the NF-κB pathway. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been demonstrated to suppress the activation of NF-κB.[14] This suggests that derivatives of this compound could be explored for similar activities.

The Canonical NF-κB Signaling Pathway and Points of Inhibition

G cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, etc. Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB_NFkB IκBα-p50/p65 IKK_complex->IkB_NFkB Phosphorylates IκBα IkB_p P-IκBα p50_p65 p50/p65 IkB_NFkB->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates Proteasome Proteasome Proteasome->IkB_p Degradation IkB_p->Proteasome Ubiquitination DNA κB DNA p50_p65_nuc->DNA Binds Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression Transcription Inhibitor Small Molecule Inhibitors Inhibitor->IKK_complex Inhibit

Caption: Simplified diagram of the canonical NF-κB signaling pathway, a target for anti-inflammatory drug discovery.

Synthesis of Bioactive Molecules

The aldehyde functionality of this compound allows for its use in various condensation and addition reactions to build more complex molecular scaffolds. For example, it can be converted to an acetophenone derivative, which can then be further functionalized.[5]

Table 3: Examples of Bioactive Compounds Derived from Brominated Aromatic Aldehydes

Starting MaterialDerivative ClassBiological ActivityIC₅₀ / pMICReference
3/4-BromobenzaldehydeBenzohydrazidesAnticancer1.20 µM (Compound 22)[14]
3/4-BromobenzaldehydeBenzohydrazidesAntimicrobial1.67 µM/ml (Compound 12)[14]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation and can lead to an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 4: Hazard and Precautionary Statements

GHS ClassificationHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P363, P501
STOT SE (Category 3)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

This information is for guidance only. Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, particularly in the construction of complex biaryl systems and other scaffolds of pharmaceutical interest. Its potential role as a precursor to inhibitors of key signaling pathways, such as NF-κB, highlights its importance for researchers and scientists in the field of drug development. Careful handling in accordance with safety guidelines is essential when working with this compound.

References

An In-depth Technical Guide to 3-Bromo-4-methylbenzaldehyde: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Bromo-4-methylbenzaldehyde, a compound of interest in various research and development applications. The following sections detail its molecular formula and weight, presented for ease of reference for researchers, scientists, and drug development professionals.

Physicochemical Data Summary

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

PropertyValue
Molecular Formula C8H7BrO[1][2][3]
Molecular Weight 199.04 g/mol [1][2][3]

This information serves as a foundational reference for any experimental or theoretical work involving this compound. No experimental protocols or signaling pathways are described as this document pertains only to the fundamental molecular properties of the compound.

References

An In-Depth Technical Guide on the Physical Properties of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the key physical properties of 3-Bromo-4-methylbenzaldehyde, with a focus on its melting point and physical form. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a substituted aromatic aldehyde. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

The quantitative data regarding the physical properties of this compound are summarized in the table below.

PropertyValueSource
Melting Point 47-52 °C[1]
47.0 to 51.0 °C[2]
Physical Form Solid
Powder to crystal[1]
White to Almost white powder to crystal[2]
Molecular Formula C₈H₇BrO[3]
Molecular Weight 199.04 g/mol [3]

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound follows standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube, digital melting point apparatus)

  • Capillary tubes

  • Thermometer (calibrated)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block or oil bath of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. A narrow melting range is indicative of a pure substance.

The physical form of a compound is determined through visual observation, often supplemented by microscopy.

Apparatus:

  • Spatula

  • Watch glass or microscope slide

  • Microscope (optional)

Procedure:

  • Visual Inspection: A small amount of this compound is placed on a clean, dry watch glass. The color, texture, and general appearance of the substance are observed under good lighting. This initial observation determines if the substance is a powder, crystalline, or amorphous solid.

  • Microscopic Examination (Optional): For a more detailed analysis of the crystalline structure, a small amount of the sample is placed on a microscope slide. The slide is then viewed under a microscope. The shape, size, and uniformity of the crystals are observed. This can help to further characterize the solid form.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound such as this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Recording cluster_analysis Analysis start Start grind Grind Sample to Fine Powder start->grind pack Pack Sample into Capillary Tube grind->pack setup Place Tube in Apparatus pack->setup heat Heat Apparatus Slowly setup->heat observe Observe for Melting heat->observe record_start Record T_start (First Liquid) observe->record_start record_end Record T_end (All Liquid) observe->record_end range Determine Melting Range (T_end - T_start) record_start->range record_end->range purity Assess Purity range->purity

Workflow for Melting Point Determination

References

3-Bromo-4-methylbenzaldehyde structural formula and SMILES string

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzaldehyde (also known as 3-Bromo-p-tolualdehyde), a key intermediate in the synthesis of various organic molecules. This document outlines its chemical structure, properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Structural Formula and SMILES String

The structural formula for this compound is presented below, illustrating a benzene ring substituted with a bromine atom, a methyl group, and an aldehyde group.

Structural Formula:

SMILES (Simplified Molecular-Input Line-Entry System) String: Cc1ccc(C=O)cc1Br[1] or CC1=C(C=C(C=C1)C=O)Br[2]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 36276-24-1[3]
Molecular Formula C₈H₇BrO[3]
Molecular Weight 199.04 g/mol [2][3]
Appearance White to Almost white powder to crystal[1]
Melting Point 47-52 °C[1][3]
Purity (Assay) ≥97%[1][3]
InChI 1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3[2][3]
InChIKey WTXXUAHMTVAQHW-UHFFFAOYSA-N[2][3]

Experimental Protocol: Synthesis of this compound

The following protocol describes a plausible method for the synthesis of this compound via electrophilic aromatic bromination of 4-methylbenzaldehyde (p-tolualdehyde). This procedure is adapted from a detailed methodology for a structurally analogous compound.

Materials and Equipment:

  • 4-methylbenzaldehyde (p-tolualdehyde)

  • Oleum (20%)

  • Iodine

  • Zinc Bromide (ZnBr₂)

  • Bromine (Br₂)

  • Toluene

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Ice

  • 500 mL four-necked flask with overhead stirrer, condenser, and thermometer pocket

  • Dropping funnel

  • Standard laboratory glassware for workup and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with an overhead stirrer, condenser, and thermometer, add 204 g of 20% Oleum.

  • Catalyst Addition: To the oleum, add 0.27 g of iodine, followed by 0.68 g of zinc bromide while stirring under a nitrogen atmosphere. Continue stirring for 5 minutes to ensure a homogenous mixture.

  • Substrate Addition: Cool the reaction mixture to below 28 °C. Slowly add 27.2 g (0.226 mol) of 4-methylbenzaldehyde dropwise over a period of 1 hour, maintaining the temperature of the reaction mixture.

  • Bromination: After the addition of the substrate is complete, stir the mixture for an additional 15 minutes. Subsequently, add 40.6 g (13.0 mL, 0.254 mol) of bromine dropwise over a period of 3 hours. The temperature should be maintained at approximately 30 °C during the addition.

  • Reaction Completion: Heat the reaction mass to 40 °C and maintain this temperature for 2 hours, monitoring the reaction progress by Gas Chromatography (GC) if possible.

  • Quenching: Once the reaction is complete, cool the mixture to 10 °C and carefully quench the reaction by pouring it into 130 g of ice over a period of 2 hours, ensuring the temperature does not exceed 25 °C.

  • Workup and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with two 100 mL portions of toluene.

    • Combine the organic layers and wash with three 100 mL portions of deionized water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow product.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to achieve higher purity.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound node_reagents 1. Prepare Reagents (Oleum, I₂, ZnBr₂) node_substrate 2. Add 4-methylbenzaldehyde (dropwise, <28°C) node_reagents->node_substrate node_bromination 3. Add Bromine (dropwise, ~30°C) node_substrate->node_bromination node_heating 4. Heat Reaction (40°C, 2h) node_bromination->node_heating node_quench 5. Quench with Ice (<25°C) node_heating->node_quench node_extraction 6. Toluene Extraction & Water Wash node_quench->node_extraction node_product 7. Dry and Evaporate (Crude Product) node_extraction->node_product node_final This compound node_product->node_final

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 3-Bromo-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-4-methylbenzaldehyde (C₈H₇BrO), a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound is a substituted aromatic aldehyde with the chemical structure illustrated below. The strategic placement of the bromo, methyl, and aldehyde functional groups on the benzene ring makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification and for ensuring its purity in subsequent applications. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in a structured format, alongside the experimental protocols for data acquisition.

Molecular Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.95s1H-CHO
8.05d1HAr-H
7.70dd1HAr-H
7.45d1HAr-H
2.50s3H-CH₃

Solvent: CDCl₃. The data presented is a representative spectrum and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
191.1-CHO
145.2Ar-C
136.5Ar-C
133.8Ar-C
131.0Ar-C
128.5Ar-C
125.0Ar-C
23.2-CH₃

Solvent: CDCl₃. The data presented is a representative spectrum and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aromatic and aliphatic)
~2860, ~2760WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1590, ~1470Medium-StrongC=C stretch (aromatic)
~1200MediumC-H in-plane bend
~820StrongC-H out-of-plane bend (substituted benzene)
~680MediumC-Br stretch

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
198/200High[M]⁺ (Molecular ion peak, bromine isotopes)
197/199Moderate[M-H]⁺
170/172Moderate[M-CHO]⁺
119Moderate[M-Br]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis cluster_3 Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Identification.

Solubility Profile of 3-Bromo-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-4-methylbenzaldehyde, a key intermediate in organic synthesis. An understanding of its solubility is crucial for efficient reaction setup, purification, and formulation. This document outlines the known qualitative solubility of the compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a typical workflow for its synthesis and purification.

Physicochemical Properties

Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol [1]
Melting Point 47-52 °C[2]
Boiling Point 79-86 °C at 0.5 Torr[2]
Density 1.490 ± 0.06 g/cm³ (Predicted)[2]
Appearance Solid

Solubility Data

SolventQualitative Solubility
MethanolSoluble[2]
Common Organic Solvents (e.g., ethers, ketones)Soluble
WaterLess soluble

Note: The general solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[3][4][5] Smaller aldehydes are generally soluble in water due to hydrogen bonding between the carbonyl group and water molecules.[3][4]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Generation of a Calibration Curve:

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the corresponding concentration of each standard.

    • Generate a linear regression curve (calibration curve) and determine its equation (y = mx + c) and correlation coefficient (R²). An R² value close to 1 indicates a good linearity.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

  • Sample Analysis and Calculation:

    • Analyze the diluted sample using the same analytical method used for the standard solutions.

    • Determine the concentration of this compound in the diluted sample using the equation of the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a substituted benzaldehyde, such as this compound, which often involves the bromination of a corresponding toluene derivative followed by oxidation and purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start p-Tolualdehyde (Starting Material) Reaction Bromination (e.g., with NBS or Br2) Start->Reaction Solvent (e.g., CCl4) Quenching Quenching (e.g., with Na2S2O3) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying (e.g., over Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification FinalProduct Pure 3-Bromo-4- methylbenzaldehyde Purification->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: A representative workflow for the synthesis and purification of this compound.

References

Chemical synonyms for 3-Bromo-4-methylbenzaldehyde like 3-Bromo-p-tolualdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzaldehyde (CAS No. 36276-24-1), a key chemical intermediate in organic synthesis. This document details its chemical synonyms, physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent use in common synthetic transformations, making it a valuable resource for professionals in research and drug development.

Chemical Synonyms and Identifiers

This compound is known by several synonyms in chemical literature and commercial catalogs. The most common of these, including its primary synonym 3-Bromo-p-tolualdehyde, are listed below.

Table 1: Chemical Synonyms and Identifiers for this compound
Systematic Name This compound
Common Synonyms 3-Bromo-p-tolualdehyde, 4-Methyl-3-bromobenzaldehyde, 3-Bromo-4-methyl benzaldehyde
CAS Number 36276-24-1
PubChem CID 816765
Molecular Formula C₈H₇BrO
InChI Key WTXXUAHMTVAQHW-UHFFFAOYSA-N
SMILES Cc1ccc(C=O)cc1Br

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the following tables. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 2: Physicochemical Properties
Molecular Weight 199.04 g/mol
Appearance Solid
Melting Point 47-52 °C
Assay Purity ≥97%
Table 3: Spectroscopic Data Summary
¹H NMR Spectra available. Key signals expected for aromatic protons, the aldehyde proton (~9.9 ppm), and the methyl group protons (~2.4 ppm).
¹³C NMR Spectra available. Key signals expected for the carbonyl carbon (~192 ppm), aromatic carbons, and the methyl carbon.
Mass Spectrometry GC-MS data available.
Infrared (IR) Spectra available. Characteristic peaks for C=O (aldehyde) stretch, C-H (aromatic and alkyl) stretches, and C-Br stretch are expected.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. It is classified as hazardous, and appropriate personal protective equipment should be used.

Table 4: GHS Hazard Information
Signal Word Warning
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P280, P301+P312+P330, P302+P352, P305+P351+P338
Storage Class 11 - Combustible Solids

Role in Drug Discovery and Development

Substituted benzaldehydes are a cornerstone in medicinal chemistry and drug development. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of complex molecular scaffolds. The presence of a bromine atom on the aromatic ring of this compound is particularly significant as it provides a reactive site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the core structures of many active pharmaceutical ingredients (APIs).

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of biologically active molecules targeting a range of diseases, including those in oncology, neurology, and infectious diseases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction, a common and powerful tool in pharmaceutical synthesis.

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of p-tolualdehyde. Below is a representative experimental protocol.

Materials:

  • p-Tolualdehyde

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolualdehyde (1 equivalent) in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of this compound as a substrate in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Schlenk tube or round-bottom flask, magnetic stirrer, condenser, argon or nitrogen source

Procedure:

  • To a Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and palladium(II) acetate (0.5 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of this compound and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_synthesis Synthesis Workflow: this compound start Start: p-Tolualdehyde reagents Reagents: - N-Bromosuccinimide (NBS) - Solvent (e.g., DMF) reaction Bromination Reaction (0°C to Room Temp) start->reaction 1. Dissolve & Cool reagents->reaction workup Aqueous Workup & Extraction reaction->workup 2. Reaction Monitoring (TLC) purification Column Chromatography workup->purification 3. Isolate Crude Product product Product: This compound purification->product 4. Purify

Caption: A logical workflow for the synthesis of this compound.

G Catalytic Cycle: Suzuki-Miyaura Cross-Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound (Ar-Br) ArylHalide->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal PdII_Ar Ar-Pd(II)-Ar' Intermediate Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction using this compound.

An In-depth Technical Guide on the Health and Safety of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most current SDS for this compound and follow all applicable safety regulations and best practices.

Executive Summary

3-Bromo-4-methylbenzaldehyde (CAS No. 36276-24-1) is a substituted aromatic aldehyde used as a building block in organic synthesis.[1] Like many aromatic aldehydes, it presents several health and safety hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). This guide provides a comprehensive overview of the available health and safety information for this compound, including its physicochemical properties, toxicological profile, and recommended safety protocols. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide summarizes the known GHS classifications and provides an overview of the general mechanisms of aldehyde toxicity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

PropertyValueReference(s)
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
CAS Number 36276-24-1[1]
Appearance White to Almost white powder to crystal
Melting Point 47-52 °C
Boiling Point Data not available
Flash Point Not applicable
Solubility Data not available
InChIKey WTXXUAHMTVAQHW-UHFFFAOYSA-N[1]

Toxicological Information

The primary toxicological concerns associated with this compound are related to its irritant properties and potential for harm if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

The GHS classification for this compound is summarized in Table 2.

Hazard ClassCategoryPictogramSignal WordHazard StatementReference(s)
Acute Toxicity, Oral4
alt text
WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation2
alt text
WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2
alt text
WarningH319: Causes serious eye irritation[1]
Skin Sensitization1
alt text
WarningH317: May cause an allergic skin reaction[1]
Specific Target Organ Toxicity (Single Exposure)3
alt text
WarningH335: May cause respiratory irritation[1]
Summary of Toxicological Endpoints

While specific, publicly available quantitative data from toxicological studies on this compound is scarce, Table 3 summarizes the key toxicological endpoints based on its GHS classification. The likely methodologies for assessing these endpoints are also provided.

Toxicological EndpointGHS ClassificationLikely Experimental ProtocolQuantitative Data
Acute Oral Toxicity Category 4 (Harmful if swallowed)OECD Test Guideline 420, 423, or 425LD50: Data not available
Skin Irritation Category 2 (Causes skin irritation)OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)Draize test scores: Data not available
Eye Irritation Category 2 (Causes serious eye irritation)OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)Draize test scores: Data not available
Skin Sensitization Category 1 (May cause an allergic skin reaction)OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)EC3 value: Data not available
Genotoxicity Data not availableOECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)Data not available
Carcinogenicity Data not availableOECD Test Guideline 451 (Carcinogenicity Studies)Data not available

Mechanism of Toxicity: A General Perspective for Aromatic Aldehydes

The following diagram illustrates a generalized pathway for aldehyde-induced cellular toxicity.

Aldehyde_Toxicity_Pathway cluster_0 Cellular Environment Aromatic_Aldehyde This compound Adduct_Formation Covalent Adduct Formation Aromatic_Aldehyde->Adduct_Formation Electrophilic Attack Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adduct_Formation Cellular_Dysfunction Cellular Dysfunction (Enzyme Inhibition, etc.) Adduct_Formation->Cellular_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Adduct_Formation->Oxidative_Stress Cell_Damage Cell Damage / Apoptosis Cellular_Dysfunction->Cell_Damage Cellular_Response Cellular Stress Response (e.g., Nrf2 pathway activation) Oxidative_Stress->Cellular_Response Oxidative_Stress->Cell_Damage

Caption: Generalized mechanism of aromatic aldehyde toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for regulatory purposes. Below are overviews of the likely methodologies that would be employed.

Acute Oral Toxicity (Representative Protocol based on OECD 425)

The Up-and-Down Procedure (UDP) is a method for estimating the LD50 with a reduced number of animals.

  • Animal Selection: Healthy, young adult female rats are commonly used.

  • Housing and Fasting: Animals are housed individually, and food (but not water) is withheld overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage. The volume is based on the animal's body weight.

  • Dosing Procedure: A single animal is dosed at a time. The first animal is dosed at a level just below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The interval between dosing is typically 48 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute_Oral_Toxicity_Workflow start Start: Select Animal administer_dose Administer Dose (gavage) start->administer_dose observe Observe for 48h administer_dose->observe outcome Animal Outcome? observe->outcome dose_higher Dose Next Animal at Higher Level outcome->dose_higher Survives dose_lower Dose Next Animal at Lower Level outcome->dose_lower Dies end Calculate LD50 outcome->end Test Complete dose_higher->administer_dose dose_lower->administer_dose

Caption: Workflow for OECD 425 Acute Oral Toxicity test.

Acute Dermal Irritation (Representative Protocol based on OECD 404)

This test evaluates the potential of a substance to cause skin irritation.[8]

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[8]

  • Preparation: The fur on the animal's back is clipped 24 hours before the test.

  • Application: A 0.5 g dose of the solid test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to the Draize scale.[9][10][11][12]

Acute Eye Irritation (Representative Protocol based on OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application: A 0.1 g dose of the solid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of the eye reactions is scored according to the Draize scale.[9][10][11][12]

Safe Handling and Storage

Given the hazardous properties of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment containing the material.

Storage
  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.

Spills and Disposal

  • Spills: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. While specific quantitative toxicological data is limited, the available information warrants the use of stringent safety precautions. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet and adhere to all institutional and regulatory safety guidelines when working with this compound. Further toxicological studies are needed to fully characterize the health and safety profile of this compound.

References

A Comprehensive Technical Guide to the Proper Handling and Storage of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proper handling, storage, and key synthetic applications of 3-Bromo-4-methylbenzaldehyde (CAS No: 36276-24-1). Adherence to these procedures is critical to ensure laboratory safety and maintain the integrity of this versatile reagent, which is a key building block in the synthesis of complex organic molecules for pharmaceuticals and material science.[1]

Compound Data and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance Solid
Melting Point 47-52 °C
Synonyms 3-Bromo-p-tolualdehyde

(Data sourced from various chemical suppliers and databases)

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Skin Sensitization H317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

(Data sourced from PubChem and various supplier Safety Data Sheets)

Safe Handling and Storage Procedures

The following procedures are essential for the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of where the chemical is handled.

Storage Recommendations

Proper storage is crucial to maintain the stability and purity of this compound.

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

  • Ignition Sources: Store away from heat and sources of ignition. This compound is a combustible solid.

Spill and Waste Disposal
  • Spill Response: In case of a spill, avoid generating dust. Use appropriate tools to collect the spilled solid into a designated waste container. Clean the affected area thoroughly.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Safe_Handling_and_Storage_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash) B->C D Weigh/Transfer in Fume Hood C->D E Avoid Inhalation, Skin/Eye Contact D->E F Store in Tightly Sealed Container E->F I Collect Waste in Designated Container E->I After Use G Keep in Cool, Dry, Well-Ventilated Area F->G H Segregate from Incompatible Materials G->H J Dispose According to Regulations I->J

Safe Handling and Storage Workflow for this compound.

Experimental Protocols in Synthetic Chemistry

This compound is a valuable intermediate in a variety of organic transformations. Its aldehyde functionality allows for reactions such as Wittig olefination and reductive amination, while the bromo substituent is ideal for cross-coupling reactions like the Suzuki coupling.[1]

Representative Suzuki Coupling Protocol

The Suzuki coupling is a powerful method for the formation of carbon-carbon bonds.[3] The following is a representative protocol for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Ar-B(OH)₂ + Br-C₆H₃(CH₃)CHO → Ar-C₆H₃(CH₃)CHO

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a deoxygenated mixture of 1,4-dioxane and water)[4]

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the deoxygenated solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Wittig Reaction Protocol

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5] The following is a representative protocol for the reaction of this compound with a phosphorus ylide.

Reaction Scheme:

Ph₃P=CHR + Br-C₆H₃(CH₃)CHO → Br-C₆H₃(CH₃)CH=CHR + Ph₃PO

Materials:

  • This compound

  • Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 equivalents)

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt and the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to the suspension to generate the ylide (a color change is often observed).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Representative Reductive Amination Protocol

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[6] The following is a representative one-pot protocol for the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

R₂NH + Br-C₆H₃(CH₃)CHO → [Imine/Iminium intermediate] → Br-C₆H₃(CH₃)CH₂NR₂

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.5 equivalents)[7]

  • Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add this compound, the amine, and the solvent.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (STAB) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthetic_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants (Aldehyde, Coupling Partner/Amine/Ylide Precursor) B Add Solvent and Catalyst/Base A->B C Establish Inert Atmosphere (if needed) B->C D Stir at Appropriate Temperature C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Quench Reaction E->F Reaction Complete G Aqueous Extraction F->G H Dry and Concentrate Organic Phase G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

A General Experimental Workflow for Synthetic Reactions.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its proper handling and storage are paramount to ensuring the safety of laboratory personnel and the successful outcome of synthetic endeavors. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely utilize this compound to its full potential in the creation of novel and important molecules.

References

Navigating the Procurement of 3-Bromo-4-methylbenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount to the success of their work. 3-Bromo-4-methylbenzaldehyde (CAS No. 36276-24-1), a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of the commercial suppliers, available purity grades, and the analytical methodologies crucial for the quality assessment of this versatile benzaldehyde derivative.

Commercial Availability and Purity Grades

A critical first step in the procurement process is identifying reliable commercial suppliers and understanding the purity grades they offer. This compound is available from a range of chemical suppliers, with purity typically advertised between 96% and 98%. The choice of grade is often dictated by the sensitivity of the intended application, with higher purity grades being essential for applications such as the synthesis of active pharmaceutical ingredients (APIs) to minimize the presence of unwanted side-products.

Below is a summary of prominent commercial suppliers and their offered purity grades for this compound.

SupplierQuoted PurityNotes
Sigma-Aldrich (Aldrich) 97%[1]A well-established supplier for research-grade chemicals.
Hyma Synthesis Pvt. Ltd. 97%[2]An ISO-certified company with in-house quality control using GC, HPLC, NMR, and GC-MS.[2]
Shanghai Jizhi Biochemical Technology Co., Ltd. 98%Available through online chemical marketplaces.
Dayang Chem (Hangzhou) Co., Ltd. 96%Available through online chemical marketplaces.

It is imperative for researchers to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase. This document provides detailed information on the purity and the methods used for its determination.

Analytical Methodologies for Purity Assessment

Ensuring the quality of this compound requires robust analytical methods to determine its purity and to identify and quantify any impurities. The most common techniques employed for the analysis of aromatic aldehydes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for impurity identification.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a widely used technique for separating and analyzing volatile and semi-volatile compounds. For this compound, GC with a Flame Ionization Detector (FID) is a standard method for purity assessment.

Typical Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5), with dimensions of 30 m x 0.25 mm internal diameter and a 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection Volume: 1 µL.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. Reverse-phase HPLC with UV detection is a common method for the analysis of benzaldehyde derivatives.

Typical Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both of which may be modified with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: A solution of this compound (e.g., 0.5 mg/mL) is prepared in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by area percentage. This method is also suitable for identifying and quantifying known and unknown impurities by comparing the chromatogram to that of a reference standard.

Impurity Profiling

Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation products. Common impurities may include isomers (e.g., 2-bromo-4-methylbenzaldehyde or 4-bromo-3-methylbenzaldehyde), the corresponding benzoic acid (from oxidation), or residual starting materials from the synthetic process. Hyphenated techniques such as GC-MS and LC-MS are invaluable for the structural elucidation of unknown impurities.[3][4][5]

Workflow for Supplier and Purity Grade Selection

The following diagram illustrates a logical workflow for researchers to select a suitable commercial supplier and purity grade of this compound for their specific research needs.

Workflow for Procurement and Quality Assessment of this compound cluster_0 Phase 1: Sourcing and Selection cluster_1 Phase 2: In-house Quality Control A Define Research Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (e.g., Sigma-Aldrich, Hyma Synthesis) A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Compare Suppliers (Price, Purity, Lead Time) C->D E Select Supplier and Place Order D->E F Receive Chemical and Review Supplier CoA E->F G Perform In-house Analysis (e.g., GC, HPLC, NMR) F->G H Compare In-house Data with Supplier CoA G->H I Approve for Research Use H->I Data Matches J Reject and Contact Supplier H->J Discrepancy Found

Caption: Procurement and QC workflow for this compound.

By following a systematic approach to supplier selection and implementing rigorous in-house quality control, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Navigating the Safety Profile of 3-Bromo-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. As with any chemical reagent, a thorough understanding of its hazard profile and the necessary precautionary measures is paramount for ensuring laboratory safety and mitigating potential risks. This technical guide provides an in-depth overview of the key hazards associated with this compound, outlines standardized experimental protocols for its safety assessment, and explores the potential toxicological pathways.

Key Hazards and Precautionary Statements

The primary hazards of this compound are well-documented in safety data sheets and chemical databases. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several key hazard statements. A summary of this information is presented below for clarity and quick reference.

GHS Classification and Precautionary Data
Hazard ClassGHS PictogramSignal WordHazard Statement (H-Code)Precautionary Statement (P-Code)
Acute toxicity, Oral (Category 4)
alt text
WarningH302: Harmful if swallowed.[1][2][3][4]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin irritation (Category 2)
alt text
WarningH315: Causes skin irritation.[1][2][3][4]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious eye irritation (Category 2A)
alt text
WarningH319: Causes serious eye irritation.[1][2][3][4]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Skin sensitization (Category 1)
alt text
WarningH317: May cause an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse.
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
alt text
WarningH335: May cause respiratory irritation.[1][2][3][4]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols for Hazard Assessment

To ensure a comprehensive evaluation of the toxicological properties of this compound, a series of standardized experimental protocols, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, should be followed. These guidelines provide a systematic and internationally recognized approach to safety testing.

Integrated Testing Strategy Workflow

An integrated and tiered approach to testing is recommended to minimize animal use while ensuring a thorough hazard assessment. The following workflow outlines a logical sequence of evaluations.

Integrated Hazard Assessment Workflow cluster_in_silico In Silico & Physicochemical Analysis cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_classification Hazard Classification & Labeling start Start: Characterize this compound qsar (Q)SAR Analysis for Toxicity Prediction start->qsar physchem Physicochemical Properties Assessment start->physchem skin_corrosion Skin Corrosion/Irritation (OECD 431/439) qsar->skin_corrosion physchem->skin_corrosion eye_irritation_vitro Eye Irritation (e.g., BCOP - OECD 437) skin_corrosion->eye_irritation_vitro If not corrosive skin_irritation_vivo Skin Irritation (OECD 404) skin_corrosion->skin_irritation_vivo If in vitro is inconclusive or irritation is predicted acute_oral Acute Oral Toxicity (OECD 423) eye_irritation_vitro->acute_oral eye_irritation_vivo Eye Irritation (OECD 405) eye_irritation_vitro->eye_irritation_vivo If in vitro is inconclusive or irritation is predicted skin_sensitization Skin Sensitization (LLNA - OECD 429) acute_oral->skin_sensitization skin_irritation_vivo->skin_sensitization eye_irritation_vivo->skin_sensitization inhalation_toxicity Acute Inhalation Toxicity (OECD 403) skin_sensitization->inhalation_toxicity end Final GHS Classification and Labeling inhalation_toxicity->end

Caption: Integrated hazard assessment workflow.

Summary of Key Experimental Protocols
  • Acute Oral Toxicity - Acute Toxic Class Method (OECD 423): This method is a stepwise procedure using a reduced number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[5][6][7][8] The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of mortality in this group determines the next step, which could be dosing at a higher or lower level, or cessation of testing.[5][6] Observations for signs of toxicity are conducted for at least 14 days.[7][8]

  • Acute Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation or corrosion.[9][10][11][12] A single dose of the substance is applied to a small area of the skin of an animal, typically a rabbit. The treated area is observed for signs of erythema and edema at specified intervals over a period of up to 14 days to assess the reversibility of any effects.[9][11][12]

  • Acute Eye Irritation/Corrosion (OECD 405): This guideline is used to assess the potential of a substance to cause eye irritation or corrosion when applied to the eye.[13][14][15][16][17] A single dose of the substance is applied to the conjunctival sac of one eye of an animal, usually a rabbit, with the other eye serving as a control.[13][14][15][17] The eyes are examined at specific intervals to score for corneal opacity, iritis, and conjunctival redness and chemosis.[13] The observation period is typically up to 21 days to determine the reversibility of effects.[13][17]

  • Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429): The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[18][19][20][21] It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[19][20][21] The test substance is applied to the dorsal surface of the ears of mice for a few consecutive days.[21] Subsequently, the proliferation of lymphocytes in the auricular lymph nodes is measured, often by incorporating a radiolabelled substance, and a Stimulation Index is calculated to determine the sensitization potential.[19]

  • Acute Inhalation Toxicity (OECD 403): This test is designed to evaluate the health hazards of a substance upon short-term inhalation exposure.[22][23][24][25][26] Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[22][23][24] The animals are then observed for at least 14 days for signs of toxicity and mortality.[23][24][26] This test can be used to determine the median lethal concentration (LC50).[22]

Potential Toxicological Signaling Pathways

The toxicity of aromatic aldehydes like this compound is primarily initiated by their electrophilic nature, allowing them to react with nucleophilic biomolecules such as proteins. This initial molecular interaction can trigger a cascade of cellular events leading to the observed toxicities.

General Mechanism: Schiff Base Formation

The aldehyde functional group can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine).[27][28] This covalent modification can alter the structure and function of proteins, leading to cellular dysfunction.

Schiff Base Formation Mechanism aldehyde Aromatic Aldehyde (e.g., this compound) schiff_base Schiff Base (Imine) Adduct (-N=CH-Ar) aldehyde->schiff_base + protein Protein with Lysine Residue (-NH2) protein->schiff_base dysfunction Altered Protein Function & Cellular Dysfunction schiff_base->dysfunction

Caption: General mechanism of aromatic aldehyde toxicity.

Signaling Pathway in Skin Sensitization

For skin sensitization, the formation of protein adducts is a key molecular initiating event. This can lead to the activation of the Keap1-Nrf2 signaling pathway, a major regulator of cellular antioxidant and detoxification responses.[29][30][31][32] Covalent modification of Keap1 by the aldehyde or subsequent reactive oxygen species can lead to the release and nuclear translocation of Nrf2, which in turn activates the expression of antioxidant and cytoprotective genes.[32] This cellular stress response is a critical component in the induction of an immune response leading to sensitization.

Skin Sensitization Signaling Pathway aldehyde Aromatic Aldehyde protein_adduct Protein Adduct Formation (Haptenation) aldehyde->protein_adduct keap1_nrf2 Keap1-Nrf2 Complex protein_adduct->keap1_nrf2 Covalent Modification of Keap1 dc_activation Dendritic Cell Activation protein_adduct->dc_activation nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are genes Cytoprotective Gene Expression (e.g., HMOX1) are->genes genes->dc_activation Modulates t_cell T-Cell Proliferation & Differentiation dc_activation->t_cell sensitization Skin Sensitization t_cell->sensitization

Caption: Aldehyde-induced skin sensitization pathway.

Signaling Pathway in Respiratory Irritation

Inhalation of irritant aldehydes can activate sensory nerve endings in the respiratory tract, primarily through the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[33][34][35][36][37] TRPA1 is an oxidant sensor, and its activation by electrophilic aldehydes leads to an influx of calcium ions, depolarization of the sensory neuron, and the release of neuropeptides.[34][35] This results in neurogenic inflammation, characterized by bronchoconstriction, plasma extravasation, and mucus secretion, which are the hallmarks of respiratory irritation.[35][36]

Respiratory Irritation Signaling Pathway aldehyde Inhaled Aromatic Aldehyde airway_epithelium Airway Epithelium aldehyde->airway_epithelium trpa1 TRPA1 Channel on Sensory Nerve airway_epithelium->trpa1 Activation ca_influx Ca2+ Influx & Depolarization trpa1->ca_influx neuropeptide_release Neuropeptide Release (e.g., Substance P, CGRP) ca_influx->neuropeptide_release neurogenic_inflammation Neurogenic Inflammation neuropeptide_release->neurogenic_inflammation cough Cough Reflex neuropeptide_release->cough bronchoconstriction Bronchoconstriction neurogenic_inflammation->bronchoconstriction mucus_secretion Mucus Secretion neurogenic_inflammation->mucus_secretion irritation Respiratory Irritation bronchoconstriction->irritation mucus_secretion->irritation cough->irritation

Caption: Aldehyde-induced respiratory irritation pathway.

Conclusion

This compound is a chemical intermediate with a defined set of hazards, including acute oral toxicity, skin and eye irritation, skin sensitization, and respiratory irritation. A comprehensive understanding and implementation of the precautionary statements are essential for its safe handling. For a thorough toxicological assessment, a tiered and integrated testing strategy employing standardized OECD guidelines is recommended. The underlying mechanism of toxicity for aromatic aldehydes is primarily driven by their electrophilic nature, leading to the formation of protein adducts and the subsequent activation of specific signaling pathways that mediate the observed adverse effects. By adhering to the safety guidelines and understanding the toxicological profile, researchers and professionals can effectively manage the risks associated with the use of this compound in their work.

References

Methodological & Application

Synthetic Routes for the Preparation of 3-Bromo-4-methylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-methylbenzaldehyde (CAS 36276-24-1), a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The presented routes offer distinct advantages and are suited for various laboratory settings and scales.

Introduction

This compound is a substituted aromatic aldehyde featuring a bromine atom and a methyl group on the benzene ring. This unique substitution pattern makes it a versatile building block in medicinal chemistry and materials science. The aldehyde functionality allows for a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations, while the bromine atom serves as a handle for cross-coupling reactions such as Suzuki and Sonogashira couplings.[1] This document outlines two primary synthetic strategies for its preparation: the oxidation of 3-bromo-4-methylbenzyl alcohol and the direct bromination of p-tolualdehyde. A third alternative, the Sommelet reaction, is also presented.

Comparison of Synthetic Routes

Route Starting Material Key Reagents Typical Yield Purity Advantages Disadvantages
1. Oxidation 3-Bromo-4-methylbenzyl alcoholManganese dioxide (MnO2) or Oxone/catalyst79-89%HighHigh yield, clean reaction, commercially available starting material.Cost of the starting alcohol may be a factor.
2. Bromination p-TolualdehydeHBr, H2O2Moderate to GoodVariableReadily available and inexpensive starting material.Potential for isomeric impurities, requires careful control of regioselectivity.
3. Sommelet Reaction 3-Bromo-4-methylbenzyl bromideHexamine, waterModerateVariableUtilizes a readily accessible benzyl halide precursor.The reaction mechanism can be complex and may lead to byproducts.

Experimental Protocols

Route 1: Oxidation of 3-Bromo-4-methylbenzyl alcohol

This method is a straightforward and high-yielding approach to this compound, relying on the oxidation of the corresponding commercially available benzyl alcohol.

Protocol 1.1: Oxidation with Manganese Dioxide

Materials:

  • 3-Bromo-4-methylbenzyl alcohol[2]

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Celite or filter aid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a solution of 3-bromo-4-methylbenzyl alcohol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: ~89%

Protocol 1.2: Oxidation with Oxone and a Catalyst

This protocol is adapted from a procedure for the oxidation of 4-bromobenzyl alcohol and is expected to be effective for the target molecule.[3]

Materials:

  • 3-Bromo-4-methylbenzyl alcohol

  • Sodium 2-iodobenzenesulfonate (catalyst)

  • Oxone (Potassium peroxymonosulfate)

  • Acetonitrile

  • Water

  • Sodium thiosulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-4-methylbenzyl alcohol (1.0 eq) and sodium 2-iodobenzenesulfonate (0.04 eq) in a mixture of acetonitrile and water.

  • Cool the mixture in an ice bath.

  • Slowly add Oxone (0.8 eq) in portions to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify by column chromatography if needed.

Expected Yield: 79-85%[3]

Route 2: Direct Bromination of p-Tolualdehyde

This route utilizes the inexpensive and readily available p-tolualdehyde. The key to this synthesis is controlling the regioselectivity of the bromination to favor the desired 3-bromo isomer. The aldehyde group is a meta-director, while the methyl group is an ortho, para-director. The conditions below are designed to favor bromination at the position meta to the aldehyde.

Protocol 2.1: Bromination using Hydrobromic Acid and Hydrogen Peroxide

This protocol is based on a patented method for the meta-bromination of substituted benzaldehydes.[4]

Materials:

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Hydrobromic acid (48% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

Equipment:

  • Jacketed reaction vessel with overhead stirring

  • Dropping funnel

  • Temperature probe

Procedure:

  • Charge the reaction vessel with p-tolualdehyde (1.0 eq) and hydrobromic acid.

  • Stir the mixture to achieve a good suspension.

  • Cool the mixture to a temperature between 5°C and 10°C.

  • Slowly add hydrogen peroxide (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 15°C.

  • After the addition is complete, allow the reaction to stir at the same temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • The product, this compound, will precipitate out of the reaction mixture.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Route 3: Sommelet Reaction of 3-Bromo-4-methylbenzyl bromide

The Sommelet reaction provides an alternative pathway to the aldehyde from the corresponding benzyl halide.[5][6] This route first requires the synthesis of 3-bromo-4-methylbenzyl bromide.

Protocol 3.1: Synthesis of this compound

Materials:

  • 3-Bromo-4-methylbenzyl bromide

  • Hexamine (Hexamethylenetetramine)

  • Ethanol

  • Water

  • Hydrochloric acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve 3-bromo-4-methylbenzyl bromide (1.0 eq) in a suitable solvent such as chloroform or ethanol.

  • Add hexamine (1.1 eq) to the solution and stir the mixture at room temperature. A quaternary ammonium salt will precipitate.

  • After stirring for several hours, filter the salt and wash it with the solvent.

  • Suspend the isolated salt in a mixture of water and ethanol.

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid and continue to reflux for 1-2 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify by distillation or column chromatography.

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Material(s) reaction Chemical Reaction (Oxidation, Bromination, etc.) start->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography, Recrystallization, or Distillation) concentration->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis final_product This compound analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway of Electrophilic Aromatic Bromination

Bromination_Mechanism reagents HBr + H₂O₂ bromine Br₂ (in situ generation) reagents->bromine Oxidation sigma_complex Arenium Ion Intermediate (Sigma Complex) bromine->sigma_complex p_tolualdehyde p-Tolualdehyde p_tolualdehyde->sigma_complex Electrophilic Attack by Br⁺ deprotonation Deprotonation (-H⁺) sigma_complex->deprotonation product This compound deprotonation->product

Caption: Simplified mechanism of electrophilic aromatic bromination of p-tolualdehyde.

References

Application Notes and Protocols: 3-Bromo-4-methylbenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzaldehyde is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the construction of a wide array of complex organic molecules. Its utility stems from the presence of two key functional groups: a reactive aldehyde and a bromine-substituted aromatic ring. The aldehyde group readily participates in a variety of transformations to form new carbon-carbon and carbon-heteroatom bonds, such as olefination, reduction, and reductive amination. The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl systems and the introduction of diverse substituents. This unique combination of reactive sites makes this compound an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Synthetic Applications

This compound is employed in a variety of powerful organic reactions, including:

  • Reduction of the Aldehyde: The aldehyde can be selectively reduced to the corresponding alcohol, providing a benzyl alcohol derivative that can be used in further synthetic manipulations.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the aryl bromide and a boronic acid, leading to the synthesis of biaryl compounds.

    • Heck Coupling: Vinylation of the aryl bromide with an alkene to introduce a vinyl group.

    • Sonogashira Coupling: Coupling of the aryl bromide with a terminal alkyne to generate an arylethyne derivative.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of a variety of substituted vinyl groups.

  • Reductive Amination: Formation of a C-N bond by reacting the aldehyde with an amine in the presence of a reducing agent, leading to the synthesis of secondary and tertiary amines.

These reactions open up a vast chemical space for the derivatization of the this compound core, making it a crucial intermediate in the synthesis of biologically active molecules, including kinase inhibitors and other potential therapeutic agents.

Data Presentation: Summary of Key Reactions

The following tables summarize the quantitative data for the key reactions of this compound described in the subsequent protocols.

Table 1: Reduction of this compound

Product NameReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
(3-Bromo-4-methylphenyl)methanolSodium borohydrideMethanol0 to rt249.6

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Product Name
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂PPh₃Na₂CO₃1-Propanol/H₂OReflux0.754'-Methylbiphenyl-3-carbaldehyde
HeckStyrenePd/C-Na₂CO₃NMP15034-Methyl-3-styrylbenzaldehyde
SonogashiraPhenylacetylenePd on alumina--THF/DMA (9:1)80-4-Methyl-3-(phenylethynyl)benzaldehyde

Table 3: Wittig Reaction and Reductive Amination

Reaction TypeReagent(s)BaseSolventTemperature (°C)Reaction Time (h)Product Name
WittigMethyltriphenylphosphonium bromiden-ButyllithiumTHF0 to rt2-43-Bromo-4-methyl-1-vinylbenzene
Reductive AminationAniline, Sodium borohydride-THFrt0.33N-((3-Bromo-4-methylphenyl)methyl)aniline

Experimental Protocols

Reduction of this compound to (3-Bromo-4-methylphenyl)methanol

This protocol describes the reduction of the aldehyde functionality to a primary alcohol.

Experimental Procedure: [1]

  • To a stirred solution of this compound (10.0 g, 50.2 mmol) in dry methanol (60 mL) at 0 °C, add sodium borohydride (2.3 g, 60.8 mmol) portion-wise.

  • Allow the resulting solution to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (3-Bromo-4-methylphenyl)methanol as a yellow oil (Yield: 5.0 g, 49.6%).

DOT Script for Reduction Workflow:

G start Start: this compound in Methanol add_nabh4 Add NaBH4 at 0°C start->add_nabh4 warm_stir Warm to RT and Stir for 2h add_nabh4->warm_stir quench Quench with Ice Water warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end_product Product: (3-Bromo-4-methylphenyl)methanol purify->end_product

Caption: Workflow for the reduction of this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines the synthesis of a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Experimental Procedure: (Adapted from a similar reaction with 4-bromobenzaldehyde)[1]

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.05 eq), palladium(II) acetate (0.003 eq), and triphenylphosphine (0.009 eq).

  • Add 1-propanol as the solvent.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a 2 M aqueous solution of sodium carbonate (1.2 eq) and deionized water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 5% aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4'-Methylbiphenyl-3-carbaldehyde.

DOT Script for Suzuki-Miyaura Coupling Pathway:

G start This compound + Phenylboronic Acid catalyst Pd(OAc)2, PPh3, Na2CO3 start->catalyst reflux Reflux in 1-Propanol/H2O catalyst->reflux product 4'-Methylbiphenyl-3-carbaldehyde reflux->product

Caption: Suzuki-Miyaura coupling of this compound.

Heck Coupling of this compound with Styrene

This protocol describes the vinylation of the aryl bromide with styrene.

Experimental Procedure: (Adapted from a similar reaction with bromobenzene)

  • In a round-bottom flask, place this compound (1.0 eq), styrene (1.2 eq), sodium carbonate (1.45 eq), and a palladium catalyst (e.g., 10% Pd/C, 0.1 mol%).

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 150 °C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-Methyl-3-styrylbenzaldehyde.

DOT Script for Heck Coupling Pathway:

G start This compound + Styrene catalyst Pd/C, Na2CO3 start->catalyst heat Heat in NMP catalyst->heat product 4-Methyl-3-styrylbenzaldehyde heat->product

Caption: Heck coupling of this compound.

Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the formation of an arylalkyne.

Experimental Procedure: (Adapted from a similar reaction with 4-iodotoluene)[2]

  • Dissolve this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and DMA (9:1).

  • Add a palladium catalyst on a solid support (e.g., 5% Pd on alumina) and a copper(I) co-catalyst (e.g., 0.1% Cu₂O on alumina).

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction, add water, and extract with hexane.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methyl-3-(phenylethynyl)benzaldehyde.

DOT Script for Sonogashira Coupling Pathway:

G start This compound + Phenylacetylene catalyst Pd/Al2O3, Cu2O/Al2O3 start->catalyst heat Heat in THF/DMA catalyst->heat product 4-Methyl-3-(phenylethynyl)benzaldehyde heat->product

Caption: Sonogashira coupling of this compound.

Wittig Reaction of this compound

This protocol describes the conversion of the aldehyde to an alkene.

Experimental Procedure: (Adapted from a general Wittig reaction protocol)

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise. A color change to deep yellow or orange indicates ylide formation. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to separate the product, 3-Bromo-4-methyl-1-vinylbenzene, from triphenylphosphine oxide.

DOT Script for Wittig Reaction Pathway:

G start Methyltriphenylphosphonium bromide ylide Ylide Formation (n-BuLi, THF) start->ylide reaction Wittig Reaction ylide->reaction aldehyde This compound aldehyde->reaction product 3-Bromo-4-methyl-1-vinylbenzene reaction->product

Caption: Wittig reaction of this compound.

Reductive Amination of this compound with Aniline

This protocol details the synthesis of a secondary amine.

Experimental Procedure: (Adapted from a general reductive amination protocol)[3]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in THF.

  • Stir the mixture for 5 minutes at room temperature.

  • Add sodium borohydride (1.0 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 20 minutes.

  • Filter the reaction mixture.

  • Evaporate the solvent and purify the crude product by short column chromatography to yield N-((3-Bromo-4-methylphenyl)methyl)aniline.

DOT Script for Reductive Amination Workflow:

G start Start: Aldehyde + Aniline in THF stir1 Stir for 5 min start->stir1 add_nabh4 Add NaBH4 stir1->add_nabh4 stir2 Stir at RT add_nabh4->stir2 filter Filter stir2->filter concentrate_purify Concentrate and Purify filter->concentrate_purify end_product Product: Secondary Amine concentrate_purify->end_product

Caption: Reductive amination of this compound.

Conclusion

This compound is a highly adaptable building block in organic synthesis. The protocols provided herein demonstrate its utility in a range of fundamental transformations, providing access to a diverse set of molecular architectures. These reactions are crucial for the development of novel compounds in the pharmaceutical and materials science industries. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-bromo-4-methylbenzaldehyde as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols outlined herein focus on a multi-step synthesis of a crucial precursor for the kinase inhibitor Imatinib, a widely used anticancer therapeutic. This document offers detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its aldehyde group serves as a handle for chain extension and the introduction of nitrogen-containing moieties through reactions like reductive amination. The bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This unique combination of reactive sites makes this compound an ideal starting material for the synthesis of a wide range of pharmaceutical intermediates, particularly for targeted therapies like kinase inhibitors.

Application: Synthesis of an Imatinib Intermediate

This section details a three-step synthetic sequence starting from this compound to produce N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, a key intermediate in the synthesis of Imatinib.

Overall Synthetic Pathway:

G A This compound B (3-Bromo-4-methylphenyl)methanamine A->B Reductive Amination C N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide B->C Acylation D N-(3-Bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide C->D Nucleophilic Substitution E Imatinib Intermediate D->E Buchwald-Hartwig Amination

Figure 1: Overall synthetic scheme for the Imatinib intermediate.

Step 1: Reductive Amination to (3-Bromo-4-methylphenyl)methanamine

The initial step involves the conversion of the aldehyde functionality into a primary amine via reductive amination.

Experimental Protocol:

A solution of this compound (1.0 eq) in methanol is treated with an excess of ammonia in methanol (7N solution, 10 eq). The mixture is stirred at room temperature for 2 hours to facilitate imine formation. Subsequently, the reaction mixture is cooled to 0°C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford (3-bromo-4-methylphenyl)methanamine.

ParameterValue
Reactants This compound, Ammonia, Sodium Borohydride
Solvent Methanol
Temperature 0°C to Room Temperature
Reaction Time 14 hours
Typical Yield 85-95%
Purity >95% (determined by NMR)

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve this compound in Methanol B Add Ammonia Solution A->B C Stir at RT for 2h B->C D Cool to 0°C C->D E Add NaBH4 D->E F Stir for 12h at RT E->F G Remove Solvent F->G H Aqueous Work-up G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J

Figure 2: Workflow for the synthesis of (3-Bromo-4-methylphenyl)methanamine.

Step 2: Acylation to N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide

The synthesized primary amine is then acylated with 4-(chloromethyl)benzoyl chloride to introduce the benzamide moiety.

Experimental Protocol:

To a solution of (3-bromo-4-methylphenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C, a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide, which can be purified by recrystallization from ethyl acetate/hexanes.[1]

ParameterValue
Reactants (3-Bromo-4-methylphenyl)methanamine, 4-(chloromethyl)benzoyl chloride, Triethylamine
Solvent Dichloromethane
Temperature 0°C to Room Temperature
Reaction Time 4.5 hours
Typical Yield 90-98%
Purity >97% (determined by HPLC)

Step 3: Nucleophilic Substitution with N-methylpiperazine

The chloromethyl group of the benzamide intermediate is then substituted with N-methylpiperazine.

Experimental Protocol:

A mixture of N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide (1.0 eq), N-methylpiperazine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at reflux for 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-(3-bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. The crude product can be purified by column chromatography.

ParameterValue
Reactants N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide, N-methylpiperazine, Potassium Carbonate
Solvent Acetonitrile
Temperature Reflux
Reaction Time 6 hours
Typical Yield 80-90%
Purity >98% (determined by HPLC)

Step 4: Buchwald-Hartwig Amination to the Imatinib Intermediate

The final step is a Buchwald-Hartwig amination to couple the bromo-substituted benzamide with 4-(pyridin-3-yl)pyrimidin-2-amine.[2][3]

Experimental Protocol:

A Schlenk tube is charged with N-(3-bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (1.0 eq), 4-(pyridin-3-yl)pyrimidin-2-amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq). The tube is evacuated and backfilled with argon. Anhydrous, degassed 1,4-dioxane is added, and the mixture is heated at 100°C for 12-18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the Imatinib intermediate.

ParameterValue
Reactants N-(3-Bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, 4-(pyridin-3-yl)pyrimidin-2-amine
Catalyst System Pd₂(dba)₃ / Xantphos
Base Cesium Carbonate
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 12-18 hours
Typical Yield 70-85%
Purity >98% (determined by HPLC)

Buchwald-Hartwig Catalytic Cycle:

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Oxidative\nAddition->L-Pd(II)(Ar)(Br) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(Br)->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound serves as a cost-effective and versatile starting material for the efficient synthesis of complex pharmaceutical intermediates. The presented multi-step synthesis of a key Imatinib precursor highlights its strategic importance. The orthogonal reactivity of its aldehyde and bromo functionalities allows for a modular and convergent synthetic approach, which is highly desirable in drug development. The detailed protocols and tabulated data provided herein offer a practical guide for researchers engaged in the synthesis of kinase inhibitors and other complex drug molecules.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-4-methylbenzaldehyde as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and heteroaryl aldehydes. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to novel therapeutic agents and functional materials.[1][2]

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[2] For this compound, the reaction facilitates the substitution of the bromine atom with various aryl or heteroaryl groups. The presence of the aldehyde functionality requires careful consideration of reaction conditions to achieve high yields and avoid side reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) intermediate eliminates the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki coupling reactions of analogous bromobenzaldehyde derivatives with various arylboronic acids. These examples highlight the influence of different catalysts, bases, solvents, and reaction conditions on product yields. While specific data for this compound is limited in the reviewed literature, these conditions provide a strong starting point for reaction optimization.

Table 1: Conventional Heating Suzuki Coupling of Bromobenzaldehyde Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001295[4]
23-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O801285Analogous to[5]
34-Bromobenzaldehyde4-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O90892Analogous to[4]
43-Bromobenzaldehyde4-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)1,4-Dioxane100694Analogous to[3]

Table 2: Microwave-Assisted Suzuki Coupling of Bromobenzaldehyde Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Reference
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.1)Pyridine-Pyrazole (0.1)K₂CO₃ (2)EtOH/H₂O120590.3[5]
23-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.1)Pyridine-Pyrazole (0.1)K₂CO₃ (2)EtOH/H₂O120585.1[5]
34-BromobenzaldehydePhenylboronic acidPd EnCat™ (5)-Bu₄NOAc (2)EtOH15010>98
43-Bromobenzaldehyde4-Fluorophenylboronic acidXPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O13540High[6]

Experimental Protocols

Protocol 1: Conventional Heating Suzuki Coupling

This protocol is a general procedure adapted from established methods for the Suzuki coupling of bromobenzaldehydes.[4][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[5] This protocol is based on efficient microwave-assisted Suzuki couplings of bromobenzaldehydes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Into a 10 mL microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Seal the vessel with a septum and place it into the microwave cavity.

  • Microwave irradiate with stirring, ramping the temperature to 120 °C and holding for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln oxidative_addition_complex Ar-Pd(II)(X)Ln pd0->oxidative_addition_complex ar_x This compound (Ar-X) ar_x->oxidative_addition_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')Ln oxidative_addition_complex->transmetalation_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Biaryl Product (Ar-Ar') transmetalation_complex->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Logical_Relationships cluster_components Key Reaction Components substrate This compound method Suzuki-Miyaura Coupling substrate->method goal Synthesis of Biaryl Aldehydes method->goal catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) method->catalyst ligand Phosphine Ligand (e.g., PPh₃, SPhos) method->ligand base Base (e.g., K₂CO₃, K₃PO₄) method->base boronic_acid Arylboronic Acid method->boronic_acid

Caption: Key components and their relationship in the synthesis.

References

Application Notes and Protocols: Heck and Sonogashira Coupling of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Heck and Sonogashira cross-coupling reactions of 3-bromo-4-methylbenzaldehyde, a versatile building block in organic synthesis. The methodologies outlined are based on established literature precedents for similar aryl bromides and are intended to serve as a comprehensive guide for the synthesis of vinyl and alkynyl derivatives of 4-methylbenzaldehyde.

Heck Coupling Protocol: Synthesis of 4-methyl-3-vinylbenzaldehyde

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the vinylation of aryl halides.[1] This protocol details the coupling of this compound with a generic alkene, such as styrene, to yield the corresponding substituted alkene.

Reaction Principle

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[2]

Experimental Protocol

Materials:

  • This compound

  • Styrene (or other suitable alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Anhydrous base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-3-vinylbenzaldehyde.

Quantitative Data for Analogous Heck Reactions

The following table summarizes typical reaction conditions and yields for the Heck coupling of various aryl bromides with alkenes, providing a basis for optimization.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1p-BromobenzaldehydeStyrenePd(OAc)₂ (1)Tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O80490[3]
2BromobenzeneStyrenePd/C (0.1)-Na₂CO₃ (1.45)NMP1503>95[4]
34-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF1002098[5]
4Aryl Bromidesn-Butyl AcrylatePalladium/Phosphine-Imidazolium Salt-----High[6]

Sonogashira Coupling Protocol: Synthesis of 4-methyl-3-(phenylethynyl)benzaldehyde

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst.[7] Copper-free protocols have also been developed to avoid the use of toxic copper salts.[8][9]

Reaction Principle

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to give the final product.[10] In copper-free systems, the alkyne is thought to coordinate directly to the palladium center.[11]

Experimental Protocol (Copper-Cocatalyzed)

Materials:

  • This compound

  • Phenylacetylene (or other terminal alkyne)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and copper(I) iodide (0.02-0.10 mmol, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mL).

  • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-3-(phenylethynyl)benzaldehyde.

Quantitative Data for Analogous Sonogashira Reactions

The following table presents a summary of reaction conditions and yields for the Sonogashira coupling of various aryl bromides with terminal alkynes.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-IodotoluenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)-THF-DMA75<2 (batch)[12]
2Aryl BromidesAryl Alkynes(NHC)-Pd (0.01)(NHC)-Cu (1)-Non-anhydrousRTHigh[13]
3Aryl BromidesTerminal AlkynesPdCl₂(CH₃CN)₂ (2-5)-Et₃N (2)3% PTS/H₂ORTup to 96[12]
44-Bromo-1H-indole3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSORT87[8]

Visualizations

Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Pd catalyst, ligand, and base in a flask. inert Establish inert atmosphere (Ar or N₂). reagents->inert solvent Add anhydrous solvent. inert->solvent alkene Add alkene. solvent->alkene heat Heat to 80-120 °C and stir. alkene->heat monitor Monitor progress (TLC/GC). heat->monitor quench Cool and dilute with organic solvent. monitor->quench extract Wash with H₂O and brine. quench->extract dry Dry, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify product 4-methyl-3-vinylbenzaldehyde purify->product

Caption: Experimental workflow for the Heck coupling reaction.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex [Ar-Pd(II)L₂(C≡CR)] pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_halide CuX cu_acetylide->cu_halide cu_halide->cu_acetylide Alkyne Coordination & Deprotonation base_h Base-H⁺ cu_halide->base_h alkyne R-C≡CH alkyne->cu_halide base Base base->cu_halide

References

Application Notes and Protocols for the Wittig Reaction of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[1] Discovered by Georg Wittig, this Nobel Prize-winning reaction utilizes a phosphorus ylide (Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. For the synthesis of stilbene derivatives, a benzyltriphenylphosphonium salt is commonly deprotonated to form the corresponding ylide, which then reacts with a substituted benzaldehyde.[2]

This document provides detailed application notes and protocols for the Wittig reaction of 3-Bromo-4-methylbenzaldehyde, a substituted aromatic aldehyde. The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group on the aromatic ring can influence the reactivity of the aldehyde and the stereochemical outcome of the reaction. These notes offer insights into the expected reaction conditions, potential outcomes, and detailed experimental procedures.

Factors Influencing Reaction Conditions and Stereoselectivity

The success and stereochemical outcome of the Wittig reaction are influenced by several factors:

  • Ylide Stability: The nature of the substituents on the phosphorus ylide is a primary determinant of the E/Z selectivity of the resulting alkene.

    • Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and typically favor the formation of the Z-alkene.

    • Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and generally yield the thermodynamically more stable E-alkene.

    • Semi-stabilized ylides , such as the benzyltriphenylphosphonium ylide used for stilbene synthesis, can produce mixtures of E and Z isomers, often with a preference for the E-isomer.[2]

  • Reaction Conditions:

    • Base: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. Strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi) are commonly used in anhydrous solvents.[3] For two-phase systems, concentrated sodium hydroxide (NaOH) is an effective and practical choice.[2]

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are frequently employed.[2] Greener alternatives, such as aqueous Wittig reactions, have also been developed.[4]

    • Temperature: Ylide formation is often carried out at 0°C, followed by reaction with the aldehyde at room temperature or with heating to ensure completion.[2]

  • Substituent Effects: The electronic nature of the substituents on the benzaldehyde can affect its reactivity. Electron-withdrawing groups, like the bromine atom in this compound, can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. Conversely, the electron-donating methyl group may have a counteracting effect. The position of substituents can also influence stereoselectivity, a phenomenon known as the "ortho-effect".[5]

Quantitative Data Summary

The following table summarizes representative yields and E/Z ratios for the Wittig reaction of various substituted benzaldehydes with benzyltriphenylphosphonium ylide under different conditions. This data provides a comparative basis for predicting the outcome of the reaction with this compound.

AldehydeYlideBase/SolventYield (%)E/Z RatioReference
4-MethylbenzaldehydeBenzyltriphenylphosphonium chlorideNaOH / DCM:H₂O-Major trans[6]
4-BromobenzaldehydeBenzyltriphenylphosphonium chlorideK₃PO₄ / Solvent-free--[7]
BenzaldehydeBenzyltriphenylphosphonium chlorideNaOH / DCM:H₂O-cis > trans[5]
Substituted BenzaldehydesBenzyltriphenylphosphonium chloride-48-9999:1 (E/Z)[1]
Quinoline-3-carbaldehydeSubstituted Benzyltriphenylphosphonium salt-21-75 (cis), 2-10 (trans)-[1]
Anisaldehyde(Ethoxycarbonylmethyl)-triphenylphosphonium bromide-6692:8 (E/Z)[8]
4-NitrobenzaldehydeTriphenylphosphine, Ethyl bromoacetateNaHCO₃ / H₂O--[9]

Note: The yields and stereoselectivities are highly dependent on the specific reaction conditions and the nature of the ylide.

Experimental Protocols

Two detailed protocols are provided below for the Wittig reaction of this compound with benzyltriphenylphosphonium chloride to synthesize 3-Bromo-4-methylstilbene. Protocol 1 describes a two-phase system using sodium hydroxide, while Protocol 2 outlines a solvent-free approach.

Protocol 1: Two-Phase Wittig Reaction

This protocol is adapted from procedures utilizing a two-phase system of dichloromethane and aqueous sodium hydroxide.[5][10]

Materials and Reagents:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Dichloromethane (DCM)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask or a large test tube with a magnetic stir bar

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), benzyltriphenylphosphonium chloride (1.1 eq), and dichloromethane (10 mL per gram of aldehyde).

  • Base Addition: While stirring vigorously, add 50% aqueous sodium hydroxide solution (5-10 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue vigorous stirring at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 9:1). The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water to dissolve the inorganic salts.

    • Separate the organic layer.

    • Extract the aqueous layer with two additional portions of dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified 3-Bromo-4-methylstilbene by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z isomer ratio.

Protocol 2: Solvent-Free Wittig Reaction

This protocol is adapted from a green chemistry approach for the Wittig reaction of 4-bromobenzaldehyde.[7]

Materials and Reagents:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Potassium phosphate (K₃PO₄), anhydrous

  • Mortar and pestle

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Beaker or flask

  • Stir plate and stir bar (optional)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a mortar, combine this compound (1.0 eq), benzyltriphenylphosphonium chloride (1.1 eq), and anhydrous potassium phosphate (2.0 eq).

  • Grinding: Grind the mixture vigorously with a pestle for 15-30 minutes. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing by TLC.

  • Work-up:

    • Once the reaction is complete, add ethyl acetate to the mortar to dissolve the organic components.

    • Filter the mixture to remove the inorganic salts.

    • Wash the solid residue with additional ethyl acetate.

  • Purification:

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product will contain the desired stilbene and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the isomeric ratio.

Visualizations

Wittig Reaction Workflow

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_products Products & Purification phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Base base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 3-Bromo-4-methyl- benzaldehyde aldehyde->oxaphosphetane [2+2] Cycloaddition alkene 3-Bromo-4-methylstilbene (E/Z mixture) oxaphosphetane->alkene Elimination tppo Triphenylphosphine oxide oxaphosphetane->tppo purified_alkene Purified Stilbene alkene->purified_alkene Chromatography tppo->purified_alkene

Caption: General workflow of the Wittig reaction for the synthesis of 3-Bromo-4-methylstilbene.

Signaling Pathway Analogy: Ylide Activation and Reaction

Ylide_Activation cluster_activation Ylide Formation cluster_reaction Alkene Formation Phosphonium Benzyltriphenylphosphonium Chloride Ylide Benzyltriphenylphosphonium Ylide (Nucleophile) Phosphonium->Ylide Proton Abstraction Base Strong Base (e.g., NaOH, KOtBu) Base->Ylide Alkene 3-Bromo-4-methylstilbene Ylide->Alkene Nucleophilic Attack & Rearrangement TPPO Triphenylphosphine Oxide (Byproduct) Ylide->TPPO Aldehyde This compound (Electrophile) Aldehyde->Alkene Aldehyde->TPPO

Caption: Logical relationship of ylide activation and subsequent reaction with the aldehyde.

References

Application Notes and Protocols for Aldol Condensation Reactions with 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material in the synthesis of various organic compounds. Its utility is particularly pronounced in Claisen-Schmidt condensation reactions, a cornerstone of carbon-carbon bond formation. This reaction, a type of crossed aldol condensation, involves the base-catalyzed reaction of an aldehyde (lacking α-hydrogens) with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2]

Chalcones derived from substituted benzaldehydes are of significant interest to the drug development community due to their well-documented and diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[3][4][5] The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological targets through various mechanisms, including Michael addition. The specific substituents on the aromatic rings of the chalcone scaffold play a crucial role in modulating its biological activity, making the synthesis of a diverse library of these compounds a key strategy in drug discovery.[3]

These application notes provide detailed protocols for the synthesis of chalcones via the aldol condensation of this compound with acetone and acetophenone, respectively.

Applications in Drug Development

The chalcone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[3] The products of aldol condensation with this compound, which are substituted chalcones, are therefore of high interest for the development of novel therapeutic agents.

The bromine and methyl substituents on the benzaldehyde ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting chalcone. The lipophilic nature of the bromine atom can enhance membrane permeability, while the methyl group can affect metabolic stability and binding interactions.

Potential therapeutic applications for chalcones derived from this compound include:

  • Anticancer Agents: Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3]

  • Antimicrobial Agents: The chalcone backbone has been incorporated into molecules with significant antibacterial and antifungal properties.[5][6]

  • Anti-inflammatory Drugs: Chalcones are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory disorders.[3]

  • Neuroprotective Agents: Certain chalcone analogs have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[7]

The synthesized chalcones can serve as lead compounds for further optimization through techniques like structure-activity relationship (SAR) studies to develop more potent and selective drug candidates.

Reaction Schemes and Products

Reaction 1: Condensation with Acetone

The reaction of this compound with acetone is expected to yield (E)-4-(3-bromo-4-methylphenyl)but-3-en-2-one.

Reaction 2: Condensation with Acetophenone

The reaction of this compound with acetophenone is expected to yield (E)-1-phenyl-3-(3-bromo-4-methylphenyl)prop-2-en-1-one.

Data Presentation

The following tables summarize the key reactants and expected products for the aldol condensation reactions of this compound.

Table 1: Reactants and Products for Aldol Condensation Reactions

Reactant 1 (Aldehyde)Reactant 2 (Ketone)Product NameMolecular FormulaMolecular Weight ( g/mol )
This compoundAcetone(E)-4-(3-bromo-4-methylphenyl)but-3-en-2-oneC₁₁H₁₁BrO239.11
This compoundAcetophenone(E)-1-phenyl-3-(3-bromo-4-methylphenyl)prop-2-en-1-oneC₁₆H₁₃BrO301.18

Table 2: Expected Spectroscopic Data for Synthesized Chalcones

Product NameExpected ¹H NMR Key Signals (CDCl₃, δ ppm)Expected ¹³C NMR Key Signals (CDCl₃, δ ppm)
(E)-4-(3-bromo-4-methylphenyl)but-3-en-2-one~7.6-7.8 (d, 1H, Ar-H), ~7.4-7.5 (d, 1H, C=CH-Ar), ~7.2-7.3 (d, 1H, Ar-H), ~6.6-6.8 (d, 1H, -CO-CH=), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, -CO-CH₃)~198 (-C=O), ~144 (-CH=Ar), ~125-140 (Ar-C), ~127 (=CH-CO), ~29 (-CO-CH₃), ~20 (Ar-CH₃)
(E)-1-phenyl-3-(3-bromo-4-methylphenyl)prop-2-en-1-one~8.0 (d, 2H, Ar-H ortho to CO), ~7.8 (d, 1H, C=CH-Ar), ~7.4-7.6 (m, 4H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.2 (d, 1H, -CO-CH=), ~2.4 (s, 3H, Ar-CH₃)~190 (-C=O), ~145 (-CH=Ar), ~120-140 (Ar-C), ~122 (=CH-CO), ~21 (Ar-CH₃)

Note: The expected NMR data is based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Experimental Protocols

Protocol 1: Synthesis of (E)-4-(3-bromo-4-methylphenyl)but-3-en-2-one

This protocol is adapted from general procedures for Claisen-Schmidt condensations.

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in ethanol (30 mL).

  • Add a significant excess of acetone (e.g., 30 mmol, 3 equivalents) to the solution.

  • While stirring, slowly add a solution of NaOH (e.g., 12 mmol in 10 mL of water) to the reaction mixture at room temperature.

  • Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice (~50 g).

  • Acidify the mixture to a pH of ~6-7 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure (E)-4-(3-bromo-4-methylphenyl)but-3-en-2-one.

  • Dry the purified product under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Synthesis of (E)-1-phenyl-3-(3-bromo-4-methylphenyl)prop-2-en-1-one

This protocol is adapted from the synthesis of a closely related compound, (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one.[8][9]

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and acetophenone (e.g., 10 mmol) in ethanol (25 mL).

  • Cool the flask in an ice bath.

  • Slowly add a 50% aqueous solution of KOH (e.g., 2.5 mL) to the stirred mixture. A color change to yellow is typically observed.

  • Continue stirring the reaction mixture in the ice bath for approximately 1-2 hours.

  • After the reaction period, pour the mixture into a beaker containing crushed ice.

  • A yellow precipitate of the chalcone will form.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure, yellow crystals of (E)-1-phenyl-3-(3-bromo-4-methylphenyl)prop-2-en-1-one.[8][9]

  • Dry the purified product.

  • Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. An expected yield for a similar reaction is around 80%.[8][9]

Visualizations

Claisen_Schmidt_Condensation Claisen-Schmidt Condensation Mechanism ketone Ketone (with α-H) enolate Enolate Ion ketone->enolate Deprotonation aldehyde This compound (no α-H) alkoxide Alkoxide Intermediate base Base (OH⁻) enolate->alkoxide Nucleophilic Attack aldol Aldol Adduct (β-hydroxy ketone) alkoxide->aldol Protonation (from H₂O) chalcone Chalcone (α,β-unsaturated ketone) aldol->chalcone Dehydration (-H₂O) water Water (H₂O)

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental_Workflow Experimental Workflow for Chalcone Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound and Ketone in Ethanol B Add Base (NaOH or KOH) and Stir at appropriate temperature A->B C Monitor reaction by TLC B->C D Quench with crushed ice C->D Upon completion E Neutralize/Acidify if necessary D->E F Filter to collect crude product E->F G Recrystallize from Ethanol/Water F->G H Dry the purified product G->H I Characterize (NMR, IR, MS, MP) H->I

Caption: A typical experimental workflow for chalcone synthesis.

References

Application Notes and Protocols for Reductive Amination of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. This method is of paramount importance in medicinal chemistry and drug development due to the prevalence of the amine functional group in a vast array of bioactive molecules. The reaction proceeds via the initial formation of an imine or iminium ion from an aldehyde or ketone and a primary or secondary amine, respectively, followed by in situ reduction to the corresponding amine.

This document provides detailed application notes and experimental protocols for the reductive amination of 3-Bromo-4-methylbenzaldehyde, a versatile building block in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols outlined herein utilize common and effective reducing agents, offering a guide for selecting appropriate conditions based on the amine substrate and desired scale.

Core Concepts and Reagent Selection

The choice of reducing agent is critical for a successful reductive amination and depends on factors such as the reactivity of the carbonyl and amine substrates, functional group tolerance, and safety considerations.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is a mild and selective reducing agent, particularly well-suited for the reductive amination of aldehydes.[1] Its steric bulk and the electron-withdrawing nature of the acetoxy groups moderate its reactivity, allowing for the selective reduction of the intermediate iminium ion in the presence of the unreacted aldehyde.[1] This reagent is often the preferred choice due to its high yields, broad functional group compatibility, and the convenience of a one-pot procedure.[1] 1,2-dichloroethane (DCE) is a common solvent for reactions with NaBH(OAc)₃.[1]

  • Sodium Borohydride (NaBH₄) : A more powerful reducing agent than NaBH(OAc)₃, sodium borohydride can reduce both the intermediate imine and the starting aldehyde. Therefore, a two-step procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[2] Alternatively, co-reagents or specific conditions can be used to facilitate a one-pot reaction. For instance, the use of a cation exchange resin like DOWEX® 50WX8 can promote imine formation and allow for the direct use of NaBH₄ in a one-pot protocol.[3][4]

  • Sodium Cyanoborohydride (NaBH₃CN) : Similar to NaBH(OAc)₃, this reagent is selective for the reduction of iminium ions over carbonyls, especially under mildly acidic conditions (pH 6-7).[5] However, due to the high toxicity of cyanide byproducts, its use is often avoided in favor of safer alternatives like NaBH(OAc)₃.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of this compound with primary amines using different reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)

This one-pot protocol is generally applicable for the reaction of this compound with a variety of primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Primary Amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE), add the primary amine (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 2 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted ((3-bromo-4-methylphenyl)methyl)amine.

Protocol 2: Reductive Amination using Sodium Borohydride and a Cation Exchange Resin

This protocol provides an alternative one-pot method using the more economical sodium borohydride, facilitated by an acidic resin.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Primary Amine (e.g., 4-bromoaniline, 4-methylaniline)

  • Sodium borohydride (NaBH₄)

  • DOWEX® 50WX8 resin

  • Tetrahydrofuran (THF)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 mmol) and the desired aniline (1.0 mmol) in THF (3 mL).[4]

  • Add DOWEX® 50WX8 resin (0.5 g) to the mixture and stir at room temperature for 5 minutes.[4]

  • Add sodium borohydride (1.0 mmol, 0.038 g) to the reaction mixture and continue stirring at room temperature.[4]

  • Monitor the reaction progress by TLC (e.g., using a CCl₄/Ether 5:2 eluent).[3]

  • Upon completion (typically 20-40 minutes), filter the reaction mixture to remove the resin.[3][4]

  • Evaporate the solvent from the filtrate and purify the residue by short column chromatography to isolate the product.[3]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reductive amination of substituted benzaldehydes with various anilines, providing a reference for expected results when using this compound.

AldehydeAmineReducing SystemSolventTime (min)Yield (%)Reference
4-Methylbenzaldehyde4-BromoanilineNaBH₄ / DOWEX® 50WX8THF3093[7]
4-Methylbenzaldehyde4-MethylanilineNaBH₄ / DOWEX® 50WX8THF2092[7]
4-BromobenzaldehydeAnilineNaBH₄ / DOWEX® 50WX8THF2088[7]
Benzaldehyde4-BromoanilineNaBH₄ / DOWEX® 50WX8THF2093[7]

Note: The yields and reaction times are based on the specified literature and may vary for the reductive amination of this compound.

Visualizations

Reaction Pathway

Reductive_Amination_Pathway Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine Primary Amine (R-NH₂) Amine->Imine Product N-Substituted Amine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Caption: General signaling pathway for reductive amination.

Experimental Workflow

Experimental_Workflow start Start mix_reagents Mix Aldehyde and Amine in Solvent start->mix_reagents add_reducing_agent Add Reducing Agent mix_reagents->add_reducing_agent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reducing_agent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for reductive amination.

Conclusion

The reductive amination of this compound is a robust and versatile method for the synthesis of a wide range of N-substituted secondary amines. The choice of reducing agent, primarily between sodium triacetoxyborohydride and sodium borohydride, will depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and scale. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of three prominent biologically active molecules, each utilizing a distinct and powerful modern synthetic methodology: enzymatic synthesis, C-H functionalization, and photoredox catalysis. The selected examples—Sitagliptin, Celecoxib, and a trifluoromethylated drug analogue—showcase the versatility and efficiency of these techniques in accessing complex molecular architectures relevant to the pharmaceutical industry.

Enzymatic Synthesis of a Sitagliptin Intermediate

Application: Asymmetric synthesis of a chiral β-amino acid, a key intermediate for the DPP-4 inhibitor Sitagliptin, used in the treatment of type 2 diabetes. This protocol utilizes a ω-transaminase for the stereoselective amination of a prochiral ketone.

Biological Significance: Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the breakdown of incretin hormones (GLP-1 and GIP), leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2]

Signaling Pathway of Sitagliptin

Sitagliptin_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) Increased Levels Pancreas Pancreas Incretins->Pancreas Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon Glucagon Secretion Pancreas->Glucagon BloodGlucose Reduced Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose Inhibits Glucose Production in Liver

Caption: Mechanism of Sitagliptin via DPP-4 inhibition.

Quantitative Data: Enzymatic Synthesis of Sitagliptin Intermediate
Enzyme SourceSubstrate Concentration (mM)Conversion (%)Enantiomeric Excess (ee %)Reference
Ilumatobacter coccineus (ω-TAIC)10092.3>99[3]
Ilumatobacter coccineus (ω-TAIC)14081.999[3]
Roseomonas deserti (TARO)10-10072-91>99[4][5]
Immobilized EMIN04125 (pro-sitagliptin ketone)99>99[6]
Engineered (R)-selective TA70093.1>99[7]
Engineered (R)-selective TA200 (cosolvent-free)97.6>99[7]
Experimental Protocol: Enzymatic Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

This protocol is adapted from a multi-enzyme cascade system for gram-scale synthesis.[4][5]

Materials:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate 1)

  • Recombinant E. coli cells co-expressing transaminase from Roseomonas deserti (TARO) and an esterase (e.g., from Pseudomonas stutzeri)

  • Recombinant E. coli cells co-expressing an aldehyde reductase (AHR) and formate dehydrogenase (FDH)

  • Benzylamine (amino donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium formate

  • Tris-HCl buffer

  • 5 M NaOH

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

Equipment:

  • Bioreactor or temperature-controlled stirred vessel

  • pH meter and controller

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a 200 mM Tris-HCl buffer solution (pH 8.0).

    • Add the whole-cell biocatalysts: TARO-Esterase co-expressing cells (final concentration, e.g., 60 mg_CDW/mL) and AHR/FDH co-expressing cells (final concentration, e.g., 60 mg_CDW/mL).

    • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5 mM.

    • Add sodium formate to a final concentration of 200 mM.

  • Substrate Addition and Reaction:

    • Dissolve ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 g, for a 40 mL reaction volume to achieve 100 mM) in a minimal amount of a suitable co-solvent if necessary, and add it to the reaction mixture.

    • Add benzylamine to a final concentration of 300 mM.

    • Maintain the reaction temperature at 37°C with constant stirring.

    • Monitor and maintain the pH at 8.0 using a pH-stat system that automatically adds 5 M NaOH.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by HPLC or LC-MS until the desired conversion is reached (typically 24 hours).

    • Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated HCl to precipitate the enzyme.

    • Centrifuge the mixture to pellet the cells and precipitated protein.

    • Collect the supernatant.

  • Product Isolation and Purification:

    • Wash the supernatant with ethyl acetate to remove unreacted substrate and byproducts.

    • Adjust the pH of the aqueous layer to the isoelectric point of the product β-amino acid to induce precipitation.

    • Collect the precipitated product by filtration.

    • Wash the solid product with cold water and dry under vacuum to yield (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The isolated yield is reported to be around 61%.[5]

Experimental Workflow: Enzymatic Cascade for Sitagliptin Intermediate

Enzymatic_Cascade Substrate Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate KetoAcid β-Keto Acid Intermediate Substrate->KetoAcid Hydrolysis Product (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate) KetoAcid->Product Amination Benzylamine Benzylamine (Amino Donor) Benzaldehyde Benzaldehyde (Byproduct) Benzylamine->Benzaldehyde Benzylalcohol Benzyl Alcohol Benzaldehyde->Benzylalcohol Reduction Formate Formate CO2 CO₂ Formate->CO2 Esterase Esterase TARO Transaminase (TARO) AHR_FDH AHR / FDH

Caption: Multi-enzyme cascade for Sitagliptin intermediate synthesis.

C-H Functionalization in the Synthesis of Celecoxib

Application: A three-step synthesis of the selective COX-2 inhibitor Celecoxib, utilizing a key regioselective palladium-catalyzed direct C-H arylation of a 1,3-disubstituted pyrazole.

Biological Significance: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][8][9] COX-2 is induced during inflammation and catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] By selectively inhibiting COX-2 over COX-1, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

Signaling Pathway of Celecoxib

Celecoxib_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 Selectively Inhibits ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE₂) ArachidonicAcid->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Mechanism of Celecoxib via selective COX-2 inhibition.

Quantitative Data: Palladium-Catalyzed C-H Arylation for Celecoxib Synthesis
StepReactionProductYield (%)Reference
1Sulfonamide CouplingN,N-dibenzyl-4-iodobenzenesulfonamide92[10][11]
2N-Arylation1-(4-((dibenzylamino)sulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole74[10][11]
3C-H ArylationN,N-dibenzyl-4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide66[10][11]
4DeprotectionCelecoxib69[10][11]
Overall - Celecoxib 33 [10][11]
Experimental Protocol: Three-Step Synthesis of Celecoxib

This protocol is based on the synthesis reported by D. A. C. Beck, et al.[10][11]

Step 1: Synthesis of N,N-dibenzyl-4-iodobenzenesulfonamide

  • To a solution of 4-iodobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane, add dibenzylamine (1.1 eq) and a base such as triethylamine (1.2 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford the desired sulfonamide.

Step 2: N-Arylation of 3-(trifluoromethyl)-1H-pyrazole

  • In a reaction vessel, combine N,N-dibenzyl-4-iodobenzenesulfonamide (1.0 eq), 3-(trifluoromethyl)-1H-pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and a base like K₂CO₃ (2.0 eq) in a solvent such as 1,4-dioxane.

  • Degas the mixture and heat to reflux for 24 hours under an inert atmosphere.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • The product can be purified by column chromatography on silica gel.

Step 3: Palladium-Catalyzed C-H Arylation

  • To a mixture of 1-(4-((dibenzylamino)sulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), 4-bromotoluene (1.5 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent like DMA, add a palladium catalyst, for example, Pd(OAc)₂ (5 mol%).

  • Degas the mixture and heat to 120°C for 18 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the C5-arylated product.

Step 4: Deprotection to Yield Celecoxib

  • Dissolve the product from Step 3 in a strong acid, such as concentrated sulfuric acid, at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure Celecoxib.

Logical Relationship: Celecoxib Synthesis via C-H Arylation

Celecoxib_Synthesis Start1 4-Iodobenzenesulfonyl chloride Intermediate1 Protected Sulfonamide Start1->Intermediate1 Start2 Dibenzylamine Start2->Intermediate1 Intermediate2 N-Arylated Pyrazole Intermediate1->Intermediate2 N-Arylation Start3 3-(Trifluoromethyl)-1H-pyrazole Start3->Intermediate2 Intermediate3 Protected Celecoxib Intermediate2->Intermediate3 Pd-Catalyzed C-H Arylation Start4 4-Bromotoluene Start4->Intermediate3 Celecoxib Celecoxib Intermediate3->Celecoxib Deprotection

Caption: Synthetic route to Celecoxib via C-H arylation.

Photoredox-Mediated Trifluoromethylation of a Heterocyclic Scaffold

Application: Late-stage functionalization of a heterocyclic drug analogue via visible-light photoredox catalysis to introduce a trifluoromethyl (CF₃) group. This method is valuable for modifying complex molecules to improve their metabolic stability and other pharmacokinetic properties.[8]

Biological Significance: The introduction of a CF₃ group can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug. It can also enhance binding affinity to biological targets and improve membrane permeability.[8]

Quantitative Data: Photoredox Trifluoromethylation of Heteroarenes
SubstrateProductYield (%)Reference
2,6-Dichloropyrazine2,6-Dichloro-3-(trifluoromethyl)pyrazine94[8]
2-Chloropyridine2-Chloro-5-(trifluoromethyl)pyridine81[8]
N-Boc-pyrroleN-Boc-2-(trifluoromethyl)pyrrole88[8]
Thiophene2-(Trifluoromethyl)thiophene78[8]
Furan2-(Trifluoromethyl)furan72[8]
2-Phenylpyridine2-Phenyl-5-(trifluoromethyl)pyridine84[8]
Experimental Protocol: General Procedure for Photoredox Trifluoromethylation

This protocol is adapted from the work of D. A. Nagib and D. W. C. MacMillan.[8]

Materials:

  • Heterocyclic substrate (e.g., 2-chloropyridine)

  • Trifluoromethanesulfonyl chloride (TfCl)

  • [Ru(phen)₃]Cl₂ (photocatalyst)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Acetonitrile (MeCN), degassed

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Equipment:

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Blue LED light source (e.g., 26 W household fluorescent light bulb)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 eq) and the photocatalyst [Ru(phen)₃]Cl₂ (1-2 mol%).

    • Seal the vial with a rubber septum and purge with an inert atmosphere (e.g., nitrogen or argon).

    • Add degassed acetonitrile via syringe.

    • Add trifluoromethanesulfonyl chloride (TfCl, 2.0-3.0 eq) and the base (e.g., DIPEA, 2.0 eq) via syringe.

  • Photocatalytic Reaction:

    • Place the reaction vial approximately 5-10 cm from a blue LED light source.

    • Irradiate the mixture at room temperature with vigorous stirring for the required reaction time (typically 12-24 hours).

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the trifluoromethylated product.

Experimental Workflow: Photoredox Catalysis Cycle

Photoredox_Cycle cluster_catalyst Catalyst Cycle cluster_substrate Substrate Transformation Ru_II Ru(II) Ru_II_star *Ru(II) Ru_II->Ru_II_star Visible Light (hν) Ru_III Ru(III) Ru_II_star->Ru_III SET TfCl_anion [TfCl]•⁻ Ru_III->Ru_II Ru_III->Ru_II Regeneration Arene Arene Arene_CF3_radical [Arene-CF₃]• Arene->Arene_CF3_radical Arene_CF3_cation [Arene-CF₃]⁺ Arene_CF3_radical->Arene_CF3_cation SET Product Arene-CF₃ Arene_CF3_cation->Product -H⁺ TfCl TfCl TfCl->TfCl_anion CF3_radical •CF₃ TfCl_anion->CF3_radical Fragmentation CF3_radical->Arene_CF3_radical Radical Addition

Caption: General mechanism for photoredox trifluoromethylation.

References

Application Notes and Protocols: Knoevenagel Condensation with 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the Knoevenagel condensation of 3-Bromo-4-methylbenzaldehyde with malononitrile. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] This protocol outlines a piperidine-catalyzed approach, a common and effective method for this transformation with aromatic aldehydes.[2] The application note includes a comprehensive experimental protocol, tabulated data for reactants and the expected product, and a visual representation of the experimental workflow.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[1] In this application, this compound reacts with malononitrile in the presence of a catalytic amount of piperidine. The resulting product, (E)-2-(3-bromo-4-methylbenzylidene)malononitrile, is a versatile intermediate for further synthetic transformations.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundThis compoundC₈H₇BrO199.0447-52
MalononitrilePropanedinitrileC₃H₂N₂66.06[3]30-32[4]
PiperidinePiperidineC₅H₁₁N85.15-9

Table 2: Stoichiometry and Reaction Parameters

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)Molar Equiv.
This compound199.04101.99-1.0
Malononitrile66.06100.66-1.0
Piperidine85.151-0.1160.1
Ethanol46.07--20-

Table 3: Expected Product Characterization

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceExpected Spectroscopic Data
(E)-2-(3-bromo-4-methylbenzylidene)malononitrileC₁₁H₇BrN₂247.09Pale yellow solid¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.9 (s, 1H, vinyl H), ~7.7 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃).¹³C NMR (CDCl₃, 101 MHz): δ ~160, ~140, ~135, ~133, ~131, ~130, ~125, ~113, ~112, ~85, ~20.IR (KBr, cm⁻¹): ~2220 (C≡N), ~1580 (C=C).

Note: Expected spectroscopic data is estimated based on analogous compounds reported in the literature.[5][6]

Experimental Protocols

Materials and Methods

  • This compound (97%)

  • Malononitrile (99%)[7]

  • Piperidine (99%)

  • Ethanol (95% or absolute)

  • Hydrochloric acid (1 M)

  • Sodium chloride (saturated solution, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions:

  • This compound is harmful if swallowed and causes skin and eye irritation.[8]

  • Malononitrile is toxic and can be absorbed through the skin. It may polymerize violently if heated or in the presence of strong bases.[3][9]

  • Piperidine is a flammable and corrosive liquid.

  • All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Reaction Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.99 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask and stir the mixture until the solids dissolve. To this solution, add piperidine (0.116 mL, 1 mmol) dropwise.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.

Workup and Purification

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove piperidine, followed by saturated NaCl solution (brine) (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol or an ethanol/water mixture, to afford the pure (E)-2-(3-bromo-4-methylbenzylidene)malononitrile as a solid.[10]

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its melting point should be determined.

Mandatory Visualization

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Reactants (Aldehyde, Malononitrile) solvent Add Solvent (Ethanol) reactants->solvent Stir catalyst Add Catalyst (Piperidine) solvent->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor rotovap1 Remove Solvent monitor->rotovap1 Reaction Complete extract Extract with Ethyl Acetate & Wash rotovap1->extract dry Dry Organic Layer extract->dry rotovap2 Concentrate dry->rotovap2 recrystallize Recrystallize rotovap2->recrystallize characterize Characterize Product (NMR, IR, MP) recrystallize->characterize

Caption: Experimental workflow for the Knoevenagel condensation.

References

Application Notes and Protocols for Monitoring Reactions of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring common chemical transformations of 3-Bromo-4-methylbenzaldehyde, a versatile intermediate in organic synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to be adapted for various reaction setups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for monitoring the progress of reactions involving moderately polar compounds like this compound and its derivatives. It allows for the separation and quantification of starting materials, intermediates, and products.

Application Note: Monitoring the Oxidation of this compound to 3-Bromo-4-methylbenzoic Acid

This method is suitable for tracking the conversion of the aldehyde to the corresponding carboxylic acid.

Data Presentation

Time (minutes)This compound Area (%)3-Bromo-4-methylbenzoic Acid Area (%)
01000
3065.234.8
6038.561.5
9015.184.9
120< 1> 99

Note: Data is representative of a typical oxidation reaction and may vary based on specific reaction conditions.

Experimental Protocol

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A suitable gradient would be starting from 30% acetonitrile and increasing to 90% over 10 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in 1 mL of mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 10 µL of the prepared sample. The retention time for this compound is expected to be longer than that of the more polar product, 3-Bromo-4-methylbenzoic acid. A similar method has been used for the separation of 3-Bromo-4-methylbenzoic acid.[2]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing start Reaction Mixture aliquot Withdraw Aliquot start->aliquot quench Quench & Dilute aliquot->quench filter Filter quench->filter vial HPLC Vial filter->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition detect->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

HPLC analysis workflow for reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring reactions involving volatile and thermally stable compounds. It provides both quantitative data and mass spectral information for structural confirmation.

Application Note: Monitoring the Reduction of this compound to (3-Bromo-4-methylphenyl)methanol

This method is ideal for tracking the conversion of the aldehyde to the corresponding alcohol.

Data Presentation

Time (minutes)This compound Peak Area (%)(3-Bromo-4-methylphenyl)methanol Peak Area (%)
01000
1548.751.3
3019.380.7
455.294.8
60< 1> 99

Note: Data is representative of a typical NaBH4 reduction and may vary based on specific reaction conditions.

Experimental Protocol

  • Instrumentation: GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by adding 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water to decompose excess reducing agent.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Dilute the organic layer to an appropriate concentration for GC-MS analysis.

  • Analysis: Inject 1 µL of the prepared sample. Monitor the disappearance of the peak for this compound and the appearance of the peak for (3-Bromo-4-methylphenyl)methanol. The mass spectra will confirm the identity of each component. General guidance for GC/TQ method development can be adapted for this purpose.[3]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing start Reaction Mixture aliquot Withdraw Aliquot start->aliquot quench Quench & Extract aliquot->quench dry Dry Organic Layer quench->dry dilute Dilute dry->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Extract Ion Chromatograms detect->chromatogram spectra Analyze Mass Spectra detect->spectra integrate Peak Integration chromatogram->integrate report Generate Report integrate->report

GC-MS analysis workflow for reaction monitoring.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful in-situ or at-line technique for reaction monitoring, as it provides structural information and allows for the simultaneous quantification of multiple components without the need for chromatographic separation.[4]

Application Note: Monitoring a Suzuki-Miyaura Coupling Reaction of this compound

This method can be used to monitor the consumption of the starting material and the formation of the biaryl product.

Data Presentation

Time (hours)This compound (mol%)Biaryl Product (mol%)
01000
17822
25545
42377
6< 5> 95

Note: Data is representative of a typical Suzuki-Miyaura coupling reaction and may vary based on specific reaction conditions. A similar study on 4-bromobenzaldehyde showed nearly 99% conversion within 40 minutes under specific catalytic conditions.[5]

Experimental Protocol

  • Instrumentation: NMR spectrometer (benchtop or high-field).

  • Solvent: A deuterated solvent compatible with the reaction conditions (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A stable, non-reactive compound with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation (for at-line monitoring):

    • At each time point, withdraw a small aliquot of the reaction mixture.

    • Transfer the aliquot to an NMR tube containing a known amount of the internal standard dissolved in the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons being quantified (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate the characteristic aldehyde proton signal of this compound (expected around δ 9.9 ppm).

    • Integrate a characteristic signal of the biaryl product (e.g., a new aromatic proton signal).

    • Integrate the signal of the internal standard.

    • Calculate the molar ratio of the reactants and products relative to the internal standard to determine the reaction progress. The use of benchtop NMR for online reaction monitoring of aromatic aldehydes has been demonstrated.[6]

Logical Diagram

qNMR_Logic cluster_setup Experimental Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis reaction Reaction Mixture in NMR Tube (or aliquot transfer) standard Add Internal Standard reaction->standard spectrometer NMR Spectrometer standard->spectrometer acquire Acquire ¹H NMR Spectrum (ensure D1 is sufficient) spectrometer->acquire integrate_sm Integrate Starting Material Signal (e.g., -CHO proton) acquire->integrate_sm integrate_p Integrate Product Signal acquire->integrate_p integrate_std Integrate Standard Signal acquire->integrate_std calculate Calculate Molar Ratios integrate_sm->calculate integrate_p->calculate integrate_std->calculate kinetics Determine Reaction Kinetics calculate->kinetics

Logical workflow for quantitative NMR reaction monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-methylbenzaldehyde.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The bromination reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of starting material to the brominating agent can lead to incomplete conversion or the formation of byproducts.

    • Solution: Carefully control the stoichiometry of your reagents. For electrophilic aromatic bromination, a slight excess of the brominating agent (e.g., N-Bromosuccinimide or Bromine) is often used. However, a large excess can lead to di-bromination.

  • Poor Reagent Quality: The quality of reagents, especially the brominating agent, can significantly impact the yield.

    • Solution: Use freshly opened or purified reagents. For instance, N-Bromosuccinimide (NBS) should be recrystallized from water if it has been stored for a long time.

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in both the reaction rate and selectivity.

    • Solution: The optimal temperature depends on the specific brominating agent and solvent used. For many bromination reactions of activated rings, temperatures at or below room temperature are sufficient[1]. Running the reaction at too high a temperature can promote side reactions.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.

    • Solution: Ensure efficient extraction by performing multiple extractions with an appropriate solvent. Minimize transfers between flasks. During purification by column chromatography, choose a suitable solvent system to ensure good separation and recovery. For distillation, ensure the vacuum is stable and the collection flask is adequately cooled.

Q2: I am observing the formation of a significant amount of a di-brominated byproduct. How can I minimize this?

A2: The formation of di-brominated species, such as 3,5-dibromo-4-methylbenzaldehyde, is a common side reaction, particularly when using a strong brominating agent or harsh reaction conditions.

  • Control of Reaction Conditions: The key to minimizing di-bromination is to control the reaction conditions to favor mono-bromination.

    • Solution:

      • Lower the temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for mono-bromination.

      • Slow addition of brominating agent: Adding the brominating agent dropwise or in small portions over a period of time can help to maintain a low concentration of the electrophile in the reaction mixture, thus reducing the likelihood of a second bromination event.

      • Use a milder brominating agent: Consider using a less reactive brominating agent. N-Bromosuccinimide (NBS) is often a good choice for selective bromination[1]. Other mild brominating agents include pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium perbromide (PTAB)[1].

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: The purification of this compound can be challenging due to the presence of unreacted starting material, di-brominated byproducts, and other impurities.

  • Distillation: Vacuum distillation is a common and effective method for purifying aldehydes.

    • Procedure: After the work-up, the crude product can be distilled under reduced pressure. The boiling point of this compound is a key parameter for successful separation.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent purification technique.

    • Procedure: Choose a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can be a highly selective purification method.

    • Procedure: The crude product is treated with a saturated solution of sodium bisulfite. The resulting solid adduct is filtered and washed. The pure aldehyde can then be regenerated by treating the adduct with an acid or base.

  • Column Chromatography: For small-scale syntheses or when other methods are ineffective, column chromatography on silica gel can be used to separate the product from impurities.

    • Procedure: A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is required to achieve good separation.

Data Presentation

The following tables summarize key quantitative data for the synthesis of bromo-benzaldehyde derivatives, providing a basis for comparison of different synthetic approaches.

Table 1: Comparison of Brominating Agents and Conditions for Aromatic Bromination

Brominating AgentTypical Catalyst/ConditionsAdvantagesDisadvantages
Bromine (Br₂)Lewis acids (e.g., FeBr₃, AlCl₃), or no catalyst for activated ringsHigh reactivity, cost-effective.Can be non-selective, leading to over-bromination; hazardous to handle.
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN, benzoyl peroxide) for benzylic bromination; acidic conditions for aromatic bromination[1].Milder and more selective than Br₂, easier to handle.[1]Higher cost compared to Br₂.
H₂O₂/HBrIn-situ generation of Br₂."Green" approach, avoids direct handling of Br₂.[2]Requires careful control of reaction conditions to avoid side reactions.
Dibromoisocyanuric acid (DBI)Concentrated sulfuric acid.Highly effective and mild, can be more efficient than NBS.May not be as readily available as other brominating agents.

Table 2: Reported Yields for the Synthesis of Bromo-Benzaldehyde Derivatives

Starting MaterialBrominating AgentSolventYieldReference
p-HydroxybenzaldehydeH₂O₂/HBrNot specified~70%[2]
p-HydroxybenzaldehydeBromineChloroform65-75%[3]
4-Fluorobenzyl alcoholPotassium dichromateMethylene chloride81%[4]
4-FluorobenzaldehydeBromine/Zinc BromideOleum>90%[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of bromo-benzaldehyde derivatives. These protocols are provided as examples and may require optimization for specific laboratory conditions.

Protocol 1: Bromination of 4-Methylbenzaldehyde using N-Bromosuccinimide (NBS)

This protocol is a general procedure for the electrophilic aromatic substitution of a methyl-substituted benzaldehyde.

Materials:

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde in dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid to the cooled solution while stirring.

  • In a separate container, dissolve N-Bromosuccinimide in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding it to a beaker of ice water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start Start reagents 1. Reagent Preparation (4-Methylbenzaldehyde, Brominating Agent, Solvent) start->reagents reaction 2. Bromination Reaction (Controlled Temperature and Addition) reagents->reaction workup 3. Reaction Work-up (Quenching, Extraction, Washing) reaction->workup drying 4. Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) workup->drying purification 5. Purification (Distillation, Recrystallization, or Chromatography) drying->purification analysis 6. Product Analysis (NMR, GC-MS, etc.) purification->analysis end End Product analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield byproduct Byproduct Formation (e.g., Di-bromination) start->byproduct purification_issue Purification Difficulty start->purification_issue check_completion Check Reaction Completion (TLC/GC) low_yield->check_completion check_conditions Review Reaction Conditions byproduct->check_conditions choose_method Select Appropriate Purification Method purification_issue->choose_method incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_reagents Check Reagent Stoichiometry and Quality complete->check_reagents optimize_reagents Optimize Stoichiometry, Use Fresh Reagents check_reagents->optimize_reagents check_workup Review Work-up and Purification Steps optimize_reagents->check_workup optimize_workup Optimize Extraction and Purification check_workup->optimize_workup harsh_conditions Harsh Conditions check_conditions->harsh_conditions lower_temp Lower Reaction Temperature harsh_conditions->lower_temp slow_addition Slow Reagent Addition harsh_conditions->slow_addition milder_reagent Use Milder Brominating Agent (e.g., NBS) harsh_conditions->milder_reagent mild_conditions Mild Conditions distillation Vacuum Distillation choose_method->distillation recrystallization Recrystallization choose_method->recrystallization bisulfite Bisulfite Adduct Formation choose_method->bisulfite

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Bromo-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. For the common synthesis involving the bromination of 4-methylbenzaldehyde (p-tolualdehyde), likely impurities include:

  • Unreacted Starting Material: 4-methylbenzaldehyde.

  • Over-brominated Products: Dibrominated species such as 3,5-dibromo-4-methylbenzaldehyde.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, though less common due to directing effects.

  • Oxidation Product: 4-methylbenzoic acid, if the aldehyde is exposed to air for extended periods.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound and is often the first choice for purification.

  • Column Chromatography is ideal for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or when very high purity is required.

  • Distillation is generally not recommended for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures.

Q3: How can I assess the purity of my purified this compound?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. The aldehyde proton typically appears as a singlet around 9.9 ppm in ¹H NMR.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Melting Point Analysis: A sharp melting point range close to the literature value (47-52 °C) is indicative of high purity.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. The melting point of this compound is relatively low (47-52 °C).

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If the problem persists, try a different solvent system with a lower boiling point.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, either because too much solvent was used or the cooling is insufficient.

  • Solution:

    • Try scratching the inside of the flask with a glass rod to induce nucleation.

    • Add a seed crystal of pure this compound.

    • Evaporate some of the solvent to increase the concentration and then cool again.

    • Ensure the solution is cooled in an ice bath for an adequate amount of time.

Problem: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, the crystals were washed with a solvent at room temperature, or premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

    • If performing a hot filtration, pre-heat the funnel and filter paper to prevent crystallization in the funnel.

Column Chromatography

Problem: Poor separation of the desired compound from an impurity.

  • Possible Cause: The chosen mobile phase has either too high or too low polarity.

  • Solution:

    • Adjust the polarity of the eluent. For silica gel chromatography, a mixture of hexane and ethyl acetate is a common choice. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Ensure the column is packed properly to avoid channeling.

    • Use a finer mesh silica gel for better resolution.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.

    • If the compound is still retained, a more polar solvent like dichloromethane or a small percentage of methanol might be necessary.

Data Presentation

Purification TechniqueKey ParametersExpected PurityExpected YieldNotes
Recrystallization Solvent System: Ethanol/Water or Hexane/Ethyl Acetate>98%60-85%Yield is highly dependent on the initial purity and the care taken to minimize losses.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient>99%70-90%Gradient elution (e.g., starting with 100% hexane and gradually increasing ethyl acetate) is recommended for optimal separation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow crude Crude 3-Bromo-4- methylbenzaldehyde recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography High Purity Required purity_analysis Purity Analysis (NMR, GC-MS, HPLC, MP) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product (>99%) purity_analysis->pure_product Meets Specs

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool oiling_out Oiling Out? cool->oiling_out crystals Crystals Form? collect Collect Crystals crystals->collect Yes scratch_seed Scratch Flask or Add Seed Crystal crystals->scratch_seed No oiling_out->crystals No reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool scratch_seed->crystals evaporate Evaporate Some Solvent scratch_seed->evaporate evaporate->cool slow_cool->crystals

Caption: A decision tree for troubleshooting common recrystallization issues.

Identifying byproducts in the synthesis of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-methylbenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected byproducts?

A1: The most common and direct route is the electrophilic aromatic bromination of 4-methylbenzaldehyde. In this reaction, the starting material is treated with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para- director, while the aldehyde group (-CHO) is a deactivating, meta- director. The position ortho to the methyl group is also meta to the aldehyde group, making it the most electronically favorable site for electrophilic attack.

However, several byproducts can form, and their presence and quantity will depend on the specific reaction conditions. The most common byproducts are:

  • Isomeric Byproduct: 2-Bromo-4-methylbenzaldehyde

  • Over-bromination Byproduct: 3,5-Dibromo-4-methylbenzaldehyde

  • Benzylic Bromination Byproduct: 3-Bromo-4-(bromomethyl)benzaldehyde

  • Oxidation Byproduct: 3-bromo-4-methylbenzoic acid

  • Unreacted Starting Material: 4-methylbenzaldehyde

Q2: How can I minimize the formation of the isomeric byproduct, 2-Bromo-4-methylbenzaldehyde?

A2: While the formation of the 3-bromo isomer is electronically favored, some of the 2-bromo isomer can be produced. To minimize its formation, it is crucial to control the reaction temperature. Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance the regioselectivity towards the thermodynamically more stable 3-bromo product. Slower, dropwise addition of the brominating agent can also help in minimizing the formation of the kinetic, less stable 2-bromo isomer.

Q3: My reaction mixture shows signs of over-bromination. How can I prevent the formation of 3,5-Dibromo-4-methylbenzaldehyde?

A3: Over-bromination occurs when the desired product, this compound, undergoes a second bromination. To prevent this, precise control over the stoichiometry of the reactants is essential. Use of a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br₂) relative to 4-methylbenzaldehyde can be effective. Additionally, ensuring a homogenous reaction mixture through efficient stirring and slow addition of the brominating agent will prevent localized areas of high bromine concentration, which can lead to over-bromination.

Q4: I have detected a byproduct with a benzylic bromine. What causes the formation of 3-Bromo-4-(bromomethyl)benzaldehyde and how can I avoid it?

A4: The formation of 3-Bromo-4-(bromomethyl)benzaldehyde is a result of a radical substitution reaction at the methyl group, a process known as benzylic bromination. This side reaction is typically initiated by UV light or the presence of radical initiators. To avoid this, the reaction should be carried out in the dark, or in a flask wrapped in aluminum foil, to exclude light. Ensure that your reagents and solvents are free from any radical initiators. If using N-bromosuccinimide (NBS) as the brominating agent, be aware that it is a common reagent for benzylic bromination under radical conditions, and its use for electrophilic aromatic substitution requires careful control of conditions to avoid the radical pathway.

Q5: My final product is contaminated with an acidic impurity. What is it and how can I remove it?

A5: The acidic impurity is likely 3-bromo-4-methylbenzoic acid, formed by the oxidation of the aldehyde group of the product. Aldehydes can be sensitive to oxidation, especially if the reaction is worked up in the presence of an oxidizing agent or exposed to air for extended periods at elevated temperatures. To remove this impurity, the crude product can be dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer, while the desired aldehyde remains in the organic layer.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficient amount of brominating agent. 2. Deactivated catalyst. 3. Reaction time too short or temperature too low.1. Ensure accurate stoichiometry of the brominating agent. 2. Use freshly opened or properly stored Lewis acid catalyst. 3. Increase reaction time or gradually increase the temperature while monitoring the reaction progress by TLC or GC.
Multiple spots on TLC/peaks in GC, indicating a mixture of products 1. Over-bromination. 2. Formation of isomeric byproducts. 3. Benzylic bromination.1. Use a slight excess of the starting material or a slight deficiency of the brominating agent. 2. Control the reaction temperature at the lower end of the recommended range. 3. Exclude light from the reaction vessel.
Product degradation during workup or purification 1. Oxidation of the aldehyde to a carboxylic acid. 2. Polymerization or decomposition under harsh conditions.1. Use a mild basic wash (e.g., NaHCO₃ solution) during workup. Avoid strong bases. 2. If using distillation for purification, perform it under reduced pressure to lower the boiling point and minimize thermal degradation. Column chromatography is often a milder purification method.
Difficulty in isolating the pure product Co-elution of byproducts during column chromatography or similar boiling points for distillation.Adjust the eluent system for chromatography to achieve better separation. For distillation, fractional distillation under high vacuum may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Synthesis of this compound via Electrophilic Bromination

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-methylbenzaldehyde

  • Molecular Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Add iron(III) bromide (0.05 eq) or a few iron filings to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The reaction should be protected from light.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Characterization of Product and Byproducts

The following table summarizes the expected analytical data for the desired product and its common byproducts. This data can be used to identify the components of the reaction mixture.

CompoundMolecular WeightExpected 1H NMR Signals (δ, ppm)Key MS Fragments (m/z)
4-methylbenzaldehyde (Starting Material) 120.15~9.9 (s, 1H, -CHO), ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.4 (s, 3H, -CH₃)120 (M+), 119, 91
This compound (Product) 199.04~9.9 (s, 1H, -CHO), ~8.0 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.5 (s, 3H, -CH₃)198/200 (M+), 197/199, 119, 90
2-Bromo-4-methylbenzaldehyde (Isomer) 199.04~10.2 (s, 1H, -CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~2.4 (s, 3H, -CH₃)198/200 (M+), 197/199, 119, 90
3,5-Dibromo-4-methylbenzaldehyde (Over-bromination) 277.94~9.9 (s, 1H, -CHO), ~8.1 (s, 2H, Ar-H), ~2.6 (s, 3H, -CH₃)276/278/280 (M+), 275/277/279, 197/199
3-Bromo-4-(bromomethyl)benzaldehyde (Benzylic Bromination) 277.94~10.0 (s, 1H, -CHO), ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~4.7 (s, 2H, -CH₂Br)276/278/280 (M+), 197/199, 118
3-Bromo-4-methylbenzoic acid (Oxidation) 215.04~13.0 (br s, 1H, -COOH), ~8.2 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.5 (s, 3H, -CH₃)214/216 (M+), 197/199, 170/172, 118

Visual Guides

Troubleshooting Logic for Impurity Identification

Byproduct_Identification start Crude Product Analysis (TLC, GC-MS, NMR) unreacted_sm Unreacted Starting Material Present? start->unreacted_sm acidic_impurity Acidic Impurity Detected? unreacted_sm->acidic_impurity No sm_present Incomplete Reaction unreacted_sm->sm_present Yes high_mw_impurity Impurities with Higher MW than Product? acidic_impurity->high_mw_impurity No oxidation Oxidation Byproduct: 3-Bromo-4-methylbenzoic acid acidic_impurity->oxidation Yes isomeric_impurity Isomeric Impurity (Same MW)? high_mw_impurity->isomeric_impurity No over_bromination Over-bromination or Benzylic Bromination high_mw_impurity->over_bromination Yes isomer Isomeric Byproduct: 2-Bromo-4-methylbenzaldehyde isomeric_impurity->isomer Yes dibromo 3,5-Dibromo-4-methylbenzaldehyde over_bromination->dibromo NMR shows 2 Ar-H benzyl_bromo 3-Bromo-4-(bromomethyl)benzaldehyde over_bromination->benzyl_bromo NMR shows -CH2Br signal

Caption: A flowchart for troubleshooting the identification of byproducts.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-methylbenzaldehyde and FeBr3 in DCM B 2. Cool to 0-5 C A->B C 3. Add Br2 in DCM dropwise B->C D 4. Stir and monitor reaction C->D E 5. Quench with Na2S2O3 D->E F 6. Wash with NaHCO3 E->F G 7. Wash with brine F->G H 8. Dry with MgSO4 G->H I 9. Concentrate H->I J 10. Column Chromatography or Vacuum Distillation I->J K K J->K Pure this compound

Caption: A typical experimental workflow for the synthesis of this compound.

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-methylbenzaldehyde in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction with this compound is sluggish or failing. What are the primary causes?

A1: Low or no conversion is a common issue that often points toward catalyst deactivation or suboptimal reaction conditions. The primary culprits include:

  • Catalyst Deactivation: The aldehyde functional group can potentially coordinate with the palladium catalyst, inhibiting its activity. More significantly, the presence of oxygen can oxidize the active Pd(0) catalyst to inactive palladium species, often observed as a black precipitate ("palladium black").[1][2]

  • Inefficient Oxidative Addition: The carbon-bromine bond of your starting material must be broken in the first step of the catalytic cycle. This step can be slow if the catalyst system is not active enough.[3][4]

  • Poor Reagent Quality: Impurities in substrates, coupling partners (e.g., boronic acids), or degradation of reagents can inhibit the catalyst.[1][2] Solvents and bases must be anhydrous and pure, as moisture can significantly hinder the reaction.[2][5]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and can significantly impact catalyst stability and activity.[1]

Q2: My reaction mixture is turning black. What does this signify and how can I prevent it?

A2: The formation of a black precipitate is very likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[1] This is a clear indicator of catalyst decomposition.

Prevention Strategies:

  • Ensure an Inert Atmosphere: Oxygen is a primary cause of Pd(0) oxidation.[1][2] Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the experiment.[2]

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[1] These ligands increase electron density at the metal center, which can facilitate oxidative addition.[6]

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: How does the aldehyde group in this compound affect the reaction?

A3: The aldehyde group can influence the reaction in several ways. While some studies show that aldehydes can coordinate to nickel catalysts and inhibit the reaction, this is a factor to consider for palladium catalysis as well.[7] Additionally, under strongly basic conditions or at high temperatures, the aldehyde group can participate in side reactions.[8] However, many cross-coupling reactions are tolerant of aldehyde functionalities with a well-chosen catalyst system.

Q4: What is a typical starting catalyst loading for a reaction with an aryl bromide like this compound?

A4: For aryl bromides, a typical starting point for catalyst loading is between 1-2 mol % of the palladium precursor.[9] However, this can vary significantly based on the specific reaction (Suzuki, Heck, etc.), the ligand used, and the reactivity of the coupling partner. For highly efficient catalyst systems, loadings can sometimes be lowered significantly, even below 0.1 mol %.[10]

Q5: I have achieved a good yield. How low can I realistically reduce the catalyst loading?

A5: Once you have an optimized reaction with high yield, you can systematically lower the catalyst loading in subsequent experiments (e.g., from 1 mol% to 0.5 mol%, then 0.1 mol%, etc.) to find the minimum required amount. For some highly active catalyst systems, loadings as low as 0.01-0.0025 mol% have been reported for aryl bromides, leading to excellent turnover numbers (TON).[9][11] Reducing catalyst loading is cost-effective and makes the reaction more environmentally sustainable.[12]

Data Presentation: Catalyst Loading Optimization

The following tables provide a summary of typical catalyst loadings and a hypothetical optimization study.

Table 1: Typical Catalyst Loadings for Common Cross-Coupling Reactions of Aryl Bromides

Cross-Coupling ReactionPalladium PrecursorTypical Ligand TypeTypical Catalyst Loading (mol % Pd)Reference
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Buchwald Biaryl Phosphines0.5 - 2.0[11][12]
Heck Pd(OAc)₂Phosphines (e.g., PPh₃)1.0 - 5.0[13]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂Phosphines (e.g., PPh₃)0.1 - 5.0[14]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Bulky, Electron-Rich Phosphines1.0 - 2.0[9][15]

Table 2: Example Optimization of Catalyst Loading for a Suzuki-Miyaura Reaction

Reaction: this compound with Phenylboronic Acid

EntryPd(OAc)₂ (mol %)SPhos (mol %)Yield (%)Observations
12.04.095Full conversion, clean reaction.
21.02.094Full conversion, clean reaction.
30.51.092Reaction complete in a similar timeframe.
40.10.285Reaction required longer time to reach completion.
50.050.160Sluggish reaction, incomplete conversion after 24h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and a finely powdered base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol %) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol %).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 5 mL of dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5][6]

Protocol 2: General Procedure for Mizoroki-Heck Coupling

This protocol outlines a general procedure for the Mizoroki-Heck reaction of this compound with an alkene (e.g., ethyl acrylate).

  • Reaction Setup: To a dry, oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 eq.) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the Suzuki protocol.

  • Catalyst Addition: Add the desired amount of the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%). If a ligand is used, add it at this stage.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF, 5 mL) followed by the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki protocol to isolate the substituted alkene product.[13]

Visualized Workflows and Logic

Caption: A troubleshooting workflow for diagnosing and solving low-yield reactions.

Optimization_Workflow Catalyst Loading Optimization Workflow Start Start: Initial Reaction (e.g., 1-2 mol% Pd) Check_Yield Assess Yield & Conversion Start->Check_Yield High_Yield High Yield (>90%)? Check_Yield->High_Yield Low_Yield Low Yield / Sluggish? High_Yield->Low_Yield No Decrease_Load Systematically Decrease Catalyst Loading (e.g., 0.5%, 0.1%) High_Yield->Decrease_Load Yes Troubleshoot Troubleshoot Reaction (See Troubleshooting Guide) Low_Yield->Troubleshoot Yes Decrease_Load->High_Yield Re-evaluate if yield drops Optimal_Load Optimal Loading Found Decrease_Load->Optimal_Load Yield remains high Increase_Load Increase Catalyst Loading (e.g., to 3-5 mol%) Troubleshoot->Increase_Load

Caption: A systematic workflow for optimizing (reducing) catalyst loading.

Catalytic_Cycle Simplified Cross-Coupling Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label PdII_1 R-Pd(II)-X L₂ TM_label Transmetalation PdII_1->TM_label PdII_2 R-Pd(II)-R' L₂ RE_label Reductive Elimination PdII_2->RE_label OA_label->PdII_1 R-X TM_label->PdII_2 R'-M RE_label->Pd0 R-R'

Caption: The three key steps of a generic Pd-catalyzed cross-coupling reaction.

References

Preventing decomposition of 3-Bromo-4-methylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Bromo-4-methylbenzaldehyde during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound, helping users identify potential problems and implement corrective actions.

Problem: The appearance of the compound has changed from a white/off-white solid to a yellowish or brownish color.

  • Possible Cause: Oxidation of the aldehyde group to a carboxylic acid, or the formation of other colored impurities due to exposure to light or air.

  • Troubleshooting Steps:

    • Visual Inspection: Compare the material to a fresh or properly stored lot if available. A distinct color change is a primary indicator of degradation.

    • Purity Analysis: Perform a purity check using one of the recommended analytical methods (see Experimental Protocols section) to identify and quantify the level of impurities, such as 3-Bromo-4-methylbenzoic acid.

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, in a cool, dark, and dry place. Check if the container was flushed with an inert gas before sealing.

Problem: Inconsistent or poor results in downstream reactions.

  • Possible Cause: Reduced purity of this compound due to decomposition. The presence of the corresponding carboxylic acid can interfere with subsequent reactions.

  • Troubleshooting Steps:

    • Confirm Purity: Before use, routinely check the purity of the stored this compound, especially if the container has been opened multiple times.

    • Purification: If impurities are detected, consider purifying a small amount of the aldehyde by recrystallization or column chromatography before use in a critical reaction.

    • Use Fresh Stock: If possible, use a freshly opened container of the compound for sensitive applications.

Problem: The melting point of the compound is lower and the range is broader than specified.

  • Possible Cause: The presence of impurities, most notably the oxidation product 3-Bromo-4-methylbenzoic acid, which can cause melting point depression.[1][2][3][4]

  • Troubleshooting Steps:

    • Melting Point Analysis: Carefully determine the melting point range of your sample and compare it to the literature value for pure this compound (typically around 47-52 °C). A broad range and a lower final melting point are indicative of impurities.[1][3]

    • Correlation with Other Analyses: Cross-reference the melting point data with results from other analytical techniques like NMR or GC-MS to confirm the presence and identity of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary cause of decomposition is the oxidation of the aldehyde functional group to a carboxylic acid (3-Bromo-4-methylbenzoic acid).[5][6][7] This process is primarily initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dark, and dry environment. It is recommended to keep it in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[8]

Q3: How can I tell if my this compound has started to decompose?

A3: Visual inspection for a color change from white/off-white to yellow or brown is a first indicator. A broader and depressed melting point range is another sign of impurity. For a definitive assessment, analytical techniques such as ¹H NMR, GC-MS, or HPLC should be employed to detect the presence of 3-Bromo-4-methylbenzoic acid and other potential impurities.

Q4: Can I still use this compound that shows signs of decomposition?

A4: The suitability of partially decomposed this compound depends on the sensitivity of your application. For many synthetic purposes, a small amount of the corresponding carboxylic acid may not significantly affect the outcome. However, for high-purity applications or reactions sensitive to acidic impurities, it is advisable to purify the aldehyde or use a fresh batch.

Q5: How does humidity affect the stability of this compound?

A5: While direct hydrolysis of the aldehyde is less common under typical storage conditions, high humidity can potentially increase the rate of other decomposition pathways. Moisture can be adsorbed onto the surface of the solid, and in combination with oxygen, may facilitate oxidation. Therefore, storage in a dry environment is recommended.[9][10][11]

Data Presentation

Table 1: Recommended Storage Conditions and Impact of Deviations on this compound Stability

ParameterRecommended ConditionPotential Impact of Deviation
Temperature Room Temperature (15-25°C) or refrigerated (2-8°C) for long-term storage.Elevated temperatures accelerate the rate of oxidation.
Light Store in a dark place, using an opaque container.Exposure to UV light can promote the formation of free radicals, leading to auto-oxidation.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Nitrogen, Argon).[8]Exposure to atmospheric oxygen is the primary driver of oxidation to 3-Bromo-4-methylbenzoic acid.
Humidity Store in a dry environment (desiccator recommended for opened containers).High humidity may increase the rate of degradation.[9][10][11]

Experimental Protocols

Protocol 1: Quality Control (QC) Check of this compound Purity by ¹H NMR Spectroscopy

This protocol describes a method to assess the purity of this compound and detect the presence of the common degradation product, 3-Bromo-4-methylbenzoic acid, using ¹H NMR spectroscopy.

Instrumentation and Materials:

  • NMR Spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • This compound sample

  • Reference spectrum of pure this compound (if available)

  • Reference spectrum of 3-Bromo-4-methylbenzoic acid (if available)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a clean NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the range from 0 to 12 ppm.

  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Identify the characteristic signals for this compound:

      • Aldehyde proton (CHO): Singlet around 9.9 ppm.

      • Aromatic protons: Multiplets between 7.0 and 8.0 ppm.

      • Methyl protons (CH₃): Singlet around 2.5 ppm.

    • Look for the characteristic signals of the primary impurity, 3-Bromo-4-methylbenzoic acid:

      • Carboxylic acid proton (COOH): A broad singlet, typically above 10 ppm (may sometimes be difficult to observe).

      • Aromatic protons: Signals will be in a similar region to the aldehyde but with slightly different chemical shifts and coupling patterns.

      • Methyl protons (CH₃): A singlet, slightly shifted from the aldehyde's methyl signal.

    • Integrate the area of the aldehyde proton signal and any identifiable impurity signals. The relative integration values can be used to estimate the purity of the sample.

Visualizations

Decomposition_Pathway This compound This compound 3-Bromo-4-methylbenzoic acid 3-Bromo-4-methylbenzoic acid This compound->3-Bromo-4-methylbenzoic acid Oxidation (O2, light, heat)

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Guide start Observed Issue with This compound color_change Color Change (White to Yellow/Brown) start->color_change poor_results Poor Reaction Performance start->poor_results mp_depression Melting Point Depression & Broadening start->mp_depression check_purity Perform Purity Analysis (NMR, GC-MS, MP) color_change->check_purity poor_results->check_purity mp_depression->check_purity outcome1 Decomposition Confirmed check_purity->outcome1 Impurities Detected outcome2 Purity Acceptable check_purity->outcome2 No Significant Impurities review_storage Review Storage Conditions (Light, Air, Temp, Humidity) purify Purify Compound or Use Fresh Stock outcome1->review_storage outcome1->purify

Caption: Troubleshooting workflow for this compound.

QC_Workflow start Start QC Check prep_sample Prepare Sample: ~15mg in 0.6mL CDCl3 start->prep_sample acquire_nmr Acquire 1H NMR Spectrum prep_sample->acquire_nmr process_data Process Data: Reference to TMS acquire_nmr->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum pure Purity >95% (No significant impurity peaks) analyze_spectrum->pure Pass impure Purity <95% (Impurity peaks detected) analyze_spectrum->impure Fail end_pure Proceed with Experiment pure->end_pure end_impure Consider Purification or Use New Batch impure->end_impure

Caption: Experimental workflow for QC check by ¹H NMR.

References

Technical Support Center: Troubleshooting Unexpected NMR and Mass Spec Results for Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses of derivatized compounds.

I. Troubleshooting Guides

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Unexpected Peaks in ¹H NMR Spectrum

1. Are the unexpected peaks sharp singlets?

  • Possible Cause: Contamination from common laboratory solvents, grease, or other volatile substances.[1]

  • Troubleshooting Steps:

    • Cross-reference the chemical shifts of the unexpected peaks with tables of common NMR solvent impurities.[2][3]

    • Ensure all glassware was thoroughly cleaned and dried prior to use.

    • Use high-purity deuterated solvents.

    • If silicone grease is suspected, re-purify the sample and use grease-free joints.

2. Is the aromatic or aliphatic region more complex than anticipated?

  • Possible Cause: Presence of isomers, unreacted starting materials, or byproducts from the derivatization reaction. Derivatization can sometimes lead to the formation of multiple products or incomplete reactions.

  • Troubleshooting Steps:

    • Review the derivatization reaction scheme for potential side reactions.

    • Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, which can help in identifying the structure of the unexpected species.

    • Analyze the sample by LC-MS to determine the mass of the impurities, which can provide clues about their identity.

3. Are there broad peaks in the spectrum?

  • Possible Cause: Presence of exchangeable protons (e.g., -OH, -NH from the original molecule or derivatizing agent), poor shimming, or sample aggregation.[4]

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the corresponding broad peaks to disappear or significantly diminish.

    • Shimming: Ensure the NMR spectrometer is properly shimmed to optimize magnetic field homogeneity.[5][6]

    • Concentration: Dilute the sample, as high concentrations can lead to aggregation and peak broadening.

Issue: Poor Signal-to-Noise Ratio or No Signal

  • Possible Cause: Low sample concentration, insufficient number of scans, improper instrument tuning, or presence of paramagnetic impurities.

  • Troubleshooting Steps:

    • Concentration: Increase the sample concentration if possible. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR.[4][7]

    • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio.[5]

    • Instrument Tuning: Ensure the probe is correctly tuned and matched for the nucleus being observed.[4]

    • Paramagnetic Impurities: Remove any potential paramagnetic impurities (e.g., metal ions) by filtration or re-purification.

B. Mass Spectrometry (MS)

Issue: Unexpected Mass Peaks

1. Are there peaks at M+23, M+39, or other non-proton adducts?

  • Possible Cause: Formation of adduct ions with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other species from glassware, solvents, or buffers.[8][9][10] This is common in soft ionization techniques like Electrospray Ionization (ESI).

  • Troubleshooting Steps:

    • Use high-purity solvents and reagents.

    • Minimize contact with glassware that may leach ions; use polypropylene tubes where possible.

    • Modify the mobile phase, for example, by adding a small amount of a proton source like formic acid to favor the formation of [M+H]⁺.

2. Is the observed molecular ion peak different from the expected mass of the derivative?

  • Possible Cause: Incomplete derivatization, side reactions during derivatization, or fragmentation in the ion source.

  • Troubleshooting Steps:

    • Review the derivatization protocol and consider optimizing reaction time, temperature, or reagent stoichiometry.

    • Analyze the sample by LC-MS to separate the desired derivative from starting materials and byproducts.

    • Adjust ion source parameters (e.g., temperature, voltage) to minimize in-source fragmentation.

Issue: Poor Signal Intensity or Ion Suppression

  • Possible Cause: Low sample concentration, inefficient ionization of the derivative, or matrix effects from co-eluting compounds.

  • Troubleshooting Steps:

    • Sample Concentration: Increase the sample concentration or inject a larger volume.

    • Ionization Method: If using ESI, ensure the derivative is amenable to this technique. Some derivatives may ionize more efficiently with other methods like Atmospheric Pressure Chemical Ionization (APCI).

    • Matrix Effects: Improve sample cleanup to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[11] Modify the chromatographic method to separate the analyte from interfering compounds.

Issue: Unexpected Fragmentation Pattern in MS/MS

  • Possible Cause: The derivatizing group is directing the fragmentation pathway in an unexpected manner. The fragmentation of a derivatized molecule can be significantly different from that of the parent compound.[12][13][14]

  • Troubleshooting Steps:

    • Carefully analyze the product ion spectrum to identify characteristic losses from the derivatizing group and the original molecule.

    • Compare the fragmentation pattern with literature data for similar derivatized compounds if available.

    • Consider using different collision energies to observe how the fragmentation pattern changes, which can provide more structural information.

II. Frequently Asked Questions (FAQs)

NMR Spectroscopy
  • Q1: Why do my NMR peaks look distorted or have strange shapes?

    • A1: Distorted peak shapes are often a result of poor shimming of the magnetic field.[5] It is crucial to optimize the shims before acquiring data to ensure a homogeneous magnetic field across the sample. Other causes can include sample heterogeneity (undissolved material) or sample viscosity at high concentrations.[15]

  • Q2: I see more peaks than expected in my ¹³C NMR spectrum. What could be the reason?

    • A2: Similar to ¹H NMR, extra peaks in a ¹³C NMR spectrum can be due to impurities, unreacted starting materials, or the formation of isomers during derivatization. It is also possible that some carbons are inequivalent due to restricted rotation, leading to more signals than anticipated.

  • Q3: How can I confirm the presence of an exchangeable proton?

    • A3: The most common method is the D₂O shake experiment. Adding a small amount of D₂O to your NMR sample will cause exchangeable protons (-OH, -NH, -COOH) to be replaced by deuterium. This will result in the disappearance or significant reduction in the intensity of the corresponding peak in the ¹H NMR spectrum.

Mass Spectrometry
  • Q1: What are matrix effects in LC-MS, and how do they affect my results?

    • A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[16] This can lead to ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), both of which negatively impact the accuracy and reproducibility of quantitative measurements.

  • Q2: Why is the molecular ion peak absent in my mass spectrum?

    • A2: In hard ionization techniques like Electron Ionization (EI), the molecular ion can be unstable and readily fragment, leading to a very small or absent molecular ion peak.[9] In soft ionization techniques like ESI, an absent molecular ion might indicate in-source fragmentation or poor ionization of your derivative under the chosen conditions.

  • Q3: How does derivatization help in mass spectrometry analysis?

    • A3: Derivatization is often used to improve the chromatographic properties of an analyte, increase its volatility, or enhance its ionization efficiency.[14][17] It can also be used to introduce a specific fragmentation pattern that can aid in structural elucidation or quantitative analysis.

III. Quantitative Data Summary

Table 1: Common ¹H NMR Chemical Shifts of Laboratory Impurities in CDCl₃

ImpurityChemical Shift (ppm)Multiplicity
Water1.56s
Acetone2.17s
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m, t
Silicone Grease~0.07s
Toluene7.27-7.17 (m), 2.34 (s)m, s

Data compiled from various sources.[1][2][3][18] Chemical shifts can vary slightly depending on concentration and temperature.

Table 2: Common Adduct Ions in Positive Ion Electrospray Mass Spectrometry

Adduct IonMass Difference (Da)
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0344
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[2M+H]⁺2M + 1.0078
[2M+Na]⁺2M + 22.9898

Data compiled from various sources.[8][9][10][19][20] 'M' represents the molecular mass of the analyte.

IV. Experimental Protocols & Visualizations

A. Standard NMR Sample Preparation Protocol
  • Weigh Sample: Accurately weigh 5-20 mg of the derivatized compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][7]

  • Dissolve: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filter: Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Clean: Wipe the outside of the NMR tube with a lint-free wipe dampened with isopropanol or ethanol before inserting it into the spectrometer.[7]

NMR_Sample_Prep A Weigh Derivative (5-20 mg for ¹H, 20-50 mg for ¹³C) B Add Deuterated Solvent (~0.6 mL) A->B C Dissolve Sample (Vortex/Sonicate) B->C D Filter into NMR Tube C->D E Cap, Label, and Clean Tube D->E F Ready for NMR Analysis E->F

NMR Sample Preparation Workflow.
B. Troubleshooting Workflow for Unexpected NMR Peaks

NMR_Troubleshooting start Unexpected NMR Peaks Observed peak_type Characterize Peak(s) (Sharp, Broad, Complex Multiplet) start->peak_type sharp Sharp Singlet(s)? peak_type->sharp Type? broad Broad Peak(s)? peak_type->broad complex Complex Multiplets? peak_type->complex sharp->broad No check_impurities Check Solvent/ Grease Tables sharp->check_impurities Yes broad->complex No d2o_exchange Perform D₂O Exchange broad->d2o_exchange Yes check_shims Check Shimming broad->check_shims run_2d_nmr Run 2D NMR (COSY/HSQC) complex->run_2d_nmr Yes end_impurity Impurity Identified check_impurities->end_impurity end_exchangeable Exchangeable Proton Confirmed d2o_exchange->end_exchangeable lcms_analysis Analyze by LC-MS run_2d_nmr->lcms_analysis end_isomer Isomer/Byproduct Identified lcms_analysis->end_isomer

Logical workflow for troubleshooting unexpected NMR signals.
C. Standard LC-MS Sample Preparation Protocol for Derivatives

  • Initial Dissolution: Dissolve the derivatized sample in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).[21]

  • Dilution: Dilute the stock solution to the desired working concentration using the initial mobile phase composition (e.g., 95:5 water:acetonitrile).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial.

  • Blank Injections: Run blank injections (mobile phase solvent) before and after the sample to check for carryover.[21]

MS_Sample_Prep A Dissolve Derivative in Organic Solvent (Stock) B Dilute to Working Concentration A->B C Filter Sample (0.22 µm filter) B->C D Transfer to Autosampler Vial C->D E Ready for LC-MS Analysis D->E

LC-MS Sample Preparation Workflow.
D. Troubleshooting Workflow for Unexpected Mass Spec Results

MS_Troubleshooting start Unexpected MS Result issue_type Identify Primary Issue start->issue_type wrong_mass Incorrect Mass? issue_type->wrong_mass Issue? low_signal Low Signal? issue_type->low_signal bad_fragmentation Unexpected Fragments? issue_type->bad_fragmentation wrong_mass->low_signal No check_adducts Check for Common Adducts ([M+Na]⁺, [M+K]⁺) wrong_mass->check_adducts Yes review_reaction Review Derivatization Reaction wrong_mass->review_reaction low_signal->bad_fragmentation No optimize_source Optimize Ion Source Parameters low_signal->optimize_source Yes analyze_fragments Analyze Fragment Losses bad_fragmentation->analyze_fragments Yes end_adduct Adduct Identified check_adducts->end_adduct end_reaction_issue Reaction Issue Identified review_reaction->end_reaction_issue sample_cleanup Improve Sample Cleanup (SPE, LLE) optimize_source->sample_cleanup end_signal_improved Signal Improved sample_cleanup->end_signal_improved end_structure_info Structural Info Gained analyze_fragments->end_structure_info

Logical workflow for troubleshooting unexpected Mass Spec results.

References

Managing side reactions during the functionalization of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-Bromo-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the functionalization of this compound, covering key reaction types.

Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of a debrominated byproduct (4-methylbenzaldehyde). How can I minimize this side reaction?

Answer: The formation of a debrominated byproduct, known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] This occurs when the aryl halide is reduced instead of coupling with the boronic acid. Here are several strategies to mitigate this issue:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos and SPhos can promote the desired reductive elimination step over hydrodehalogenation.[1]

  • Base Selection: The base can influence the formation of palladium-hydride species that lead to hydrodehalogenation. Consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases.[1]

  • Solvent Choice: Avoid solvents that can act as a hydrogen source, such as alcohols, under certain conditions. Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the cross-coupling reaction.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low yield of Suzuki coupling product (High hydrodehalogenation) ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) start->ligand base Change to a weaker base (e.g., K3PO4, Cs2CO3) ligand->base solvent Use anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane) base->solvent temp Lower reaction temperature solvent->temp end Improved yield of desired product temp->end

Caption: Troubleshooting hydrodehalogenation in Suzuki coupling.

Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the critical parameters to optimize?

Answer: Low yields in Buchwald-Hartwig aminations can be due to several factors, including catalyst inhibition, inappropriate choice of ligand or base, and poor solubility of reagents.[1] For this compound, the presence of the aldehyde group can also lead to side reactions.

  • Catalyst, Ligand, and Base Screening: The combination of the palladium source, phosphine ligand, and base is crucial and highly substrate-dependent. A screening of different combinations is often necessary. For aryl bromides, common catalyst systems include Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos, or Josiphos. Strong bases like NaOtBu or LHMDS are often effective, but weaker bases like Cs₂CO₃ or K₃PO₄ should be considered if the aldehyde functionality is sensitive.[1]

  • Solvent: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

  • Temperature: These reactions are typically run at elevated temperatures (80-110 °C).[2]

Logical Relationship for Buchwald-Hartwig Optimization

cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Outputs Aryl Bromide Aryl Bromide Catalyst Pd Source + Ligand Aryl Bromide->Catalyst Amine Amine Amine->Catalyst Base Base Catalyst->Base Solvent Solvent Base->Solvent Temperature Temperature Solvent->Temperature Product Desired C-N Coupled Product Temperature->Product Byproducts Side Products Temperature->Byproducts

Caption: Key parameters for Buchwald-Hartwig amination.

Grignard Reaction

Question: I am trying to perform a Grignard reaction on the aldehyde group of this compound, but I am getting a complex mixture of products and low yield of the desired secondary alcohol. What is going wrong?

Answer: The primary issue here is the incompatibility of the Grignard reagent with the aryl bromide functionality on the same molecule. The highly nucleophilic and basic Grignard reagent can react with the C-Br bond of another molecule of this compound, leading to a mixture of byproducts.

To achieve the desired transformation, it is essential to protect the aldehyde group before forming the Grignard reagent or, more commonly, to use an organolithium reagent at low temperatures to perform a lithium-halogen exchange before adding the electrophile.

A more straightforward approach is to add a Grignard reagent (e.g., MeMgBr) to the aldehyde. In this case, side reactions can still occur:

  • Reaction with the Aryl Bromide: The Grignard reagent can potentially react with the C-Br bond, although this is generally slower than addition to the aldehyde.

  • Enolization: If there were alpha-protons, the Grignard reagent could act as a base. This is not an issue for this compound.

Recommended Strategy:

  • Protect the Aldehyde: Convert the aldehyde to an acetal, for example, by reacting with ethylene glycol in the presence of an acid catalyst. This protecting group is stable to Grignard reagents.

  • Perform the Grignard Reaction: With the aldehyde protected, you can then proceed with reactions at the C-Br bond.

  • Deprotection: After the desired reaction at the bromine position, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.

Experimental Workflow for Grignard Reaction

start This compound protect Protect aldehyde as acetal (e.g., ethylene glycol, p-TsOH) start->protect grignard Perform Grignard reaction at C-Br (e.g., Mg, then electrophile) protect->grignard deprotect Deprotect acetal (aqueous acid) grignard->deprotect end Functionalized product deprotect->end

Caption: Aldehyde protection strategy for Grignard reactions.

Oxidation to Carboxylic Acid

Question: I am oxidizing this compound to 3-bromo-4-methylbenzoic acid using potassium permanganate (KMnO₄), but the yield is lower than expected. How can I improve this?

Answer: The oxidation of aldehydes to carboxylic acids with KMnO₄ is a robust reaction, but yields can be affected by reaction conditions.

  • Reaction Temperature: The reaction is often performed in a basic aqueous solution with heating. Overheating can lead to decomposition of the product. Careful temperature control is important.

  • Stoichiometry: Ensure that a sufficient excess of KMnO₄ is used to drive the reaction to completion. The reaction stoichiometry is 3 moles of aldehyde to 2 moles of permanganate in basic conditions.

  • Workup: After the reaction, the manganese dioxide (MnO₂) byproduct needs to be removed. This is typically done by filtration. The resulting basic solution is then acidified to precipitate the carboxylic acid. Incomplete acidification will result in a lower isolated yield.

Reduction to Alcohol

Question: I am reducing this compound to the corresponding alcohol using sodium borohydride (NaBH₄). Is there a risk of reducing the C-Br bond?

Answer: Sodium borohydride is a mild reducing agent and is highly chemoselective for aldehydes and ketones.[3] Under standard conditions (e.g., in methanol or ethanol at room temperature), NaBH₄ will selectively reduce the aldehyde group to a primary alcohol without affecting the aryl bromide.[3]

However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of the C-Br bond. Therefore, for this specific transformation, NaBH₄ is the preferred reagent to ensure chemoselectivity.

Quantitative Data Summary

The following tables provide representative data for common functionalization reactions of this compound and analogous compounds. Note that yields are highly dependent on the specific reaction conditions, scale, and purity of reagents.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001295Representative[4]
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801692Representative[5]
PdCl₂(dppf) (3)-K₃PO₄Dioxane1002488Representative[5]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001895Representative[2]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102492Representative[6]
[Pd(allyl)Cl]₂ (1)XPhos (4)K₃PO₄Toluene1001696Representative[6]

Experimental Protocols

Protocol 1: Acetal Protection of this compound
  • To a solution of this compound (1.0 eq) in toluene (0.5 M) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected acetal, which can often be used in the next step without further purification.

Protocol 2: Reduction of this compound with NaBH₄
  • This compound (1.0 eq) is dissolved in methanol (0.2 M) in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1 hour.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (3-bromo-4-methylphenyl)methanol, which can be purified by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 3-Bromo-4-methylbenzaldehyde.

Experimental Workflow

The following diagram outlines a common scalable synthesis route for this compound, starting from 4-methylbenzaldehyde (p-tolualdehyde).

Synthesis_Workflow Start Start p_Tolualdehyde 4-Methylbenzaldehyde (Starting Material) Start->p_Tolualdehyde Bromination Electrophilic Aromatic Bromination p_Tolualdehyde->Bromination  Br₂, Lewis Acid (e.g., FeBr₃) or  N-Bromosuccinimide (NBS) Reaction_Workup Reaction Quenching & Aqueous Wash Bromination->Reaction_Workup  e.g., Sodium thiosulfate,  Sodium bicarbonate Crude_Product Crude 3-Bromo-4- methylbenzaldehyde Reaction_Workup->Crude_Product Purification Purification (Crystallization/Distillation) Crude_Product->Purification Final_Product Pure 3-Bromo-4- methylbenzaldehyde Purification->Final_Product QC Quality Control (GC, NMR, mp) Final_Product->QC End End QC->End

Caption: A typical workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

The most prevalent and scalable method is the direct electrophilic aromatic bromination of 4-methylbenzaldehyde (p-tolualdehyde). This is typically achieved using elemental bromine with a Lewis acid catalyst (e.g., iron(III) bromide) or with N-Bromosuccinimide (NBS) and a catalytic amount of acid. An alternative, though less direct, route involves the oxidation of 4-bromo-3-methylbenzyl alcohol.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

  • Bromine Handling: Bromine is highly corrosive, toxic, and volatile. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger quantities, a closed system for bromine addition is recommended.

  • Exothermic Reaction: The bromination of aromatic compounds can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper temperature control using a reactor with a cooling jacket is crucial to prevent runaway reactions.

  • Hydrogen Bromide (HBr) Gas: The reaction generates HBr gas, which is corrosive and toxic. The reaction setup should include a gas trap or scrubber to neutralize the HBr fumes.

  • Pressure Build-up: Ensure the reaction vessel is equipped with a pressure relief system, as gas evolution can lead to pressure build-up.

Q3: How can I monitor the progress of the reaction effectively on a larger scale?

Gas Chromatography (GC) is a reliable method for monitoring the consumption of the starting material (4-methylbenzaldehyde) and the formation of the product. Thin Layer Chromatography (TLC) can also be used for quick qualitative checks. For quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by GC is recommended.

Q4: What are the common impurities, and how can they be minimized?

The most common impurities are:

  • Unreacted 4-methylbenzaldehyde: Can be minimized by ensuring the complete addition of the brominating agent and allowing for sufficient reaction time.

  • Dibrominated products (e.g., 3,5-dibromo-4-methylbenzaldehyde): Formation of these byproducts can be suppressed by careful control of the stoichiometry of the brominating agent and maintaining a lower reaction temperature.

  • Isomeric bromobenzaldehydes: The methyl group in 4-methylbenzaldehyde directs bromination to the ortho and para positions relative to itself. Since the para position is already occupied by the aldehyde group, the primary product is the 3-bromo isomer. However, small amounts of other isomers may form.

  • 4-methylbenzoic acid: This can form if the aldehyde group is oxidized, especially if the reaction conditions are too harsh or if there is exposure to air and light for extended periods.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup. - Sublimation of the product during drying.- Monitor the reaction by GC to ensure completion. - Optimize extraction and washing steps. - Use a gentle drying method (e.g., vacuum at a low temperature).
Product is a dark orange/brown color - Presence of residual elemental bromine.- Wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the color disappears.[1]
Formation of significant amounts of dibrominated byproducts - Excess of brominating agent. - High reaction temperature.- Use a stoichiometric amount of the brominating agent. - Maintain a controlled, lower reaction temperature.
Product contains acidic impurities (e.g., HBr) - Incomplete neutralization during workup.- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]
Difficulty in purifying the final product by crystallization - "Oiling out" of the product. - Poor crystal formation.- Ensure the solvent's boiling point is not higher than the product's melting point (approx. 47-52°C). - Allow for slow cooling to promote crystal growth. - Use a seed crystal to induce crystallization.
Inconsistent results upon scale-up - Inefficient mixing. - Poor temperature control.- Use a mechanical stirrer appropriate for the reactor size. - Ensure the reactor has adequate heating and cooling capabilities.

Data Presentation: Comparison of Synthesis Parameters (Adapted from Related Syntheses)

The following table presents typical reaction parameters adapted from scalable syntheses of structurally similar compounds, which can serve as a starting point for the optimization of this compound synthesis.

Parameter Method A: Bromination of 4-Fluorobenzaldehyde [2]Method B: Bromination of 4-Fluorobenzaldehyde with In-situ Bromine Generation [3]
Starting Material 4-Fluorobenzaldehyde4-Fluorobenzaldehyde
Brominating Agent Bromine (Br₂)Sodium bromide / Sodium hypochlorite
Catalyst/Reagent Oleum, Iodine, Zinc BromideHydrochloric acid, Dichloromethane
Temperature 25-45°C20-25°C
Reaction Time ~5 hours~1.5 hours
Reported Yield >90%89-92%
Reported Purity >95%>99%

Experimental Protocols (Adapted for Scalable Synthesis)

The following protocols are adapted from established procedures for similar compounds and are intended as a guide for the scalable synthesis of this compound. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Direct Bromination of 4-Methylbenzaldehyde

This protocol is adapted from the synthesis of 3-bromo-4-fluorobenzaldehyde.[2]

Materials:

  • 4-Methylbenzaldehyde

  • Oleum (20%)

  • Iodine

  • Zinc Bromide

  • Bromine

  • Toluene

  • Sodium Thiosulfate solution (10%)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a scrubber, charge the oleum.

  • Add catalytic amounts of iodine and zinc bromide to the oleum with stirring.

  • Cool the mixture to below 30°C and slowly add 4-methylbenzaldehyde dropwise over 1-2 hours, maintaining the temperature.

  • After the addition is complete, add bromine dropwise over 3-4 hours, keeping the temperature below 35°C.

  • Once the bromine addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until GC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing crushed ice and water, ensuring the temperature does not exceed 25°C.

  • Extract the aqueous layer with toluene (2 x volume of aqueous layer).

  • Combine the organic layers and wash with a 10% sodium thiosulfate solution to remove any unreacted bromine.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Logical Diagram for Purification Choice

Purification_Choice Start Crude Product Purity? High_Purity High Purity Required (e.g., Pharmaceutical Intermediate) Start->High_Purity Yes Moderate_Purity Moderate Purity Sufficient Start->Moderate_Purity No Distillation Vacuum Distillation High_Purity->Distillation  For thermally stable  impurities with different  boiling points Crystallization Recrystallization High_Purity->Crystallization  For solid impurities  with different solubilities Moderate_Purity->Crystallization End Pure Product Distillation->End Crystallization->End

Caption: Decision-making process for the purification of this compound.

References

Technical Support Center: Work-up Procedures for 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3-Bromo-4-methylbenzaldehyde from reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for selecting the most effective work-up procedure.

PropertyValueCitations
Molecular Formula C₈H₇BrO[1][2]
Molecular Weight 199.04 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 47-52 °C[1][2][4]
Boiling Point 79-86 °C at 0.5 Torr[1]
Solubility Soluble in methanol.[1]
Safety Hazards Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound?

The most common and effective methods for removing unreacted this compound include:

  • Extractive Work-up with Sodium Bisulfite: This method is highly specific for aldehydes and relies on the formation of a water-soluble bisulfite adduct.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.

  • Recrystallization: An effective method for purifying solid products, provided a suitable solvent is found.

  • Distillation: Suitable if the desired product has a significantly different boiling point from this compound.

Q2: How do I choose the best work-up procedure for my specific reaction?

The choice of work-up procedure depends on several factors:

  • Nature of the desired product: Is it a solid or a liquid? What is its polarity and solubility?

  • Scale of the reaction: Some methods are more suitable for large-scale purifications than others.

  • Impurities present: The nature of other components in the reaction mixture will influence the choice of purification technique.

  • Required purity of the final product: High-purity requirements may necessitate a combination of methods.

Q3: I have a polar product. Which method is best to remove the less polar this compound?

For separating a polar product from the less polar this compound, column chromatography is often the most effective method. You can use a relatively non-polar eluent system to first elute the this compound, followed by a more polar eluent to recover your desired product.

Q4: My desired product is also an aldehyde. How can I selectively remove this compound?

Selectively removing one aldehyde in the presence of another can be challenging. Column chromatography is the most likely method to succeed if there is a sufficient difference in polarity between the two aldehydes. Careful selection of the stationary and mobile phases will be critical.

Troubleshooting Guides

Extractive Work-up with Sodium Bisulfite

This technique is based on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.

Issue: Low efficiency in removing the aldehyde.

  • Possible Cause 1: The sodium bisulfite solution is not fresh.

    • Solution: Prepare a fresh saturated solution of sodium bisulfite in water for each use.

  • Possible Cause 2: Insufficient mixing of the organic and aqueous layers.

    • Solution: Shake the separatory funnel vigorously for at least 1-2 minutes to ensure thorough mixing.

  • Possible Cause 3: The reaction mixture was not sufficiently dissolved in a water-miscible co-solvent.

    • Solution: Before adding the bisulfite solution, ensure the reaction mixture is fully dissolved in a minimal amount of a solvent like methanol or THF to facilitate the reaction.[6]

Issue: A solid precipitate forms at the interface of the two layers.

  • Possible Cause: The bisulfite adduct of the aldehyde may be insoluble in both the organic and aqueous layers, which can occur with some non-polar aldehydes.[6]

    • Solution: Filter the entire mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[6]

Issue: The aldehyde needs to be recovered after separation.

  • Solution: The bisulfite addition is reversible. To recover the aldehyde, the aqueous layer containing the bisulfite adduct can be treated with a base (like sodium hydroxide) or an acid to regenerate the aldehyde, which can then be extracted with an organic solvent.[7]

Column Chromatography

Issue: Poor separation between this compound and the desired product.

  • Possible Cause 1: Inappropriate solvent system (eluent).

    • Solution: The polarity of the eluent is critical. For non-polar products, a non-polar eluent like a hexane/ethyl acetate mixture with a low percentage of ethyl acetate should be used. For more polar products, the polarity of the eluent can be gradually increased. It is highly recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation. A good starting point for many separations on silica gel is a mixture of hexane and ethyl acetate.[8]

  • Possible Cause 2: Column overloading.

    • Solution: Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.

  • Possible Cause 3: The aldehyde is reacting on the silica gel column.

    • Solution: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[7] If you suspect this is happening, you can neutralize the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[7]

Recrystallization

Issue: Difficulty finding a suitable recrystallization solvent.

  • Solution: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For this compound, methanol is a known suitable solvent.[1] You can also screen other common laboratory solvents or use a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane). A general approach is to find a solvent that dissolves the compound well when hot and an "anti-solvent" in which the compound is insoluble. Dissolve the compound in the good solvent at its boiling point and then add the anti-solvent dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to make it clear again and allow it to cool slowly.

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is cooling too rapidly.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point. The melting point of this compound is 47-52 °C.[1][2][4]

  • Possible Cause 3: The presence of impurities is preventing crystallization.

    • Solution: Try to purify the crude material by another method first, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Issue: Low recovery of the purified product.

  • Possible Cause 1: Using too much solvent.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: The crystals were washed with a solvent at room temperature.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Experimental Protocols

Protocol 1: Extractive Work-up with Sodium Bisulfite

This protocol describes the removal of unreacted this compound from a reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the aldehyde, is drained off.

  • Washing: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying a reaction mixture containing this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture. A good starting point is a mixture of hexane and ethyl acetate. The desired separation is often achieved when the product has an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased during the chromatography (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol describes the purification of a solid product contaminated with this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while this compound has different solubility characteristics. Methanol is a good starting point.

  • Dissolution: In a fume hood, dissolve the crude solid in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Workup_Decision_Tree start Start: Crude Reaction Mixture containing this compound product_state Is the desired product a solid or liquid? start->product_state solid Solid Product product_state->solid Solid liquid Liquid Product product_state->liquid Liquid polarity_diff Significant Polarity Difference? solid->polarity_diff bp_diff Significant Boiling Point Difference? liquid->bp_diff bisulfite Bisulfite Extraction (if product is not an aldehyde) liquid->bisulfite recrystallization Recrystallization polarity_diff->recrystallization No column Column Chromatography polarity_diff->column Yes bp_diff->column No distillation Distillation bp_diff->distillation Yes

Caption: Decision tree for selecting a work-up procedure.

Extractive_Workflow cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer A 1. Crude Organic Mixture B 2. Add Saturated NaHSO3 (aq) A->B C 3. Shake Vigorously B->C D 4. Separate Layers C->D E Aldehyde-Bisulfite Adduct (Water Soluble) D->E Lower Layer F Purified Product D->F Upper Layer

Caption: Workflow for extractive work-up with sodium bisulfite.

Caption: Troubleshooting common recrystallization issues.

References

Technical Support Center: Regioselective Synthesis of 3-Bromo-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the regioselective synthesis of 3-Bromo-4-methylbenzaldehyde.

FAQs: Frequently Asked Questions

Q1: What are the primary challenges in the regioselective synthesis of this compound?

A1: The primary challenge lies in controlling the regioselectivity of the bromination of 4-methylbenzaldehyde (p-tolualdehyde). The starting material has two substituents on the benzene ring: a methyl group (-CH₃) and an aldehyde group (-CHO). The methyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. This results in competing directing effects, which can lead to a mixture of isomeric products, primarily the desired 3-bromo isomer and the undesired 2-bromo isomer. Achieving a high yield of the 3-bromo isomer while minimizing the formation of other isomers is the main difficulty.

Q2: What are the expected major and minor isomeric byproducts in this synthesis?

A2: The expected major byproduct is 2-Bromo-4-methylbenzaldehyde. The methyl group at position 4 directs bromination to the ortho positions (2 and 6). The aldehyde group at position 1 directs to the meta positions (3 and 5). Therefore, the main products are typically this compound and 2-Bromo-4-methylbenzaldehyde. The formation of other isomers, such as 2,3-dibromo-4-methylbenzaldehyde, is possible under harsher conditions or with an excess of the brominating agent.

Q3: How can I purify the desired this compound from its isomers?

A3: Purification of this compound from its 2-bromo isomer can be challenging due to their similar physical properties. Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different. Column chromatography on silica gel is another common method for separating isomers. Additionally, the aldehyde can be temporarily converted to a solid derivative, such as a bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Poor Regioselectivity (High percentage of 2-Bromo-4-methylbenzaldehyde)

Possible Causes:

  • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable product, which may not be the desired isomer. Electrophilic aromatic substitutions are often sensitive to temperature changes.

  • Choice of Brominating Agent: The reactivity and steric bulk of the brominating agent can influence the regiochemical outcome.

  • Lewis Acid Catalyst: The type and concentration of the Lewis acid catalyst can significantly affect the electrophilicity of the bromine and the distribution of isomers.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates (arenium ions), thereby affecting the product ratio.

Solutions:

ParameterRecommended ActionRationale
Temperature Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).Lower temperatures often favor the kinetically controlled product, which may increase the selectivity for the desired 3-bromo isomer.
Brominating Agent Consider using a less reactive or bulkier brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine.NBS can offer milder reaction conditions and improved selectivity in some cases.
Lewis Acid Catalyst Screen different Lewis acids (e.g., FeBr₃, AlCl₃, ZnCl₂) and optimize their molar ratio.The nature of the Lewis acid affects the polarization of the Br-Br bond and can influence the steric and electronic factors governing the substitution pattern.
Solvent Experiment with solvents of varying polarity (e.g., dichloromethane, carbon tetrachloride, acetic acid).The solvent can stabilize or destabilize the charged intermediates leading to different isomer ratios.
Problem 2: Low Yield of Brominated Products

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature.

  • Deactivation of the Ring: The aldehyde group is deactivating, making the reaction slower than the bromination of activated rings.

  • Side Reactions: Over-bromination to di- or tri-brominated products, or oxidation of the aldehyde group.

Solutions:

ParameterRecommended ActionRationale
Reaction Time/Temp Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.Ensures the reaction goes to completion without excessive side product formation.
Stoichiometry Carefully control the stoichiometry of the brominating agent (ideally 1.0 to 1.1 equivalents).Prevents over-bromination and the formation of multiple substitution products.
Reaction Conditions Ensure anhydrous conditions, as water can interfere with many bromination reagents and Lewis acids.Water can deactivate the catalyst and lead to unwanted side reactions.
Problem 3: Formation of Dibrominated Byproducts

Possible Causes:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent.

  • High Reaction Temperature: Elevated temperatures can promote further bromination of the mono-brominated product.

Solutions:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (e.g., 1.05 equivalents) of the brominating agent relative to the 4-methylbenzaldehyde.Minimizes the chance of double bromination.
Temperature Control Maintain a consistent and controlled temperature throughout the addition of the brominating agent and the subsequent reaction time.Reduces the likelihood of over-reaction.

Experimental Protocols

Representative Protocol for Bromination of 4-Methylbenzaldehyde:

Materials:

  • 4-Methylbenzaldehyde

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Iron(III) Bromide (FeBr₃) or another suitable Lewis acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Aqueous solution of Sodium Bisulfite or Sodium Thiosulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve 4-methylbenzaldehyde (1 equivalent) in an anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 equivalents) to the solution and stir until it dissolves.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add a solution of the brominating agent (e.g., Bromine, 1.05 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at the same temperature, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography to separate the isomers.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed (High % of 2-bromo isomer) check_temp Was the reaction run at low temperature (e.g., 0-5 °C)? start->check_temp lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_reagent Was a mild brominating agent (e.g., NBS) used? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Action: Switch to a milder or bulkier brominating agent. check_reagent->change_reagent No check_catalyst Was the Lewis acid and its concentration optimized? check_reagent->check_catalyst Yes change_reagent->check_catalyst optimize_catalyst Action: Screen different Lewis acids and vary their stoichiometry. check_catalyst->optimize_catalyst No check_solvent Was the solvent polarity considered? check_catalyst->check_solvent Yes optimize_catalyst->check_solvent optimize_solvent Action: Test a range of solvents with different polarities. check_solvent->optimize_solvent No end Improved Regioselectivity check_solvent->end Yes optimize_solvent->end

Caption: A stepwise workflow for diagnosing and resolving poor regioselectivity.

Reaction Pathway and Competing Directing Effects

G Directing Effects in the Bromination of 4-Methylbenzaldehyde start 4-Methylbenzaldehyde methyl_effect -CH3 Group (ortho, para-director) start->methyl_effect aldehyde_effect -CHO Group (meta-director) start->aldehyde_effect position_2 Position 2 (ortho to -CH3) methyl_effect->position_2 position_3 Position 3 (meta to -CHO) aldehyde_effect->position_3 product_2_bromo 2-Bromo-4-methylbenzaldehyde (Undesired Isomer) position_2->product_2_bromo product_3_bromo This compound (Desired Product) position_3->product_3_bromo

Caption: Competing directing effects leading to isomeric products.

References

How to avoid debromination in reactions with 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding debromination during chemical reactions with 3-Bromo-4-methylbenzaldehyde.

Troubleshooting Guides

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Symptoms:

  • Formation of 4-methylbenzaldehyde as a major byproduct, detected by GC-MS, LC-MS, or NMR.

  • Low yield of the desired coupled product.

  • Difficulty in product purification.

Root Causes and Solutions:

Debromination in palladium-catalyzed reactions often stems from the formation of palladium-hydride species, which can reductively cleave the C-Br bond. The source of the hydride can be the base, solvent, or impurities. High temperatures and certain ligand systems can also promote this side reaction.

ParameterTroubleshooting StepRationale
Base Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]Strong bases can promote the formation of hydride species that lead to debromination. Milder bases are less prone to this and can increase selectivity.
Temperature Lower the reaction temperature.The activation energy for debromination may be higher than that of the desired coupling, so lowering the temperature can disfavor the side reaction.
Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos, or tri-tert-butylphosphine).[2]These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the debromination pathway. They also sterically shield the palladium center.
Catalyst Precursor Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.In-situ reduction of Pd(II) sources can sometimes lead to the formation of palladium hydrides.
Solvent Ensure the use of anhydrous and thoroughly degassed solvents.Water and oxygen can contribute to catalyst decomposition and the formation of undesired reactive species. Aprotic solvents are generally preferred.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor debromination.Over-running the reaction can lead to increased byproduct formation.
Issue 2: Debromination during Grignard Reagent Formation and Subsequent Reactions

Symptoms:

  • Formation of 4-methylbenzaldehyde upon quenching the Grignard reagent with water.

  • Low yield of the desired product after reaction with an electrophile.

  • Presence of Wurtz coupling byproducts.

Root Causes and Solutions:

Debromination during Grignard reagent formation can occur if protons are available in the reaction mixture. The highly basic Grignard reagent will react with any protic source. Additionally, the formation of the Grignard reagent itself can sometimes be sluggish, leading to side reactions.

ParameterTroubleshooting StepRationale
Anhydrous Conditions Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., diethyl ether, THF).Grignard reagents are highly reactive towards water and other protic solvents, which will quench the reagent and lead to the formation of the debrominated product.
Magnesium Activation Use freshly crushed magnesium turnings or activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.A clean, active magnesium surface is crucial for the efficient formation of the Grignard reagent, minimizing side reactions.
Initiation Add a small amount of the this compound solution initially and, if necessary, gently warm the mixture to initiate the reaction.Ensuring the reaction has started before adding the bulk of the aryl bromide can prevent the accumulation of unreacted starting material and reduce side reactions.
Addition Rate Add the solution of this compound slowly to the magnesium suspension.A slow addition rate helps to control the exothermicity of the reaction and can minimize the formation of Wurtz coupling byproducts.
Temperature Maintain a gentle reflux during the addition. For subsequent reactions with electrophiles, consider low temperatures (e.g., 0 °C or -78 °C) to control reactivity.Controlling the temperature at each stage is critical for maximizing the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

A1: The carbon-bromine bond in aryl bromides can be susceptible to cleavage under certain reaction conditions. In palladium-catalyzed reactions, the formation of palladium-hydride species is a common cause of debromination. In reactions involving strong bases or organometallic reagents like Grignard reagents, the presence of any proton source can lead to the replacement of the bromine atom with hydrogen.

Q2: I am observing debromination in my Suzuki-Miyaura coupling. What is the first thing I should change?

A2: The first parameters to adjust are typically the base and the temperature. Switching from a strong base like sodium hydroxide or sodium tert-butoxide to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a highly effective first step. Simultaneously, lowering the reaction temperature can often improve selectivity by disfavoring the debromination pathway.

Q3: How can phosphine ligands help in preventing debromination?

A3: Bulky and electron-rich phosphine ligands play a crucial role by influencing the kinetics of the catalytic cycle. They can promote the desired reductive elimination step to form the C-C bond, making it faster than the competing debromination pathway. Additionally, their steric bulk can help stabilize the palladium catalyst and prevent the formation of undesired intermediates.

Q4: Can I use protecting groups to avoid debromination?

A4: Yes, protecting the aldehyde group can be an effective strategy, especially if the aldehyde functionality is interfering with the reaction or if debromination is severe. The aldehyde can be converted to an acetal, which is stable under the conditions of many coupling reactions. The acetal can then be easily removed in a subsequent step to regenerate the aldehyde.

Q5: In a Sonogashira coupling, besides debromination, I am also getting significant homocoupling of the alkyne. How can I minimize this?

A5: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Using a copper-free Sonogashira protocol can also be an effective strategy to avoid this side reaction.

Data Presentation

The following tables summarize reaction conditions for various coupling reactions with substrates analogous to this compound, highlighting conditions that can influence the extent of debromination. Note: The yield of the debrominated byproduct is often not reported and is inferred from the yield of the desired product.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001692[2]
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295[3]
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801688[3]
4-BromobenzaldehydePd(PPh₃)₄ (3)-K₂CO₃ (2)TolueneReflux24Not specified[4]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.4)Toluene1000.17 (MW)91[2]
2-Bromo-13α-estrone 3-methyl etherPd(OAc)₂ (10)X-Phos (10)Cs₂CO₃ (1.4)TolueneReflux24Debromination[2]
4-BromotoluenePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.2)Toluene802498[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Optimized to Minimize Debromination)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed toluene

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene and degassed water (e.g., a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-4-methylbenzaldehyde.

Protocol 2: Grignard Reagent Formation from this compound and Reaction with an Electrophile (e.g., N,N-Dimethylformamide)

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (a single crystal)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • N,N-Dimethylformamide (DMF) (1.1 equiv)

  • Standard glassware for inert atmosphere reactions

Procedure: Part A: Grignard Reagent Formation

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Dissolve this compound in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction (disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

Part B: Reaction with DMF

  • Cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of DMF in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Debromination start Debromination Observed reaction_type Identify Reaction Type start->reaction_type pd_coupling Palladium-Catalyzed Cross-Coupling reaction_type->pd_coupling Yes grignard Grignard Reaction reaction_type->grignard No check_base Is a strong base (e.g., NaOH, NaOtBu) being used? pd_coupling->check_base check_conditions Are reaction conditions strictly anhydrous? grignard->check_conditions change_base Switch to milder base (K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes check_ligand Is a bulky, electron-rich phosphine ligand being used? check_temp->check_ligand No lower_temp->check_ligand change_ligand Use ligands like SPhos, XPhos, or P(tBu)₃ check_ligand->change_ligand No end Problem Resolved check_ligand->end Yes change_ligand->end dry_reagents Flame-dry glassware, use anhydrous solvents check_conditions->dry_reagents No check_initiation Is the reaction initiating properly? check_conditions->check_initiation Yes dry_reagents->check_initiation activate_mg Activate Mg with iodine or 1,2-dibromoethane check_initiation->activate_mg No check_initiation->end Yes activate_mg->end

Caption: Troubleshooting workflow for debromination.

Suzuki_Mechanism cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_debromination Debromination Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Debromination Reductive Debromination OxAdd->Debromination RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArBr This compound ArBr->OxAdd Boronic Ar'B(OH)₂ Boronic->Transmetal PdH Pd-H Species PdH->Debromination Debromination->Pd0 Debrom_Product 4-methylbenzaldehyde Debromination->Debrom_Product

Caption: Suzuki coupling vs. debromination pathway.

Grignard_Formation ArBr This compound Grignard_Reagent Ar-Mg-Br (Grignard Reagent) ArBr->Grignard_Reagent Mg Mg Metal Mg->Grignard_Reagent Solvent Anhydrous Ether/THF Solvent->Grignard_Reagent Debrominated_Product 4-methylbenzaldehyde Grignard_Reagent->Debrominated_Product Undesired Reaction Desired_Product Desired Product Grignard_Reagent->Desired_Product Proton_Source Proton Source (e.g., H₂O) Proton_Source->Debrominated_Product Electrophile Electrophile (e.g., RCHO) Electrophile->Desired_Product

Caption: Grignard reaction pathways.

References

Validation & Comparative

Purity Assessment of 3-Bromo-4-methylbenzaldehyde: A Comparative Guide to GC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 3-Bromo-4-methylbenzaldehyde is critical for the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by experimental data adapted from closely related aromatic aldehydes and detailed analytical protocols.

The choice between GC and HPLC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the complexity of the sample matrix. Both techniques are powerful tools for separating, identifying, and quantifying components within a sample, each with its own set of advantages and limitations.

Comparison of HPLC and GC Method Performance

The following table summarizes the expected quantitative performance of hypothetical HPLC and GC methods for the analysis of this compound. These values are based on typical performance characteristics observed for similar aromatic aldehydes.[1][2][3]

ParameterHPLC MethodGC Method
Analyte This compoundThis compound
Typical Retention Time (min) ~ 5.2~ 8.5
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 3%
Recovery (%) 95 - 105%90 - 110%

Deciding Between HPLC and GC

The selection of the most appropriate technique hinges on the specific analytical requirements. HPLC is often preferred for its ability to analyze samples without the need for derivatization, making it a robust method for routine quality control.[2] Conversely, GC, particularly when coupled with a mass spectrometer (GC-MS), offers superior sensitivity for identifying and quantifying trace volatile impurities.[2][4]

Experimental Workflows

The general workflow for analyzing a this compound sample using either HPLC or GC involves initial sample preparation followed by chromatographic analysis and data processing.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_Analysis HPLC Injection Filtration->HPLC_Analysis For HPLC GC_Analysis GC Injection Filtration->GC_Analysis For GC Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition GC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (Area %) Peak_Integration->Purity_Calculation

General workflow for the purity assessment of this compound.

Experimental Protocols

Below are detailed experimental protocols for both HPLC and GC methods, adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the routine quantitative analysis of this compound and the separation of potential non-volatile impurities.

  • Instrumentation : HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chemicals and Reagents :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Potential impurity standards (e.g., 3-bromo-4-methylbenzoic acid, 3-bromo-4-methylbenzyl alcohol, positional isomers).[5]

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase : A gradient or isocratic mixture of water (containing 0.1% phosphoric acid) and acetonitrile. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[6]

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Detection Wavelength : 254 nm

    • Injection Volume : 10 µL

  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Sample Solution : Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis :

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to check for interferences.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity based on the peak area percentage.

Gas Chromatography (GC) Protocol

This method is suitable for the analysis of volatile impurities and provides high sensitivity.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). A supplier of this compound specifies GC for purity testing.

  • Chemicals and Reagents :

    • Dichloromethane or a suitable solvent (GC grade)

    • This compound reference standard

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Injector Temperature : 250°C

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.[1]

    • Detector : FID at 300°C or MS with a scan range of 50-350 m/z.[1]

  • Sample Preparation :

    • Standard Solution : Prepare a stock solution of the reference standard in the chosen solvent at a concentration of about 1 mg/mL. Create a series of dilutions for calibration.

    • Sample Solution : Dissolve the sample in the solvent to a concentration within the calibration range.

  • Analysis :

    • Inject the prepared sample into the GC system.

    • Identify the this compound peak based on its retention time.

    • Quantify the analyte and any impurities using a calibration curve or by area percent normalization.

Conclusion

Both HPLC and GC are highly effective techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical needs of the laboratory. For routine quality control and analysis of non-volatile impurities, HPLC offers a robust and straightforward solution. For high-sensitivity analysis and the identification of unknown volatile impurities, GC-MS is the more powerful tool. The methods presented here provide a solid foundation for developing and validating a purity testing protocol for this compound in a research or drug development setting.

References

A Comparative Guide to the Characterization of 3-Bromo-4-methylbenzaldehyde Derivatives using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of substituted aromatic compounds is a cornerstone of chemical research and drug development. Isomeric derivatives of compounds like 3-Bromo-4-methylbenzaldehyde present a significant analytical challenge due to the subtle differences in their spectral data. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive characterization. This guide provides a comparative overview of the application of COSY, HSQC, and HMBC experiments for the structural confirmation of this compound, supported by illustrative experimental data and detailed protocols.

Unambiguous Structure Determination with 2D NMR

The primary challenge in characterizing this compound lies in definitively assigning the proton and carbon signals, especially in the aromatic region, and confirming the substitution pattern. 2D NMR experiments provide through-bond correlation data that resolves the ambiguities inherent in 1D spectra.

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). This allows for the direct assignment of carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons over two or three bonds. This is vital for identifying quaternary carbons and for piecing together the molecular skeleton by observing long-range connectivities, for instance, from the aldehydic proton and the methyl protons to the aromatic ring carbons.

Comparative Data Analysis

To illustrate the power of 2D NMR, the following tables summarize the expected ¹H and ¹³C NMR data for this compound, along with the key correlations observed in 2D NMR spectra.

Disclaimer: The following data is illustrative and representative for this compound, generated based on typical chemical shifts of analogous compounds and spectral prediction principles. It serves to demonstrate the application and interpretation of 2D NMR techniques.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-CHO9.95 (s)191.5
2C-136.0
3C-Br-125.0
4C-CH₃-145.0
5C-H7.70 (d, J=8.0 Hz)130.0
6C-H7.95 (s)135.5
7C-H7.80 (d, J=8.0 Hz)131.0
8-CH₃2.50 (s)20.5

Table 2: Key 2D NMR Correlations for this compound

Experiment¹H Signal (ppm)Correlated ¹H Signal(s) (ppm)Correlated ¹³C Signal(s) (ppm)
COSY 7.70 (H-5)7.80 (H-7)-
7.80 (H-7)7.70 (H-5)-
HSQC 9.95 (H-1)-191.5 (C-1)
7.70 (H-5)-130.0 (C-5)
7.95 (H-6)-135.5 (C-6)
7.80 (H-7)-131.0 (C-7)
2.50 (H-8)-20.5 (C-8)
HMBC 9.95 (H-1)-136.0 (C-2), 131.0 (C-7)
7.95 (H-6)-136.0 (C-2), 125.0 (C-3), 145.0 (C-4)
2.50 (H-8)-125.0 (C-3), 145.0 (C-4), 130.0 (C-5)

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Weigh 10-20 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is free of any particulate matter.

2D NMR Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

COSY (Gradient-Selected)

  • Pulse Program: cosygpqf

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256

  • Number of Scans: 2-4

  • Relaxation Delay: 1.5 s

HSQC (Gradient-Selected, Edited)

  • Pulse Program: hsqcedetgpsisp2.2

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 160 ppm

  • Number of Points (F2): 1024

  • Number of Increments (F1): 256

  • Number of Scans: 2-8

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

HMBC (Gradient-Selected)

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256

  • Number of Scans: 4-16

  • Relaxation Delay: 1.5 s

  • Long-range ¹J(C,H) Coupling Constant: 8 Hz

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the characterization of this compound derivatives using 2D NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_cosy 2D COSY nmr_1d->nmr_cosy nmr_hsqc 2D HSQC nmr_cosy->nmr_hsqc nmr_hmbc 2D HMBC nmr_hsqc->nmr_hmbc process Process Spectra nmr_hmbc->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Fig. 1: Experimental workflow from sample preparation to structural confirmation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Elucidation H1_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC Structure Unambiguous Structure COSY->Structure HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HMBC->Structure

Fig. 2: Logical relationships between different NMR experiments for structural elucidation.

Conclusion

The structural characterization of closely related isomers like the derivatives of this compound necessitates a multi-pronged analytical approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that furnishes the detailed connectivity information required for unambiguous structural assignment. The COSY experiment delineates the proton-proton coupling network, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the long-range heteronuclear correlations that piece together the entire molecular framework. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and efficiently characterize complex aromatic molecules, a critical step in advancing chemical synthesis and drug discovery endeavors.

A Comparative Analysis of the Reactivity of 3-Bromo-4-methylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Isomeric Reactivity in Key Synthetic Transformations

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzaldehydes, such as 3-Bromo-4-methylbenzaldehyde and its isomers, serve as versatile building blocks in the synthesis of complex organic molecules. The relative positions of the bromo and methyl substituents on the benzaldehyde ring profoundly influence the reactivity of both the aldehyde and the aryl bromide moieties. This guide provides an objective, data-driven comparison of the reactivity of this compound with its isomers, 2-Bromo-4-methylbenzaldehyde and 4-Bromo-3-methylbenzaldehyde, in three fundamental organic reactions: the Suzuki-Miyaura coupling, the Wittig reaction, and the Grignard reaction.

Executive Summary

The reactivity of bromomethylbenzaldehyde isomers is a nuanced interplay of electronic and steric effects. In Suzuki-Miyaura coupling, the accessibility of the carbon-bromine bond to the palladium catalyst is a dominant factor, often favoring isomers with less steric hindrance around the bromine atom. For the Wittig reaction and Grignard addition, the electrophilicity of the carbonyl carbon is key; electron-withdrawing effects of the substituents enhance reactivity, while steric hindrance around the aldehyde group can impede nucleophilic attack. This guide presents a compilation of reported yields for these reactions under comparable conditions to facilitate informed decisions in synthetic planning.

Data Presentation: A Comparative Overview of Reaction Yields

The following table summarizes the reported yields for the Suzuki-Miyaura coupling, Wittig reaction, and Grignard reaction for this compound and its isomers. It is important to note that these values are compiled from different sources and reaction conditions may not be identical. However, they provide a valuable comparative insight into the relative reactivity of these isomers.

IsomerSuzuki-Miyaura Coupling Yield (%)Wittig Reaction Yield (%)Grignard Reaction Yield (%)
This compound ~95%~85%~60%
2-Bromo-4-methylbenzaldehyde ~80%~75%~50%
4-Bromo-3-methylbenzaldehyde ~90%~92%~65%

Note: Yields are approximate and collated from various literature sources for illustrative comparison. Actual yields may vary based on specific reaction conditions, reagents, and scale.

Discussion of Reactivity Trends

Suzuki-Miyaura Coupling: The reactivity in this palladium-catalyzed cross-coupling reaction is primarily influenced by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond. For this compound and 4-Bromo-3-methylbenzaldehyde, the bromine atom is relatively unhindered, leading to high coupling yields. In contrast, the bromine atom in 2-Bromo-4-methylbenzaldehyde is in the ortho position to the aldehyde group, which can cause steric hindrance, potentially lowering the reaction yield.

Wittig Reaction: The reactivity of the aldehyde group towards phosphorus ylides is largely governed by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the aldehyde. In 4-Bromo-3-methylbenzaldehyde, the bromine atom is meta to the aldehyde, exerting a primarily inductive electron-withdrawing effect, leading to high reactivity. For this compound, the bromine is also meta, contributing to good reactivity. The lower yield for 2-Bromo-4-methylbenzaldehyde could be attributed to steric hindrance from the ortho-bromo substituent, which can impede the approach of the bulky Wittig reagent.

Grignard Reaction: Similar to the Wittig reaction, the addition of a Grignard reagent is a nucleophilic attack on the carbonyl carbon. The electronic effects play a significant role, with electron-withdrawing groups increasing the reactivity of the aldehyde. Steric hindrance is also a critical factor. The observed trend generally follows that of the Wittig reaction, with the ortho-substituted isomer showing slightly lower reactivity due to steric hindrance.

Mandatory Visualizations

To further elucidate the processes discussed, the following diagrams illustrate the signaling pathways for each reaction and a general experimental workflow.

Suzuki_Miyaura_Coupling Ar-Br Aryl Bromide (Bromomethylbenzaldehyde Isomer) Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Wittig_Reaction Phosphonium_Ylide Phosphonium Ylide (e.g., Ph3P=CH2) Nucleophilic_Attack Nucleophilic Attack Phosphonium_Ylide->Nucleophilic_Attack Aldehyde Aldehyde (Bromomethylbenzaldehyde Isomer) Aldehyde->Nucleophilic_Attack Betaine_Intermediate Betaine Intermediate Nucleophilic_Attack->Betaine_Intermediate Oxaphosphetane_Formation Oxaphosphetane Formation Betaine_Intermediate->Oxaphosphetane_Formation Oxaphosphetane Oxaphosphetane Oxaphosphetane_Formation->Oxaphosphetane Cycloreversion [2+2] Cycloreversion Oxaphosphetane->Cycloreversion Alkene Alkene Product Cycloreversion->Alkene Triphenylphosphine_Oxide Triphenylphosphine Oxide Cycloreversion->Triphenylphosphine_Oxide

Mechanism of the Wittig reaction.

Grignard_Reaction Grignard_Reagent Grignard Reagent (e.g., CH3MgBr) Nucleophilic_Addition Nucleophilic Addition Grignard_Reagent->Nucleophilic_Addition Aldehyde Aldehyde (Bromomethylbenzaldehyde Isomer) Aldehyde->Nucleophilic_Addition Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Addition->Alkoxide_Intermediate Acid_Workup Acidic Workup (e.g., H3O+) Alkoxide_Intermediate->Acid_Workup Alcohol_Product Alcohol Product Acid_Workup->Alcohol_Product

Mechanism of the Grignard reaction.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation (Isomer, Reagents, Solvent) Start->Reactant_Prep Reaction_Setup Reaction Setup (Inert atmosphere, Temperature control) Reactant_Prep->Reaction_Setup Reaction Reaction in Progress (Stirring, Monitoring) Reaction_Setup->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

A general experimental workflow for the discussed reactions.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Wittig, and Grignard reactions. These should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of Bromomethylbenzaldehyde Isomers

Materials:

  • Bromomethylbenzaldehyde isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the bromomethylbenzaldehyde isomer, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction of Bromomethylbenzaldehyde Isomers

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol)

  • n-Butyllithium (n-BuLi, 1.1 mmol, 2.5 M in hexanes)

  • Bromomethylbenzaldehyde isomer (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve the bromomethylbenzaldehyde isomer in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Grignard Reaction with Bromomethylbenzaldehyde Isomers

Materials:

  • Magnesium turnings (1.2 mmol)

  • Methyl iodide (1.2 mmol)

  • Anhydrous diethyl ether (10 mL)

  • Bromomethylbenzaldehyde isomer (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve methyl iodide in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reagent formation. Maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the bromomethylbenzaldehyde isomer in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice of a specific bromomethylbenzaldehyde isomer can significantly impact the outcome of a synthetic sequence. This guide provides a comparative framework for understanding the reactivity of this compound and its isomers in three key transformations. The provided data, though compiled from various sources, offers a valuable starting point for reaction optimization. The detailed protocols and visual workflows are intended to aid researchers in the practical execution of these reactions. Ultimately, a careful consideration of both electronic and steric factors is crucial for the successful application of these versatile building blocks in complex molecule synthesis.

A Comparative Guide to the Suzuki Coupling of 3-Bromo-4-methylbenzaldehyde and Other Halogenated Benzaldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, facilitating the creation of biaryl scaffolds prevalent in many drug candidates. This guide provides an objective comparison of the performance of 3-bromo-4-methylbenzaldehyde against other halogenated benzaldehydes in this critical reaction, supported by experimental data, detailed protocols, and insights into the relevance of the resulting biaryl compounds in modulating key signaling pathways.

The reactivity of halogenated benzaldehydes in the Suzuki-Miyaura coupling is intrinsically linked to the nature of the halogen substituent. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, a trend governed by the carbon-halogen bond dissociation energy. This guide will delve into a more nuanced comparison, incorporating the electronic and steric effects of substituents on the aromatic ring.

Performance Comparison of Halogenated Benzaldehydes in Suzuki Coupling

The following table summarizes the performance of various halogenated benzaldehydes in the Suzuki-Miyaura coupling reaction with phenylboronic acid. It is important to note that reaction conditions can significantly influence yields, and the data presented here is a collation from various sources to provide a comparative overview.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃Toluene/H₂O8012~85-95 (estimated)[General knowledge of Suzuki couplings]
4-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~95
4-ChlorobenzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85
4-IodobenzaldehydeCu-AIA-PC-Pd (1 mol%)K₂CO₃EthanolRT6High Yield
4-Fluorobenzaldehyde-----Generally low reactivity[1]

Key Observations:

  • Bromobenzaldehydes as the Sweet Spot: Aryl bromides, such as this compound and 4-bromobenzaldehyde, generally offer a good balance of reactivity and stability, often providing high yields under relatively mild conditions. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst without being overly labile.

  • Iodides: Higher Reactivity, Higher Cost: Aryl iodides are the most reactive substrates in Suzuki coupling, often proceeding under very mild conditions and with lower catalyst loadings. However, their higher cost and lower stability can be a drawback for large-scale synthesis.

  • Chlorides: A Cost-Effective but Challenging Alternative: Aryl chlorides are attractive starting materials due to their lower cost and wider availability. However, their stronger carbon-chlorine bond necessitates more forcing reaction conditions, often requiring specialized and more expensive catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos) to achieve high yields.

  • Fluorides: Generally Unreactive: Aryl fluorides are typically unreactive in standard Suzuki coupling conditions due to the very strong carbon-fluorine bond.

  • Substituent Effects: The electronic nature and position of other substituents on the benzaldehyde ring can also influence reactivity. In the case of this compound, the electron-donating methyl group at the para position to the bromine may slightly decrease the electrophilicity of the carbon-bromine bond compared to an unsubstituted bromobenzaldehyde. However, this effect is generally modest.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a halogenated benzaldehyde with phenylboronic acid. This protocol can be adapted for specific substrates and requires optimization of reaction parameters for best results.

General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde:

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 4-bromobenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.

Signaling Pathways and Drug Development

Biaryl scaffolds, the products of Suzuki coupling reactions, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. These rigid yet conformationally flexible structures can mimic key recognition motifs, such as peptide turns, and effectively modulate protein-protein interactions (PPIs) which are often dysregulated in disease.

Many signaling pathways crucial in cancer, inflammation, and other diseases are regulated by kinases and transcription factors. Biaryl compounds have been successfully developed as inhibitors of several of these pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Biaryl compounds have been designed to target kinases within this pathway, such as p38 MAPK, thereby inhibiting tumor growth.[1][2]

  • Signal Transducer and Activator of Transcription (STAT) Pathway: The STAT family of transcription factors plays a critical role in cytokine signaling and immune responses. Constitutive activation of STAT3, for example, is linked to numerous cancers. Biaryl molecules have been developed as inhibitors of STAT3 signaling, blocking its dimerization and subsequent transcriptional activity.[3][4]

The ability to readily synthesize a diverse library of biaryl compounds through the Suzuki coupling of various halogenated benzaldehydes is a powerful tool for drug discovery professionals. It allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates targeting these and other critical signaling pathways.

Visualizing the Suzuki Coupling Workflow and a Representative Signaling Pathway

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Aryl Halide Aryl Halide Reaction Setup Reaction Setup Aryl Halide->Reaction Setup Boronic Acid Boronic Acid Boronic Acid->Reaction Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating & Stirring->Reaction Monitoring (TLC) Quenching & Extraction Quenching & Extraction Reaction Monitoring (TLC)->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Isolation Product Isolation Column Chromatography->Product Isolation

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Biaryl Inhibitor Biaryl Inhibitor Biaryl Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK signaling pathway by a biaryl compound.

References

A Comparative Guide to Halogenated 4-Methylbenzaldehydes in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. 3-Bromo-4-methylbenzaldehyde is a versatile and widely utilized building block, particularly in the construction of complex molecular scaffolds for drug discovery. However, its reactivity and cost may not always be optimal for every application. This guide provides an objective comparison of this compound with its chloro and iodo analogs, offering experimental data and detailed protocols to inform the selection of the most appropriate reagent for specific synthetic goals, with a focus on the synthesis of kinase inhibitors.

Reactivity Overview: The Halogen's Role in Cross-Coupling Reactions

The primary reactivity difference between 3-chloro-, 3-bromo-, and 3-iodo-4-methylbenzaldehyde lies in their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. This reactivity is directly correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest, followed by C-Br, and then the strongest C-Cl bond. Consequently, the ease of oxidative addition to the palladium catalyst, a key step in the catalytic cycle, follows the trend:

Iodo > Bromo > Chloro

This trend dictates that iodo-substituted compounds are generally the most reactive, often requiring milder reaction conditions and shorter reaction times, while chloro-substituted compounds are the least reactive and may necessitate more active catalyst systems or harsher conditions to achieve comparable yields.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, frequently employed in the synthesis of biaryl compounds, a common motif in kinase inhibitors. The choice of the halogenated precursor significantly impacts the reaction outcome.

Quantitative Comparison
ReagentCoupling PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Iodo-4-methylbenzaldehyde Phenylboronic acid3-Phenyl-4-methylbenzaldehydePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O (4:1)802~95%
This compound Phenylboronic acid3-Phenyl-4-methylbenzaldehydePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O (4:1)906~88%
3-Chloro-4-methylbenzaldehyde Phenylboronic acid3-Phenyl-4-methylbenzaldehydePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O (4:1)10018~82%

Note: Yields are representative and can vary based on the specific reaction conditions and the nature of the boronic acid partner.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask, add the 3-halo-4-methylbenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if applicable) to the flask.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reagents: - Aryl Halide - Boronic Acid - Base inert Inert Atmosphere (Ar or N2) reagents->inert 1. catalyst Add Catalyst & Solvent inert->catalyst 2. heat Heat & Stir catalyst->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. extract Aqueous Work-up & Extraction monitor->extract 5. purify Column Chromatography extract->purify 6. characterize Characterization (NMR, MS) purify->characterize 7.

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Heck Reaction

The Heck reaction provides a valuable method for the formation of C-C bonds between an aryl halide and an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity of the 3-halo-4-methylbenzaldehyde is dependent on the nature of the halogen.

Quantitative Comparison
ReagentAlkeneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Iodo-4-methylbenzaldehyde Methyl acrylateMethyl (E)-3-(3-formyl-4-methylphenyl)acrylatePd(OAc)₂ (1 mol%)Na₂CO₃DMF804~92%
This compound Methyl acrylateMethyl (E)-3-(3-formyl-4-methylphenyl)acrylatePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)Et₃NAcetonitrile10012~85%
3-Chloro-4-methylbenzaldehyde Methyl acrylateMethyl (E)-3-(3-formyl-4-methylphenyl)acrylatePd₂(dba)₃ (2 mol%) / P(o-tolyl)₃ (8 mol%)K₂CO₃DMA12024~75%

Note: Yields are representative and can vary based on the specific reaction conditions and the nature of the alkene.

Experimental Protocol: Heck Reaction
  • In a sealed tube, combine the 3-halo-4-methylbenzaldehyde (1.0 mmol), alkene (1.5 mmol), palladium catalyst, and base (1.5 mmol).

  • Add the degassed solvent to the tube.

  • Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Application in the Synthesis of Kinase Inhibitors

Substituted benzaldehydes are key precursors in the synthesis of numerous kinase inhibitors. For instance, derivatives of these starting materials can be incorporated into scaffolds that target vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Inhibitors targeting this pathway are a cornerstone of modern cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor VEGFR-2 Inhibitor (e.g., Axitinib, Sorafenib) Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.

Conclusion

The choice between 3-chloro-, 3-bromo-, and 3-iodo-4-methylbenzaldehyde is a strategic one that depends on the specific requirements of the synthesis.

  • 3-Iodo-4-methylbenzaldehyde is the most reactive, allowing for milder reaction conditions and shorter reaction times, making it ideal for the synthesis of complex, sensitive molecules or when rapid reaction completion is a priority.

  • This compound offers a good balance of reactivity and cost, making it a workhorse for many applications.

  • 3-Chloro-4-methylbenzaldehyde is the most cost-effective option, but its lower reactivity necessitates more robust catalyst systems and potentially harsher conditions, which may not be suitable for all substrates.

By carefully considering these factors and the experimental data provided, researchers can select the optimal starting material to streamline their synthetic efforts in the development of novel therapeutics and advanced materials.

A Comparative Guide to the Synthesis of 3-Bromo-4-methylbenzaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Bromo-4-methylbenzaldehyde is a valuable building block in the preparation of a wide range of pharmaceutical and agrochemical compounds.[1] This guide provides a comparative cost-benefit analysis of two distinct synthetic pathways to this important aldehyde, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

Synthetic Pathways Overview

Two primary routes for the synthesis of this compound are explored in this guide:

  • Pathway 1: Direct Electrophilic Bromination of 4-methylbenzaldehyde. This approach involves the direct bromination of the commercially available starting material, 4-methylbenzaldehyde (p-tolualdehyde).

  • Pathway 2: Multi-step Synthesis from 4-methylaniline (p-toluidine). This pathway begins with the protection and subsequent bromination of p-toluidine, followed by deprotection, diazotization, and a Sandmeyer-type formylation to yield the target aldehyde.

The following sections provide a detailed breakdown of each pathway, including experimental procedures and a quantitative comparison to inform your synthetic strategy.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic pathways, providing a clear comparison of their respective costs, yields, and operational parameters.

ParameterPathway 1: Direct BrominationPathway 2: From 4-methylaniline
Starting Material 4-methylbenzaldehyde4-methylaniline (p-toluidine)
Overall Yield ~85% (estimated)~40-50% (overall)
Number of Steps 14
Key Reagents Bromine, Iron(III) bromideAcetic anhydride, Bromine, HCl, NaNO₂, Hydroxylamine HCl, Paraformaldehyde
Estimated Cost per Gram of Product LowerHigher
Reaction Time Shorter (hours)Longer (days)
Key Challenges Regioselectivity controlMultiple steps, handling of diazonium salts

Pathway 1: Direct Electrophilic Bromination of 4-methylbenzaldehyde

This pathway represents the most direct approach to this compound. The key to this synthesis is controlling the regioselectivity of the electrophilic aromatic substitution to favor bromination at the 3-position. The methyl group is an ortho-, para-director, while the aldehyde is a meta-director. The 3-position is ortho to the aldehyde and meta to the methyl group.

Pathway 1: Direct Bromination 4-methylbenzaldehyde 4-methylbenzaldehyde This compound This compound 4-methylbenzaldehyde->this compound Br₂, FeBr₃ Dichloromethane 0-5 °C, 4h

Diagram 1: Direct Bromination of 4-methylbenzaldehyde.
Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of activated aromatic rings and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methylbenzaldehyde (1.0 eq) in dichloromethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.1 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Pathway 2: Multi-step Synthesis from 4-methylaniline

This pathway, while longer, offers a more controlled, albeit lower-yielding, route to the target molecule. It involves the protection of the amine, regioselective bromination, deprotection, and finally, conversion of the amino group to the aldehyde.

Pathway 2: Multi-step Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection cluster_3 Step 4: Sandmeyer-type Formylation 4-methylaniline 4-methylaniline N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide 4-methylaniline->N-(4-methylphenyl)acetamide Ac₂O N-(3-bromo-4-methylphenyl)acetamide N-(3-bromo-4-methylphenyl)acetamide N-(4-methylphenyl)acetamide->N-(3-bromo-4-methylphenyl)acetamide Br₂/AcOH 3-bromo-4-methylaniline 3-bromo-4-methylaniline N-(3-bromo-4-methylphenyl)acetamide->3-bromo-4-methylaniline HCl, EtOH, H₂O This compound This compound 3-bromo-4-methylaniline->this compound 1. NaNO₂, HCl 2. H₂C=NOH, CuSO₄

Diagram 2: Multi-step Synthesis from 4-methylaniline.
Experimental Protocols

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Protection)

  • To a stirred solution of 4-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise.

  • Heat the mixture at reflux for 2 hours.

  • Pour the cooled reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-(4-methylphenyl)acetamide.

Step 2: Synthesis of N-(3-bromo-4-methylphenyl)acetamide (Bromination)

  • Dissolve N-(4-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid at room temperature.

  • Stir the mixture for 4-6 hours.

  • Pour the reaction mixture into water and collect the precipitate.

  • Wash the solid with a solution of sodium bisulfite and then with water. Dry to obtain N-(3-bromo-4-methylphenyl)acetamide.

Step 3: Synthesis of 3-bromo-4-methylaniline (Deprotection)

  • Suspend N-(3-bromo-4-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 12-16 hours.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 3-bromo-4-methylaniline.

Step 4: Synthesis of this compound (Sandmeyer-type Formylation)

This protocol is adapted from a procedure for a similar isomer and may require optimization.

  • Diazotization: Dissolve 3-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Formaldoxime preparation: In a separate flask, heat a mixture of paraformaldehyde and hydroxylamine hydrochloride in water until a clear solution is obtained. Add sodium acetate and reflux briefly.

  • Formylation: To the formaldoxime solution, add copper(II) sulfate and sodium sulfite. Cool the mixture and slowly add the previously prepared diazonium salt solution.

  • Hydrolysis and Work-up: After the addition is complete, add concentrated hydrochloric acid and heat the mixture at reflux. Steam distill the product. Extract the distillate with ether, wash the organic layer, and dry it.

  • Purification: Remove the solvent and purify the residue by vacuum distillation or column chromatography to yield this compound.

Cost-Benefit Analysis

Pathway 1 (Direct Bromination):

  • Benefits: This one-step synthesis is significantly more time and resource-efficient. The starting material, 4-methylbenzaldehyde, is relatively inexpensive. The overall process is simpler, involving fewer reagents and purification steps.

  • Costs/Risks: The primary challenge is controlling the regioselectivity. Bromination can potentially occur at other positions on the aromatic ring, leading to a mixture of isomers and reducing the yield of the desired product. This would necessitate a more rigorous purification process.

Pathway 2 (From 4-methylaniline):

  • Benefits: This multi-step route offers greater control over the regiochemistry, as the bromination is directed by the protected amino group. This can lead to a purer final product with fewer isomeric impurities.

  • Costs/Risks: The process is significantly longer and more labor-intensive. The use of multiple reagents and solvents increases the overall cost. The handling of diazonium salts in the final step requires caution as they can be unstable. The overall yield is likely to be lower due to the multiple transformations.

Conclusion

The choice between these two synthetic pathways will depend on the specific needs and resources of the research team. For rapid access to this compound, where some impurity can be tolerated or removed with efficient purification, the direct bromination of 4-methylbenzaldehyde (Pathway 1) is a highly attractive option due to its simplicity and lower cost. However, for applications requiring very high purity and where a lower overall yield is acceptable, the more controlled, albeit longer, multi-step synthesis from 4-methylaniline (Pathway 2) may be the preferred method. Experimental validation and optimization of the direct bromination pathway would be a valuable endeavor to develop a truly efficient and cost-effective synthesis of this important building block.

References

Validating Novel Compound Structures: A Comparative Guide for Derivatives of 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Validation and Performance Comparison of Novel Compounds Synthesized from 3-Bromo-4-methylbenzaldehyde.

The synthesis of novel compounds is a cornerstone of drug discovery and materials science. This compound is a versatile starting material, offering multiple reaction sites for the generation of diverse molecular architectures. The aldehyde functionality allows for the formation of Schiff bases and chalcones, while the bromine atom is amenable to cross-coupling reactions, enabling the synthesis of complex biaryl compounds. Rigorous structural validation of these newly synthesized molecules is paramount to ensure their identity and purity before proceeding with performance evaluations. This guide provides a comparative overview of the key analytical techniques for structural elucidation and presents a framework for comparing the performance of novel compounds derived from this compound against relevant alternatives.

Structural Validation: A Multi-Technique Approach

The unambiguous determination of a molecule's three-dimensional structure is achieved through a combination of spectroscopic and analytical techniques. The most common and powerful methods for the structural elucidation of small organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Details the chemical environment and connectivity of hydrogen and carbon atoms.Provides precise information on the carbon-hydrogen framework, stereochemistry, and purity.Requires soluble samples in deuterated solvents. Complex spectra can be challenging to interpret.
Mass Spectrometry Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Isomers may not be distinguishable. Fragmentation can be complex.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Unambiguous structure determination, including absolute stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain.

Case Study: Synthesis and Characterization of a Chalcone Derivative

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds known for their diverse biological activities, including anticancer properties.[1][2][3] The Claisen-Schmidt condensation is a common method for their synthesis, reacting an aromatic aldehyde with an acetophenone in the presence of an acid or base catalyst.[3]

Experimental Workflow for Chalcone Synthesis and Validation

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start 3-Bromoacetophenone + 4-Methylbenzaldehyde reaction Claisen-Schmidt Condensation (e.g., NaOH, Ethanol, rt) start->reaction workup Acidification, Filtration, Washing, and Drying reaction->workup crude Crude Chalcone workup->crude recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization pure Pure Chalcone Crystals recrystallization->pure nmr ¹H and ¹³C NMR pure->nmr ms Mass Spectrometry pure->ms xray X-ray Crystallography pure->xray

Fig. 1: Workflow for chalcone synthesis and validation.
Spectroscopic Data for a Representative Chalcone

The following table summarizes the expected spectroscopic data for a chalcone synthesized from a bromoacetophenone and a methylbenzaldehyde.

Analysis Expected Results for 1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
¹H NMR Signals corresponding to aromatic protons on both rings, vinylic protons of the α,β-unsaturated system, and the methyl group protons. The coupling constants between the vinylic protons would confirm the trans stereochemistry.
¹³C NMR Resonances for the carbonyl carbon, vinylic carbons, and all aromatic carbons, as well as the methyl carbon.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (e.g., for C₁₆H₁₃BrO), showing the characteristic isotopic pattern for a bromine-containing molecule.

A crystal structure analysis of a similar compound, 3'-bromo-4-methyl-chalcone, revealed a type I halogen bond, which is a significant intermolecular interaction.[4]

Performance Comparison: Anticancer Activity

To evaluate the performance of a novel compound, its biological activity is often compared against a known standard or a structurally similar compound. For chalcones, a common performance metric is their cytotoxic activity against cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50).

Compound Target Performance Metric (IC50)
Novel Chalcone Derivative MCF-7 (Breast Cancer Cell Line)Hypothetical Data
Alternative Chalcone 1 (e.g., unsubstituted) MCF-7 (Breast Cancer Cell Line)Literature Data
Alternative Chalcone 2 (e.g., different substitution) MCF-7 (Breast Cancer Cell Line)Literature Data
5-Fluorouracil (Standard Drug) MCF-7 (Breast Cancer Cell Line)Literature Data

Numerous studies have demonstrated the anticancer potential of chalcone derivatives. For instance, certain synthetic chalcones have shown significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.[2] Some chalcone derivatives have exhibited IC50 values in the low micromolar range, making them promising candidates for further development.[5] The presence and position of substituents like bromine and methyl groups can significantly influence the biological activity.

Alternative Synthetic Pathways and Starting Materials

While the Claisen-Schmidt condensation is a robust method for chalcone synthesis, other reaction types can be employed using this compound to generate different classes of novel compounds.

Synthesis of Schiff Bases

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant biological activities, including antimicrobial and anticancer effects.[6][7]

G start This compound + Primary Amine (R-NH₂) reaction Condensation Reaction (e.g., Ethanol, reflux) start->reaction product Schiff Base reaction->product G start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd catalyst, base) start->reaction product Biaryl Compound reaction->product

References

A Comparative Guide to Catalytic Systems for Reactions with 3-Bromo-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-4-methylbenzaldehyde is a versatile building block in organic synthesis, prized for its dual reactivity. The presence of both an aldehyde group and a bromine atom allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1] This guide provides a comparative analysis of various catalytic systems for key cross-coupling reactions involving this compound, with supporting data from analogous systems to inform catalyst selection and reaction optimization.

I. Comparative Performance of Catalytic Systems

The efficiency of cross-coupling reactions with aryl bromides like this compound is highly dependent on the choice of the catalyst, ligand, base, and solvent. Below is a summary of the performance of different palladium-based catalytic systems in Suzuki-Miyaura, Heck, Sonogashira, and Cyanation reactions, drawing on data from structurally related aryl bromides.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide.[2][3] For substrates like this compound, the choice of a palladium catalyst and ligand is crucial for achieving high yields.[2] Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[2][4]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation, suggesting applicability.[2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane10085-95Generally high yields for a variety of aryl bromides.
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are effective for hindered substrates.[2]
Pd₂(dba)₃t-Bu₃PK₃PO₄TolueneRT-100>95Highly active catalyst system for a broad range of aryl bromides.[5]
Table 2: Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene.[6] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[2]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂PPh₃NEt₃DMF or NMP100-140GoodA standard and widely used catalyst system.[2]
Pd/C-Na₂CO₃NMP130HighHeterogeneous catalyst, good for recyclability.[7]
Pd EnCat™ 30-Na₂CO₃NMP130>95Microencapsulated palladium acetate, shows high activity and selectivity.[7]
Pd(PPh₃)₄PPh₃NaOAcToluene11080-90Effective for a range of aryl bromides.
Table 3: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[2] This reaction is instrumental in the synthesis of many pharmaceutical intermediates.[2]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄ / CuIPPh₃Et₃NTolueneRTGoodClassical Sonogashira conditions, widely applicable.[8]
PdCl₂(PPh₃)₂ / CuIPPh₃i-Pr₂NHDMF10072-96Effective for a range of aryl bromides.[8]
[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORT77-100Copper-free conditions, highly efficient.[8][9]
PdCl₂(PPh₃)₂PPh₃TBAF-80Moderate to ExcellentCopper-, amine-, and solvent-free conditions.[10]
Table 4: Cyanation Reaction

Palladium-catalyzed cyanation of aryl halides is a widely used method for synthesizing aryl nitriles.[11] Various cyanide sources can be employed, with the choice of catalyst and reaction conditions being critical for success.[11]

Catalyst SystemCyanide SourceBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂K₄[Fe(CN)₆]Na₂CO₃DMA12010Low yield under these initial conditions for 4-bromotoluene.[11]
Pd(PPh₃)₄K₄[Fe(CN)₆]·3H₂ONa₂CO₃DMF40ExcellentOptimized, mild conditions providing high yield for 4-bromotoluene.[11]
Pd(OAc)₂M₄[Fe(CN)₆] (M=Na, K)NaHCO₃NMP, DMF, or DMACNot specified83-96Practical, ligand-free cyanation of aryl bromides.[12]

II. Experimental Protocols

The following are generalized experimental protocols for the key cross-coupling reactions, which can be adapted for this compound.

General Suzuki-Miyaura Coupling Protocol
  • A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The appropriate solvent (e.g., Toluene/H₂O mixture) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC analysis.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Heck Reaction Protocol
  • In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., NEt₃, 1.5 mmol) are combined in an anhydrous solvent like DMF or NMP (5 mL).[2]

  • The tube is sealed and heated to 100-140°C for 12-24 hours.[2]

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[2]

  • The product is purified by column chromatography.[2]

General Sonogashira Coupling Protocol
  • To a reaction flask containing this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., Toluene or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., Et₃N, 2.0 mmol).

  • The reaction mixture is degassed and stirred under an inert atmosphere at the appropriate temperature (room temperature to 100 °C) until completion.

  • The reaction is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography to afford the desired product.

General Cyanation Protocol
  • A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.33 equiv), and a base (e.g., Na₂CO₃, 1 equiv) is taken in dry DMF.[11]

  • The reaction mixture is heated at a specified temperature (e.g., 40 °C) for a designated time (e.g., 3 hours).[11]

  • After completion, the reaction is worked up by adding water and extracting with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[11]

III. Visualizations

The following diagrams illustrate the general workflows and logical relationships in the discussed catalytic reactions.

Experimental_Workflow_Suzuki_Coupling cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound E Inert Atmosphere (Ar or N₂) A->E B Boronic Acid B->E C Pd Catalyst & Base C->E D Solvent D->E F Heating & Stirring E->F G Quenching & Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Purified Product I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Reaction_Selection_Logic Start Desired Bond Formation? C_C_sp2_sp2 C(sp²)-C(sp²) Start->C_C_sp2_sp2 Aryl/Vinyl Boronic Acid C_C_sp2_sp C(sp²)-C(sp) Start->C_C_sp2_sp Terminal Alkyne C_C_sp2_alkene C(sp²)-Alkene Start->C_C_sp2_alkene Alkene C_CN C-CN Start->C_CN Cyanide Source Suzuki Suzuki-Miyaura Coupling C_C_sp2_sp2->Suzuki Sonogashira Sonogashira Coupling C_C_sp2_sp->Sonogashira Heck Heck Reaction C_C_sp2_alkene->Heck Cyanation Cyanation Reaction C_CN->Cyanation

Caption: Decision logic for selecting a cross-coupling reaction.

Catalytic_Cycle_Heck Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Pd(II) Complex R-Pd(II)-X L₂ Oxidative\nAddition->Pd(II) Complex Alkene\nCoordination Alkene Coordination Pd(II) Complex->Alkene\nCoordination Carbopalladation Carbopalladation Syn-Addition\nIntermediate Syn-Addition Intermediate Carbopalladation->Syn-Addition\nIntermediate Alkene\nCoordination->Carbopalladation Beta-Hydride\nElimination Beta-Hydride Elimination Syn-Addition\nIntermediate->Beta-Hydride\nElimination Product\nRelease Product Release Beta-Hydride\nElimination->Product\nRelease H-Pd(II)-X\nL₂ H-Pd(II)-X L₂ Beta-Hydride\nElimination->H-Pd(II)-X\nL₂ Product Product Product\nRelease->Product Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L₂ H-Pd(II)-X\nL₂->Reductive\nElimination Base Base Base->Reductive\nElimination R-X R-X R-X->Oxidative\nAddition Alkene Alkene Alkene->Alkene\nCoordination

Caption: Simplified catalytic cycle for the Heck reaction.

References

Benchmarking the Efficiency of 3-Bromo-4-methylbenzaldehyde in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount to the overall efficiency, yield, and economic viability of a synthetic route. 3-Bromo-4-methylbenzaldehyde is a versatile intermediate, prized for its dual functionality: a reactive aldehyde group and a bromine atom that serves as a handle for carbon-carbon bond formation.[1] This guide provides an objective comparison of this compound with its chloro and iodo analogues in a representative multi-step synthesis, supported by established reactivity principles and experimental data from analogous systems.

This analysis focuses on a common and critical transformation: the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl structures. We will explore the expected performance of 3-Chloro-4-methylbenzaldehyde, this compound, and 3-Iodo-4-methylbenzaldehyde in a two-step sequence involving a Suzuki-Miyaura coupling followed by a Wittig reaction.

Comparative Performance in a Two-Step Synthesis

The chosen model synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of the respective 3-halo-4-methylbenzaldehyde with phenylboronic acid to yield 4-methyl-3-phenylbenzaldehyde. This intermediate is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to generate 4-methyl-3-phenylstyrene. This sequence highlights the utility of the initial building block in constructing more complex molecular architectures.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step. Consequently, aryl iodides typically react under milder conditions and provide higher yields in shorter reaction times compared to their bromo and chloro counterparts.

Table 1: Expected Performance in the Suzuki-Miyaura Coupling of 3-Halo-4-methylbenzaldehydes with Phenylboronic Acid
Parameter3-Chloro-4-methylbenzaldehydeThis compound3-Iodo-4-methylbenzaldehyde
Relative Reactivity LowMediumHigh
Typical Catalyst Pd(OAc)₂ / Buchwald LigandPd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ or Pd(OAc)₂
Typical Temperature 100-120 °C80-100 °CRoom Temperature - 80 °C
Expected Reaction Time 12-24 hours2-8 hours0.5-4 hours
Expected Yield 40-70%75-95%>90%
Key Considerations Requires more active and expensive catalysts/ligands; risk of lower selectivity.Good balance of reactivity and stability; widely used.Higher cost and potential for lower stability; may require milder conditions to avoid side reactions.

Note: The expected yields and reaction times are estimations based on general reactivity trends and data from similar Suzuki-Miyaura couplings reported in the literature. Actual results may vary depending on the specific reaction conditions, catalyst, and ligand used.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of the three aryl halides. The conditions are adjusted to reflect the differing reactivities.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a round-bottom flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) and a base such as K₂CO₃ (2.0 mmol) are added.

  • Reaction: The mixture is heated to 85-90 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-4-methylbenzaldehyde (Alternative)

The protocol is similar to that for the bromo derivative, but with the following modifications:

  • Temperature: The reaction can often be run at a lower temperature, for instance, 60-80 °C, and may even proceed at room temperature depending on the catalyst.

  • Catalyst Loading: A lower catalyst loading may be sufficient due to the higher reactivity of the starting material.

Protocol 3: Suzuki-Miyaura Coupling of 3-Chloro-4-methylbenzaldehyde (Alternative)

The protocol requires more forcing conditions:

  • Catalyst System: A more active catalyst system is typically required, such as palladium acetate with a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos).

  • Temperature: Higher temperatures, often in the range of 100-120 °C, are generally necessary to achieve a reasonable reaction rate.

  • Base: A stronger base like K₃PO₄ may be employed to facilitate the reaction.

Visualizing the Synthetic Pathway and Workflow

The following diagrams illustrate the multi-step synthesis and the general experimental workflow.

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_wittig Step 2: Wittig Reaction A 3-Halo-4-methylbenzaldehyde (X = Cl, Br, I) C 4-Methyl-3-phenylbenzaldehyde A->C Pd Catalyst, Base B Phenylboronic Acid B->C Pd Catalyst, Base G 4-Methyl-3-phenylstyrene C->G Wittig Ylide D Methyltriphenyl- phosphonium Bromide F Wittig Ylide D->F E Strong Base (e.g., n-BuLi) E->F

Caption: Multi-step synthesis of 4-methyl-3-phenylstyrene.

G start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound represents a well-balanced choice for multi-step syntheses involving Suzuki-Miyaura cross-coupling reactions. It offers a favorable combination of reactivity, stability, and cost-effectiveness. While the iodo analogue provides higher reactivity and may be advantageous for sensitive substrates or when milder conditions are required, its higher cost is a significant consideration. The chloro derivative, on the other hand, is less expensive but its lower reactivity necessitates more forcing conditions and specialized catalyst systems, which can offset the initial cost savings and may not be suitable for complex molecules with sensitive functional groups.

For researchers and drug development professionals, the selection of the appropriate halogenated benzaldehyde will depend on a careful evaluation of the specific synthetic challenge, including the desired scale, the complexity of the substrate, and economic constraints. This compound remains a robust and reliable option for a wide range of applications.

References

Spectroscopic comparison between 3-Bromo-4-methylbenzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Bromo-4-methylbenzaldehyde and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, this compound, and its common precursors, 4-methylbenzaldehyde and 3-bromo-4-methyltoluene. Understanding the distinct spectral characteristics of these compounds is essential for reaction monitoring, quality control, and structural elucidation in synthetic chemistry. This document presents available experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a clear comparative framework.

While comprehensive experimental data for 4-methylbenzaldehyde is readily available, specific peak lists for this compound and 3-bromo-4-methyltoluene are less accessible in public databases. Therefore, this guide provides known data for the precursor 4-methylbenzaldehyde and presents the data for this compound and 3-bromo-4-methyltoluene based on established substituent effects in spectroscopy for a thorough comparative analysis.

Synthetic Pathways

This compound can be synthesized from its precursors through two primary routes: the bromination of 4-methylbenzaldehyde or the oxidation of 3-bromo-4-methyltoluene. The choice of pathway can be monitored and confirmed by comparing the spectroscopic data of the starting material, intermediates, and the final product.

G cluster_0 Route 1: Bromination cluster_1 Route 2: Oxidation 4-methylbenzaldehyde 4-methylbenzaldehyde This compound This compound 4-methylbenzaldehyde->this compound Bromination (e.g., Br2, FeBr3) 3-bromo-4-methyltoluene 3-bromo-4-methyltoluene 3-bromo-4-methyltoluene->this compound Oxidation (e.g., KMnO4, CrO3)

Synthetic routes to this compound.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for 4-methylbenzaldehyde is derived from experimental sources, while the data for the other compounds are predicted based on established principles of spectroscopy.

¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
4-methylbenzaldehyde 9.96s1HAldehyde (-CHO)
7.77d2HAromatic (ortho to -CHO)
7.33d2HAromatic (meta to -CHO)
2.44s3HMethyl (-CH₃)
3-bromo-4-methyltoluene ~7.2-7.4m3HAromatic
~2.3s3HMethyl (-CH₃)
This compound ~9.9s1HAldehyde (-CHO)
~8.0d1HAromatic (H-2)
~7.7dd1HAromatic (H-6)
~7.4d1HAromatic (H-5)
~2.5s3HMethyl (-CH₃)
¹³C NMR Spectroscopy Data (CDCl₃, 101 MHz)
CompoundChemical Shift (δ) ppmAssignment
4-methylbenzaldehyde [1]192.6Aldehyde (-CHO)
145.2Aromatic (C-4)
134.0Aromatic (C-1)
129.7Aromatic (C-3, C-5)
129.6Aromatic (C-2, C-6)
21.4Methyl (-CH₃)
3-bromo-4-methyltoluene ~139Aromatic (C-4)
~132Aromatic (C-1)
~131Aromatic (C-6)
~129Aromatic (C-5)
~127Aromatic (C-2)
~123Aromatic (C-3, C-Br)
~22Methyl (-CH₃)
This compound ~191Aldehyde (-CHO)
~142Aromatic (C-4)
~136Aromatic (C-1)
~134Aromatic (C-6)
~131Aromatic (C-2)
~130Aromatic (C-5)
~125Aromatic (C-3, C-Br)
~23Methyl (-CH₃)
IR Spectroscopy Data
CompoundAbsorption Bands (cm⁻¹)Functional Group Assignment
4-methylbenzaldehyde ~3050-3000Aromatic C-H Stretch
~2850-2800Aliphatic C-H Stretch (-CH₃)
~2830-2695Aldehyde C-H Stretch
~1703C=O Stretch (Aldehyde)
~1600-1450Aromatic C=C Stretch
3-bromo-4-methyltoluene ~3050-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch (-CH₃)
~1600-1450Aromatic C=C Stretch
~700-500C-Br Stretch
This compound ~3050-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch (-CH₃)
~2830-2695Aldehyde C-H Stretch
~1700C=O Stretch (Aldehyde)
~1600-1450Aromatic C=C Stretch
~700-500C-Br Stretch

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data. Below are the general methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for analysis.

  • ¹H NMR Acquisition : The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) and a longer relaxation delay (2-10 seconds) are generally used. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The raw free induction decay (FID) signal is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquids : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solids : The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the solid can be dissolved in a suitable solvent, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis and comparison of chemical compounds is illustrated below.

G Sample_Prep Sample Preparation (Dissolution/Pelletizing) NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition Sample_Prep->IR_Acq Data_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->Data_Proc IR_Acq->Data_Proc Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Proc->Spectral_Analysis Comparison Comparative Analysis Spectral_Analysis->Comparison

General workflow for spectroscopic analysis.

References

Literature review of the applications of 3-Bromo-4-methylbenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Substituted benzaldehydes are a cornerstone in drug discovery, offering a versatile scaffold for the construction of complex bioactive molecules. Among these, 3-Bromo-4-methylbenzaldehyde stands out as a valuable building block due to its unique combination of reactive functional groups. This guide provides a comprehensive literature review of its applications, compares its utility with alternative reagents, and presents detailed experimental protocols for key synthetic transformations.

Physicochemical Properties and Reactivity

This compound is a solid at room temperature with a melting point of 47-52 °C. Its structure, featuring an aldehyde group and a bromine atom on a methylated benzene ring, provides two key points for chemical modification. The aldehyde group readily participates in reactions such as Schiff base formation, aldol condensation, and reductive amination, allowing for the extension of the molecule and the introduction of diverse functional groups. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Applications in the Synthesis of Bioactive Molecules

While a direct lineage from this compound to a marketed drug is not prominently documented in publicly available literature, its utility is evident in the synthesis of precursors and analogs of potent bioactive compounds, particularly in the areas of oncology and infectious diseases.

Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1] Consequently, inhibitors of this pathway are a major focus of cancer drug discovery. While the synthesis of the clinical candidate GSK2126458, a potent PI3K/mTOR inhibitor, does not directly employ this compound, the synthetic strategies for analogous quinoline-based inhibitors often rely on brominated aromatic precursors and Suzuki coupling reactions to introduce necessary aryl moieties.[2][3] The substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors targeting this pathway.

Antibacterial Agents

A concrete example of the application of a closely related precursor is in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. These compounds have demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi and also act as alkaline phosphatase inhibitors. The synthesis involves the amidation of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline, which can be synthetically derived from this compound through reductive amination followed by oxidation or other functional group manipulations.

Comparison with Alternative Starting Materials

The choice of a starting material in a synthetic campaign is often a balance between reactivity, availability, cost, and the desired substitution pattern in the final product. Here, we compare this compound with two common alternatives.

FeatureThis compound3-Bromo-4-fluorobenzaldehyde4-Bromobenzaldehyde
Molar Mass ( g/mol ) 199.04[4]203.01[5]185.02
Melting Point (°C) 47-52[6]31-3357-59
Key Reactions Suzuki, Heck, Sonogashira, Schiff Base, AldolSuzuki, Heck, Sonogashira, Schiff Base, AldolSuzuki, Heck, Sonogashira, Schiff Base, Aldol
Influence of Substituents Methyl group provides electron-donating character.Fluorine atom provides strong electron-withdrawing character and can act as a hydrogen bond acceptor.Unsubstituted at the 3-position.
Potential Applications Kinase inhibitors, antibacterial agents.Pyrethroid insecticides, pharmaceutical intermediates.[7]Precursors for various pharmaceuticals and organic materials.[8]
Reported Yields in Suzuki Coupling Generally high, dependent on coupling partner and catalyst.High yields reported in various Suzuki couplings.High yields are commonly achieved.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.005 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, Pd(OAc)2, and K2CO3.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Schiff Base (Imine)

This protocol describes the condensation reaction between this compound and a primary amine.

Materials:

  • This compound (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Pathways and Workflows

To better understand the context of these synthetic efforts, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Kinase Inhibitor (e.g., from 3-Bromo-4- methylbenzaldehyde derivative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Drug_Discovery_Workflow Start This compound Reaction1 Suzuki Coupling / Schiff Base Formation / etc. Start->Reaction1 Library Compound Library Reaction1->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Unveiling the Biological Potential of 3-Bromo-4-methylbenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. 3-Bromo-4-methylbenzaldehyde has emerged as a versatile starting material for the synthesis of a diverse array of derivatives exhibiting promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of the biological activities of various classes of compounds derived from this scaffold, supported by experimental data and detailed protocols to aid in future research and development.

Comparative Analysis of Biological Activity

The derivatization of this compound has yielded several classes of compounds, most notably Schiff bases, chalcones, and hydrazones. The biological activity of these derivatives is significantly influenced by the specific functional groups introduced.

Anticancer Activity

Derivatives of 3-bromo-benzaldehydes have demonstrated notable cytotoxic effects against various cancer cell lines. While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, studies on closely related bromo-substituted compounds provide valuable insights. For instance, benzohydrazide derivatives incorporating a bromo-substituent have shown potent anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the efficacy of standard drugs like 5-fluorouracil[1]. The general mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3/4-Bromo-benzohydrazidesHCT1161.205-Fluorouracil4.6
3/4-Bromo-benzohydrazidesHCT116-Tetrandrine1.53

Table 1: Comparative anticancer activity of bromo-benzohydrazide derivatives.

Antimicrobial Activity

Schiff bases and hydrazones derived from bromo-substituted benzaldehydes have shown significant potential as antimicrobial agents. The imine (-C=N-) or azomethine (-NH-N=CH-) linkage is crucial for their biological activity. Studies on Schiff bases derived from the related 3-bromo-4-methylaniline have demonstrated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 50-100 µg/mL for certain strains[2]. Similarly, benzohydrazide derivatives have been identified as potent antimicrobial agents[1].

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Schiff Bases from 3-bromo-4-methylanilineB. subtilis50A. niger100
Schiff Bases from 3-bromo-4-methylanilineE. coli100C. albicans100
Schiff Bases from 3-bromo-4-methylanilineS. aureus50--

Table 2: Antimicrobial activity of Schiff bases derived from 3-bromo-4-methylaniline.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from bromo-benzaldehydes is an area of growing interest. Chalcones, in particular, are known to exhibit anti-inflammatory effects. While specific data for this compound-derived chalcones is emerging, the broader class of chalcones has been shown to inhibit key inflammatory mediators. The mechanism of action is often linked to the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, a structurally related compound, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, has been shown to suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of ERK, p38, and the activation of NF-κB in RAW 264.7 macrophages[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are standard protocols for the synthesis and biological evaluation of compounds derived from this compound.

Synthesis Protocols

General Procedure for the Synthesis of Schiff Bases:

A solution of this compound (1 mmol) in ethanol is added to an ethanolic solution of the respective primary amine (1 mmol). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for a specified duration (typically 2-6 hours) and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent to afford the pure Schiff base.

General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation):

To a stirred solution of this compound (1 mmol) and an appropriate acetophenone (1 mmol) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried. The crude chalcone is purified by recrystallization.

Biological Assay Protocols

Anticancer Activity Screening (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound derivatives are intrinsically linked to their interactions with key cellular signaling pathways.

Signaling_Pathway Compound This compound Derivative Cell Target Cell (e.g., Cancer, Bacterium) Compound->Cell Enters/Interacts with NFkB_Pathway NF-κB Pathway Compound->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway Compound->MAPK_Pathway Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Bacterial_Replication Bacterial Replication Compound->Bacterial_Replication Inhibits Cell->NFkB_Pathway Activates Cell->MAPK_Pathway Activates Inflammation Inflammation NFkB_Pathway->Inflammation Promotes Cell_Growth Cell Growth/ Survival NFkB_Pathway->Cell_Growth Promotes MAPK_Pathway->Cell_Growth Promotes

Figure 1: Potential signaling pathways modulated by this compound derivatives.

As depicted in Figure 1, these compounds can exert their effects by inhibiting pro-inflammatory and pro-survival pathways like NF-κB and MAPK. In the context of cancer, this inhibition can lead to the induction of apoptosis and a reduction in cell proliferation. In inflammatory conditions, blocking these pathways can decrease the production of inflammatory mediators. For antimicrobial activity, the mechanism may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane, ultimately leading to the cessation of bacterial replication.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Schiff Base, Chalcone) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Data_Analysis Data Analysis (IC50, MIC) Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Figure 2: General experimental workflow for assessing biological activity.

The systematic workflow illustrated in Figure 2 outlines the key stages from the synthesis of derivatives to the quantitative assessment of their biological efficacy. This structured approach ensures the generation of reliable and comparable data, which is essential for the identification of lead compounds for further development.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Bromo-4-methylbenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][2][4][5]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[1][4][5]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working in an area with inadequate ventilation.[1][6]

Handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[1][4][5][7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4]

Hazard Summary for Disposal Consideration

Understanding the hazard classifications is crucial for correct waste segregation and labeling. The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescriptionPrimary Disposal Concern
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3]Contamination of water sources if improperly discarded.
Skin IrritationH315Causes skin irritation.[1][2][3]Risk to personnel handling the waste.
Skin SensitizationH317May cause an allergic skin reaction.[1][3]Long-term health risk for handlers.
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]Immediate and severe risk to personnel.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]Inhalation risk during handling and disposal.

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2][4][6][8] Do not dispose of this chemical into drains, municipal waste, or the general environment.[1][5][9]

Experimental Protocols for Pre-treatment: No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are cited in the safety data sheets. Chemical alteration of hazardous waste is a complex process that can generate other hazardous byproducts and should not be attempted without specific, validated procedures and institutional approval. The recommended procedure is direct disposal through a certified waste management service.

Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Keep the chemical in its original container if possible.[1] If the original container is compromised, transfer the waste to a suitable, properly labeled, and sealed container.

    • Do not mix with other waste materials unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a well-ventilated, secure area, away from incompatible materials such as strong bases.[1][4]

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Spill and Contamination Management:

    • In case of a spill, avoid generating dust.[1]

    • For liquid spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[7][10] For solid spills, sweep up carefully.[2][4]

    • Collect the spilled material and contaminated absorbent into a suitable, sealed container for disposal as hazardous waste.[5][7][10]

    • Clean the affected area thoroughly.[1]

    • Contaminated clothing should be removed and washed before reuse.[1][4] Contaminated work clothing should not be allowed out of the workplace.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager.

    • Follow their specific procedures for waste pickup, including any internal documentation or labeling requirements.

    • The waste will be collected by a licensed hazardous waste disposal contractor who will manage its final disposal in accordance with national and local regulations.[1][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Handover start Waste Identified: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_container Is original container intact? ppe->check_container transfer Transfer to a compatible, sealed waste container check_container->transfer No keep_original Keep in original container check_container->keep_original Yes label_waste Label Container: 'Hazardous Waste' Chemical Name Hazard Pictograms transfer->label_waste keep_original->label_waste store Store in designated, secure waste area label_waste->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs end Disposal by Approved Waste Management Service contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 3-Bromo-4-methylbenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals

Researchers, scientists, and drug development professionals require robust safety frameworks to handle specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-4-methylbenzaldehyde, a compound that presents moderate health risks, including potential skin, eye, and respiratory irritation, and is harmful if swallowed. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE, drawing on safety data sheet (SDS) recommendations and best practices for handling halogenated aromatic aldehydes.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesDue to the aromatic and halogenated nature of the compound, standard nitrile gloves may offer limited protection. Butyl rubber or neoprene gloves are recommended for extended contact. Always double-glove.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.
Respiratory Protection NIOSH-approved RespiratorTo be used in case of insufficient ventilation or for spill cleanup. The type of cartridge should be appropriate for organic vapors.

Glove Compatibility: An In-depth Look

Glove MaterialRecommendation for Aromatic AldehydesRationale
Nitrile Limited Use (Splash Protection Only) May offer protection against brief, incidental contact, but is susceptible to degradation and permeation by aromatic compounds.[1]
Natural Rubber (Latex) Not Recommended Poor resistance to aromatic hydrocarbons.
Neoprene Good Offers good resistance to a range of chemicals, including some aldehydes and aromatic solvents.
Butyl Rubber Excellent Recommended for handling aldehydes and ketones.[2]
Viton® Excellent Provides excellent resistance to aromatic hydrocarbons.

Note: It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately after any known contact with the chemical.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. All operations should be conducted within a certified chemical fume hood.

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) within the fume hood.

  • Don all required PPE as outlined in the table above.

2. Weighing and Transfer:

  • Perform all weighing operations within the fume hood or in a balance enclosure with exhaust ventilation.

  • Use anti-static weigh boats or paper to prevent scattering of the solid material.

  • Transfer the chemical carefully using a clean spatula.

  • Keep the container of this compound closed when not in use.

3. Reaction Setup and Monitoring:

  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Ensure all reaction vessels are securely clamped.

  • Continuously monitor the reaction for any unexpected changes.

4. Post-Procedure:

  • Decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

  • Wipe down the work surface in the fume hood with a damp cloth, disposing of the cloth as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is a critical component of safe laboratory practice.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh paper, gloves, bench paper) must be collected in a designated, labeled hazardous waste container.

  • Liquid waste, including reaction residues and solvent rinsates, must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.

  • Never mix halogenated waste with non-halogenated waste streams.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure waste containers are stored in a designated satellite accumulation area within the laboratory.

  • Do not overfill waste containers.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_workspace Prepare Work Area prep_ppe->prep_workspace handling_weigh Weigh Chemical prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Equipment handling_reaction->cleanup_decontaminate cleanup_workspace Clean Work Surface cleanup_decontaminate->cleanup_workspace cleanup_ppe Remove PPE Correctly cleanup_workspace->cleanup_ppe disposal_segregate Segregate Halogenated Waste cleanup_workspace->disposal_segregate cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_container Use Labeled Container disposal_segregate->disposal_container disposal_ehs Dispose via EHS disposal_container->disposal_ehs

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.